5-Fluoro-2,3-dihydro-benzofuran-3-ylamine
Description
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Properties
IUPAC Name |
5-fluoro-2,3-dihydro-1-benzofuran-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCBVVODVORHGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine
Introduction
5-Fluoro-2,3-dihydro-benzofuran-3-ylamine is a key structural motif in medicinal chemistry, serving as a vital intermediate in the development of novel therapeutics, particularly those targeting neurological disorders.[1] Its strategic incorporation of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule, making its efficient synthesis a topic of considerable interest to researchers in drug discovery and development. This guide provides a comprehensive overview of a robust and scalable synthesis pathway for this valuable compound, delving into the mechanistic underpinnings of each transformation and offering detailed experimental protocols.
Strategic Overview of the Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a multi-step sequence commencing with readily available starting materials. The core strategy involves the construction of the 5-fluoro-2,3-dihydrobenzofuran-3-one intermediate, followed by its conversion to the target primary amine. This guide will detail a primary, efficient pathway and also discuss alternative methods for the final amination step, providing researchers with a range of options to suit their specific laboratory capabilities and project requirements.
Part 1: Synthesis of the Key Intermediate: 5-Fluoro-2,3-dihydrobenzofuran-3-one
The initial phase of the synthesis focuses on the construction of the bicyclic ketone, 5-fluoro-2,3-dihydrobenzofuran-3-one. This is accomplished via a three-step sequence: Williamson ether synthesis, conversion to the acyl chloride, and an intramolecular Friedel-Crafts acylation.
Step 1.1: Williamson Ether Synthesis of 2-(4-Fluorophenoxy)acetic acid
The synthesis begins with the reaction of 4-fluorophenol with chloroacetic acid in the presence of a base, a classic example of the Williamson ether synthesis.
Mechanism and Rationale: The reaction proceeds via an SN2 mechanism. The sodium hydroxide deprotonates the phenolic hydroxyl group of 4-fluorophenol, forming a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group to form the desired ether linkage. The choice of aqueous sodium hydroxide provides a cost-effective and efficient basic medium for this transformation.
Experimental Protocol:
-
To a solution of sodium hydroxide (20.0 g, 0.5 mol) in water (100 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorophenol (56.0 g, 0.5 mol).
-
Heat the mixture to 60-70 °C with stirring until the 4-fluorophenol has completely dissolved.
-
In a separate flask, dissolve chloroacetic acid (47.3 g, 0.5 mol) in water (50 mL).
-
Slowly add the chloroacetic acid solution to the phenoxide solution.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid until a pH of approximately 2 is reached, resulting in the precipitation of a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-(4-fluorophenoxy)acetic acid.
| Step 1.1: Quantitative Data | |
| Starting Material | 4-Fluorophenol |
| Reagents | Chloroacetic acid, Sodium hydroxide |
| Solvent | Water |
| Typical Yield | 85-95% |
| Purity | >98% (by titration) |
Step 1.2: Formation of 2-(4-Fluorophenoxy)acetyl chloride
The carboxylic acid is then converted to the more reactive acyl chloride, a necessary precursor for the subsequent intramolecular Friedel-Crafts acylation. Thionyl chloride is a common and effective reagent for this transformation.[2][3]
Mechanism and Rationale: The carboxylic acid reacts with thionyl chloride to form a chlorosulfite intermediate. The chloride ion then attacks the carbonyl carbon, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts, driving the reaction to completion.
Experimental Protocol:
-
In a fume hood, combine 2-(4-fluorophenoxy)acetic acid (17.0 g, 0.1 mol) and thionyl chloride (14.3 g, 0.12 mol, 8.7 mL) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap.
-
Add a few drops of dimethylformamide (DMF) as a catalyst.
-
Heat the mixture gently to 50-60 °C for 1-2 hours, or until the evolution of gas ceases.
-
Distill off the excess thionyl chloride under reduced pressure.
-
The resulting crude 2-(4-fluorophenoxy)acetyl chloride is typically used in the next step without further purification.
Step 1.3: Intramolecular Friedel-Crafts Acylation to 5-Fluoro-2,3-dihydrobenzofuran-3-one
This crucial step involves the cyclization of the acyl chloride to form the desired benzofuranone ring system. A strong Lewis acid, such as aluminum chloride, is required to catalyze this electrophilic aromatic substitution.[2][4][5]
Mechanism and Rationale: The Lewis acid (AlCl3) coordinates to the chlorine atom of the acyl chloride, which facilitates its departure and the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion, leading to the formation of a six-membered ring intermediate. Subsequent loss of a proton restores aromaticity and yields the final ketone product.[4]
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (20.0 g, 0.15 mol) in anhydrous dichloromethane (150 mL) at 0 °C in a three-necked flask under a nitrogen atmosphere, add a solution of crude 2-(4-fluorophenoxy)acetyl chloride (from the previous step) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to give 5-fluoro-2,3-dihydrobenzofuran-3-one as a solid.
| Step 1.3: Quantitative Data | |
| Starting Material | 2-(4-Fluorophenoxy)acetyl chloride |
| Reagent | Aluminum chloride |
| Solvent | Dichloromethane |
| Typical Yield | 70-80% |
| Purity | >98% (by HPLC) |
Part 2: Conversion of 5-Fluoro-2,3-dihydrobenzofuran-3-one to this compound
With the key ketone intermediate in hand, the final step is the introduction of the amine functionality at the 3-position. Several effective methods can be employed for this transformation.
Primary Recommended Pathway: Reductive Amination
Direct reductive amination of the ketone is often the most efficient method for the synthesis of primary amines.[6] This one-pot procedure involves the in-situ formation of an imine, which is then reduced to the amine.
Mechanism and Rationale: The ketone reacts with an ammonia source (e.g., ammonium acetate or aqueous ammonia) to form an imine intermediate. A reducing agent present in the reaction mixture, such as sodium cyanoborohydride or catalytic transfer hydrogenation, then reduces the imine to the desired primary amine.[7][8] Catalytic transfer hydrogenation using a source like ammonium formate is an attractive "greener" alternative to borohydride reagents.[8]
Experimental Protocol (Catalytic Transfer Hydrogenation):
-
To a solution of 5-fluoro-2,3-dihydrobenzofuran-3-one (1.66 g, 10 mmol) in methanol (50 mL), add ammonium acetate (7.71 g, 100 mmol).
-
Add a catalytic amount of a suitable transfer hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C) (10 mol%).
-
Heat the mixture to reflux for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by column chromatography or by formation of the hydrochloride salt to yield this compound.
| Reductive Amination: Quantitative Data | |
| Starting Material | 5-Fluoro-2,3-dihydrobenzofuran-3-one |
| Reagents | Ammonium acetate, 10% Pd/C |
| Solvent | Methanol |
| Typical Yield | 60-75% |
| Purity | >98% (by HPLC) |
Alternative Amination Strategies
While reductive amination is a highly effective method, other synthetic routes can also be successfully employed.
Alternative A: Oximation Followed by Reduction
This two-step approach involves the formation of an oxime intermediate, which is subsequently reduced to the primary amine.
Mechanism and Rationale: The ketone reacts with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime. The oxime is then reduced to the amine. Catalytic hydrogenation using hydrogen gas and a palladium catalyst is a common and effective method for this reduction.[5]
Experimental Protocol:
-
Oxime Formation: Dissolve 5-fluoro-2,3-dihydrobenzofuran-3-one (1.66 g, 10 mmol) in ethanol (30 mL). Add hydroxylamine hydrochloride (0.83 g, 12 mmol) and sodium acetate (1.0 g, 12 mmol). Reflux the mixture for 2-4 hours. Cool and pour into water to precipitate the oxime. Filter and dry the solid.
-
Oxime Reduction: Dissolve the oxime in ethanol or acetic acid and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12-16 hours. Filter the catalyst, neutralize the filtrate if necessary, and work up as described for the reductive amination.
Alternative B: Reduction to Alcohol and Subsequent Substitution
This pathway involves the reduction of the ketone to the corresponding alcohol, followed by its conversion to the amine. The Mitsunobu reaction is a powerful tool for this transformation, proceeding with inversion of stereochemistry.[9][10]
Mechanism and Rationale: The ketone is first reduced to the secondary alcohol using a mild reducing agent like sodium borohydride. The alcohol is then subjected to Mitsunobu conditions using a nitrogen nucleophile such as phthalimide.[9] The reaction of the alcohol with triphenylphosphine and an azodicarboxylate (e.g., DIAD or DEAD) forms an alkoxyphosphonium salt, which is a good leaving group. The phthalimide anion then displaces this leaving group in an SN2 reaction. Finally, the phthalimide protecting group is removed by hydrazinolysis to yield the primary amine. Alternatively, the alcohol can be converted to an azide, which is then reduced to the amine.[11]
Experimental Protocol:
-
Reduction to Alcohol: Dissolve 5-fluoro-2,3-dihydrobenzofuran-3-one (1.66 g, 10 mmol) in methanol (30 mL) and cool to 0 °C. Add sodium borohydride (0.42 g, 11 mmol) portion-wise. Stir for 1 hour at 0 °C. Quench with acetone and concentrate. Extract with ethyl acetate, wash with water, and dry to obtain the alcohol.
-
Mitsunobu Reaction: To a solution of the alcohol, phthalimide (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight. Concentrate and purify the phthalimide-protected intermediate by chromatography.
-
Deprotection: Reflux the protected amine with hydrazine hydrate in ethanol for 4-6 hours. After workup, the primary amine is obtained.
Visualizations
Overall Synthesis Pathway
Caption: Overall synthesis pathway for this compound.
Mechanism of Intramolecular Friedel-Crafts Acylation
Caption: Mechanism of the intramolecular Friedel-Crafts acylation step.
Conclusion
The synthesis of this compound presented herein offers a reliable and adaptable route for obtaining this important building block for drug discovery. By understanding the underlying principles of each reaction, from the initial ether formation to the final amination, researchers can confidently execute and potentially optimize this synthesis to meet their specific needs. The provided experimental protocols serve as a robust starting point for laboratory-scale preparation, with potential for scaling to meet larger-scale demands.
References
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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physicochemical properties of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine
Authored by a Senior Application Scientist
Foreword: A Molecule of Interest in Modern Drug Discovery
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds and natural products.[1][2] The introduction of a fluorine atom and an amine group, as seen in this compound, can significantly modulate a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][3][4] As such, a comprehensive understanding of the core physicochemical properties of this compound is paramount for researchers in medicinal chemistry and drug development. This guide provides an in-depth analysis of these properties, grounded in established analytical methodologies, to empower scientists to effectively utilize this promising chemical entity.
Chemical Identity and Structural Elucidation
This compound is a chiral molecule, existing as (S) and (R) enantiomers. It is commonly handled as both the free base and a hydrochloride salt to improve stability and solubility.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Compound Identifiers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chirality |
| 5-Fluoro-2,3-dihydrobenzofuran-3-amine | 885280-83-1 | C₈H₈FNO | 153.16 | Racemic |
| (S)-5-Fluoro-2,3-dihydrobenzofuran-3-amine | 1228571-72-9 | C₈H₈FNO | 153.16 | (S) |
| (S)-5-Fluoro-2,3-dihydrobenzofuran-3-amine HCl | 1637453-80-5 | C₈H₉ClFNO | 189.61 | (S) |
| (R)-5-Fluoro-2,3-dihydrobenzofuran-3-amine HCl | 2055848-82-1 | C₈H₉ClFNO | 189.61 | (R) |
Core Physicochemical Properties: A Summary
The following table summarizes key physicochemical data. It is important to note that some values are computationally predicted and should be confirmed experimentally for mission-critical applications.
Table 2: Summary of Physicochemical Properties
| Property | Value | Source/Method | Significance in Drug Development |
| Physical Form | Solid | Vendor Data | Handling, formulation, and storage considerations. |
| LogP (Octanol/Water) | 1.6397 | Predicted[5] | Indicates moderate lipophilicity, suggesting good potential for membrane permeability.[6] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | Predicted[5] | Suggests good oral bioavailability potential. |
| Hydrogen Bond Donors | 1 | Predicted[5] | Influences solubility and target binding. |
| Hydrogen Bond Acceptors | 2 | Predicted[5] | Influences solubility and target binding. |
| pKa (amine) | ~8-10 (estimated) | Chemical Class | Determines the ionization state at physiological pH, impacting solubility, absorption, and receptor interaction.[6][7] |
Lipophilicity: The Gateway to Biological Membranes
Lipophilicity, quantified as the partition coefficient (LogP), is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[6] It governs the ability of a molecule to traverse cellular membranes.
The predicted LogP of ~1.64 for the hydrochloride salt suggests a balanced character, which is often desirable for oral drug candidates.[5][6] However, experimental verification is crucial.
Experimental Protocol: Shake-Flask Method for LogP Determination
This method directly measures the partitioning of the compound between n-octanol and water, representing a lipidic and an aqueous phase, respectively.[8]
Methodology:
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a relevant buffer like PBS, pH 7.4) by stirring them together for 24 hours, followed by separation.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.
-
Partitioning:
-
In a separatory funnel, combine a precise volume of the aqueous sample solution with an equal volume of the saturated n-octanol.
-
Shake vigorously for 10-15 minutes to allow for equilibrium to be reached.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully collect both the aqueous and organic phases.
-
Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
-
-
Calculation: The LogP is calculated as: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
Caption: Workflow for Shake-Flask LogP Determination.
Acidity Constant (pKa): The Key to Ionization
The pKa value dictates the degree of ionization of a molecule at a given pH.[7] For an amine like this compound, the pKa corresponds to the equilibrium between the protonated (cationic) form and the neutral free base. This is critical as the charged form generally exhibits higher aqueous solubility, while the neutral form is more likely to permeate biological membranes.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a robust method for determining the pKa of ionizable compounds.[9]
Methodology:
-
Sample Preparation: Accurately weigh a sample of the compound (or its hydrochloride salt) and dissolve it in a suitable solvent, typically a co-solvent system like methanol/water to ensure solubility throughout the titration.
-
Titration Setup:
-
Use a calibrated pH meter with a combination electrode.
-
Place the sample solution in a jacketed beaker to maintain a constant temperature.
-
Use a precision autoburette to add the titrant.
-
-
Titration:
-
If starting with the hydrochloride salt, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
If starting with the free base, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH of the solution after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Caption: Schematic of a Potentiometric Titration Setup.
Solubility: A Prerequisite for Efficacy
A compound must be in solution to be absorbed and exert its biological effect. The aqueous solubility of this compound is expected to be pH-dependent due to the basic amine group. The free base is likely to have low solubility in water but higher solubility in organic solvents. Conversely, the hydrochloride salt should be significantly more soluble in aqueous media.[10][11]
Experimental Protocol: Thermodynamic Solubility Assessment
This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent of interest (e.g., water, PBS pH 7.4, ethanol, DMSO).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification:
-
Take a precise aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
-
Reporting: Express the solubility in units such as mg/mL or µg/mL.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion: A Profile for Success
This compound possesses a physicochemical profile that makes it an attractive starting point for drug discovery programs. Its moderate lipophilicity and the presence of an ionizable amine group provide levers for optimizing ADME properties. The experimental protocols detailed herein offer a robust framework for the definitive characterization of this and related molecules, ensuring that development decisions are based on high-quality, reliable data.
References
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Slideshare. (n.d.). pKa and log p determination. [Link]
-
McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]
-
Bharate, S. S., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Medicinal Chemistry, 12(4), 335-346. [Link]
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ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]
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The Solubility Company. (n.d.). pKa & LogP Analysis Services. Retrieved from [Link]
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Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
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AIP Publishing. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4. [Link]
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IS MUNI. (n.d.). Physical Properties: Solubility Classification. Retrieved from [Link]
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Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. [Link]
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University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]
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Microgram Journal. (n.d.). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Retrieved from [Link]
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NIH. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
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Journal of Kufa for Chemical Sciences. (2025, June 27). The Impact of Physicochemical Descriptors on the Biological Activity of 5-Fluorouracil Analogs. [Link]
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Lead Sciences. (n.d.). 5-Fluoro-2,3-dihydrobenzofuran-7-amine. Retrieved from [Link]
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PubChem. (n.d.). 6-Fluoro-2,3-dihydrobenzofuran-3-amine. Retrieved from [Link]
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PubChem. (n.d.). (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one. Retrieved from [Link]
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MDPI. (2023, June 20). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. [Link]
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University of Tartu. (2024, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
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PubMed. (2022, April 1). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. [Link]
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An In-Depth Technical Guide to 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine, a fluorinated heterocyclic amine that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its unique structural features and the strategic incorporation of a fluorine atom make it a valuable scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. This document will delve into the compound's chemical identity, its synthesis, the critical role of fluorination in modulating molecular properties, and its applications in drug development, offering field-proven insights for researchers and scientists.
Core Compound Identification and Structure
This compound is a chiral molecule, existing as two enantiomers, (R) and (S), as well as a racemic mixture. The hydrochloride salt is a common and stable form for handling and storage.
Chemical Structure:
The core structure consists of a dihydrobenzofuran ring system with a fluorine atom at the 5-position of the benzene ring and an amine group at the 3-position of the dihydrofuran ring.
Figure 1: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Racemic Mixture (Hydrochloride) | (S)-Enantiomer (Hydrochloride) | (R)-Enantiomer (Hydrochloride) |
| CAS Number | 885280-83-1, 1187927-83-8[1] | 1637453-80-5[2] | 2055848-82-1 |
| IUPAC Name | 5-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride[1] | (3S)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride[2] | (3R)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride |
| Molecular Formula | C₈H₉ClFNO | C₈H₉ClFNO[2] | C₈H₉ClFNO |
| Molecular Weight | 189.61 g/mol [2] | 189.61 g/mol [2] | 189.61 g/mol |
| SMILES | C1C(C2=C(O1)C=CC(=C2)F)N.Cl | N[C@H]1COC2=CC(F)=CC=C21.Cl[2] | N[C@@H]1COC2=CC(F)=CC=C21.Cl |
The Strategic Advantage of Fluorination in Drug Design
The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile. The fluorine atom at the 5-position of the benzofuran ring in this molecule imparts several advantageous properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the parent drug.
-
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier. This is a particularly desirable trait for drugs targeting the central nervous system.
-
Modulation of pKa: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups. In this case, it can modulate the pKa of the amine group, which can affect its binding affinity to target receptors and its pharmacokinetic properties.
-
Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to increased binding affinity and potency.
Synthesis and Manufacturing Considerations
The synthesis of this compound can be approached through several synthetic routes. A common strategy involves the construction of the dihydrobenzofuran core followed by the introduction of the amine functionality. Below is a representative, multi-step synthetic protocol.
Proposed Synthetic Pathway
Figure 2: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Representative)
Step 1: Williamson Ether Synthesis to form 1-Allyloxy-4-fluorobenzene
-
To a solution of 4-fluorophenol in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaH) and stir at room temperature.
-
Slowly add allyl bromide to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 1-allyloxy-4-fluorobenzene.
Step 2: Claisen Rearrangement to form 2-Allyl-4-fluorophenol
-
Heat 1-allyloxy-4-fluorobenzene neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to approximately 200°C.
-
Maintain the temperature until the rearrangement is complete (monitor by TLC or GC).
-
Cool the reaction mixture and purify the product by vacuum distillation or column chromatography.
Step 3: Cyclization to form 5-Fluoro-2-methyl-2,3-dihydrobenzofuran
-
Treat 2-allyl-4-fluorophenol with a strong acid (e.g., H₂SO₄, PPA) or a Lewis acid (e.g., BF₃·OEt₂) to catalyze the intramolecular hydroalkoxylation.
-
The reaction is typically heated to drive the cyclization.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Step 4: Oxidation to 5-Fluoro-2,3-dihydrobenzofuran-3-one
-
This step can be challenging and may require specific oxidizing agents to avoid over-oxidation or ring opening. A plausible approach involves the conversion of the methyl group to a more easily manipulated functional group. An alternative route not depicted, but common in the literature for similar structures, involves the cyclization of a precursor already containing a carbonyl or a group that can be easily converted to one.
Step 5: Reductive Amination to this compound
-
Dissolve 5-fluoro-2,3-dihydrobenzofuran-3-one in a suitable solvent (e.g., methanol, dichloroethane).
-
Add an ammonia source, such as ammonium acetate or ammonia in methanol.
-
Add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, portion-wise while maintaining a controlled temperature.
-
Stir the reaction at room temperature until the ketone is consumed.
-
Work up the reaction by quenching with a basic aqueous solution and extracting the product with an organic solvent.
-
The free base can be converted to the hydrochloride salt by treatment with HCl in a suitable solvent like ether or isopropanol.
Note: The synthesis of the enantiomerically pure forms would require either a chiral resolution of the final product (e.g., through diastereomeric salt formation) or an asymmetric synthesis approach, for instance, by using a chiral catalyst in the cyclization or amination step. Enantioselective methods for the synthesis of related β-fluoro amines have been developed and could be adapted.
Analytical Characterization
Thorough analytical characterization is paramount to confirm the identity, purity, and structure of this compound.
Table 2: Key Analytical Data
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 6.5-7.5 ppm region showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. Aliphatic protons of the dihydrofuran ring between 3.0 and 5.0 ppm, exhibiting diastereotopic splitting. A broad singlet for the amine protons. |
| ¹³C NMR | Aromatic carbons in the 110-160 ppm range, with the carbon attached to fluorine showing a large C-F coupling constant. Aliphatic carbons of the dihydrofuran ring in the 30-80 ppm range. |
| ¹⁹F NMR | A single resonance for the fluorine atom, with its chemical shift being sensitive to the electronic environment. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the free base or the M+H⁺ peak in ESI-MS. Fragmentation patterns can provide further structural information. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amine group (around 3300-3400 cm⁻¹), C-F stretching (around 1200-1300 cm⁻¹), and aromatic C-H and C=C stretching. |
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds.[1] Its structural motif is found in molecules targeting a range of biological receptors and enzymes.
-
Neurological Disorders: The dihydrobenzofuran scaffold is a privileged structure in neuroscience drug discovery. Derivatives of this compound have been investigated for their potential as antidepressants, anxiolytics, and antipsychotics. The amine functionality provides a handle for further chemical modification to optimize binding to specific neurotransmitter receptors or transporters.
-
Enzyme Inhibitors: The unique three-dimensional shape of the molecule makes it an attractive starting point for the design of enzyme inhibitors. By appending various functional groups to the amine, researchers can create libraries of compounds to screen against targets such as kinases, proteases, and other enzymes implicated in disease.
-
Privileged Structure for Library Synthesis: The 2,3-dihydrobenzofuran core is considered a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes this compound an excellent building block for the creation of diverse chemical libraries for high-throughput screening.
Figure 3: Applications of this compound in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its salts. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The hydrochloride salt is generally more stable and less prone to air oxidation than the free base.
-
Toxicity: The toxicological properties of this specific compound may not be fully characterized. Treat it as a potentially hazardous substance. Avoid contact with skin and eyes, and do not ingest.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel drug candidates. The strategic incorporation of a fluorine atom enhances its potential for developing metabolically stable and potent therapeutics. This guide has provided a detailed overview of its chemical properties, a representative synthetic approach, and its applications, underscoring its importance for researchers and professionals in the field of drug development. As the demand for new and improved medicines continues to grow, the utility of such well-designed, fluorinated scaffolds is set to expand further.
References
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-
Johnston, Jeffrey N., et al. "Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy." Journal of the American Chemical Society 139.31 (2017): 10661-10664. [Link]
-
Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]
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The Rising Therapeutic Potential of Fluorinated Benzofuran Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Benzofuran Scaffold and the Fluorine Advantage
Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry. Its derivatives are prevalent in a vast number of biologically active natural products and synthetic compounds, exhibiting a wide array of pharmacological properties including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2] The strategic incorporation of fluorine atoms into the benzofuran core has emerged as a powerful tool to modulate and enhance these biological effects. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly alter the electronic properties, metabolic stability, lipophilicity, and binding affinity of the parent molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3][4] This guide provides an in-depth technical exploration of the multifaceted biological activities of fluorinated benzofuran derivatives, offering valuable insights for researchers, scientists, and drug development professionals.
I. Anti-Inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[3] Fluorinated benzofuran derivatives have demonstrated significant promise as potent anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways.
Mechanism of Action: Targeting COX-2 and Nitric Oxide Synthase
A primary mechanism by which these compounds exert their anti-inflammatory effects is through the inhibition of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[5] In inflammatory states, such as those induced by lipopolysaccharide (LPS) in macrophages, the expression of COX-2 and NOS2 is upregulated, leading to the production of pro-inflammatory mediators like prostaglandins (e.g., PGE2) and nitric oxide (NO).[5]
Several studies have shown that fluorinated benzofuran and dihydrobenzofuran derivatives can effectively suppress LPS-stimulated inflammation by inhibiting the expression of COX-2 and NOS2, resulting in a dose-dependent decrease in the secretion of PGE2, NO, interleukin-6 (IL-6), and Chemokine (C-C) Ligand 2 (CCL2).[5][6] Structure-activity relationship (SAR) analyses suggest that the presence of fluorine, often in combination with other halogens like bromine, and hydroxyl or carboxyl groups, enhances these biological effects.[3]
Figure 1: Mechanism of Anti-Inflammatory Action.
Quantitative Assessment of Anti-Inflammatory Potency
The anti-inflammatory efficacy of fluorinated benzofuran derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against the production of various inflammatory mediators.
| Compound Type | Inflammatory Mediator | IC50 Range (µM) | Reference |
| Fluorinated benzofuran/dihydrobenzofuran derivatives | Interleukin-6 (IL-6) | 1.2 - 9.04 | [5] |
| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 | [5] | |
| Nitric Oxide (NO) | 2.4 - 5.2 | [5] | |
| Prostaglandin E2 (PGE2) | 1.1 - 20.5 | [5] |
Experimental Protocol: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model in rats is a well-established and highly reproducible method for evaluating the acute anti-inflammatory activity of novel compounds.[3][7]
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory potential of a test compound is assessed by its ability to reduce this edema over time compared to a control group.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Fasting: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., Indomethacin, 5 mg/kg), and test groups receiving different doses of the fluorinated benzofuran derivative. Fast the animals overnight before the experiment with free access to water.
-
Drug Administration: Administer the vehicle (e.g., 0.5% carboxymethyl cellulose), standard drug, or test compound orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection using a plethysmometer.
-
Calculation of Edema and Inhibition:
-
Calculate the volume of edema at each time point by subtracting the initial paw volume (at 0 hours) from the paw volume at that time point.
-
Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Control Edema - Test Edema) / Control Edema] x 100
-
II. Anticancer Activity: A Multi-pronged Attack on Malignancy
The benzofuran scaffold is a cornerstone in the development of novel anticancer agents.[8][9] The introduction of fluorine atoms has been shown to significantly enhance the cytotoxic activity of these derivatives against a range of cancer cell lines.[8]
Mechanism of Action: Inducing Apoptosis and Targeting Signaling Pathways
Fluorinated benzofuran derivatives exert their anticancer effects through multiple mechanisms, with the induction of apoptosis being a prominent one. This programmed cell death is often initiated through the intrinsic pathway, characterized by the inhibition of the anti-apoptotic protein Bcl-2 and the subsequent cleavage of poly(ADP-ribose) polymerase-1 (PARP-1), leading to DNA fragmentation.[5]
Furthermore, these compounds have been shown to interfere with critical cancer signaling pathways. Some derivatives act as inhibitors of receptor tyrosine kinases like VEGFR-2, which are crucial for angiogenesis.[10] Others have been found to target the mTOR signaling pathway, a central regulator of cell growth and proliferation.[11][12]
Figure 2: Anticancer Mechanisms of Fluorinated Benzofurans.
Quantitative Assessment of Cytotoxicity
The anticancer potency of these compounds is typically expressed as IC50 values, representing the concentration required to inhibit the growth of cancer cells by 50%.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated 6-HMA-based benzofuran | Not Specified | 0.43 | [9] |
| Difluorinated, brominated benzofuran ester/acid | HCT116 (Colon) | 19.5 - 24.8 | [5] |
| 3-Methylbenzofuran derivative (16b) | A549 (Lung) | 1.48 | [10] |
| Benzofuran hybrid (13g) | MCF-7 (Breast) | 1.287 | [10] |
| Bromo derivative (14c) | HCT116 (Colon) | 3.27 | [10] |
| 3-Amidobenzofuran derivative (28g) | MDA-MB-231 (Breast) | 3.01 | [10] |
Experimental Protocols for Anticancer Activity Evaluation
A. WST-1 Cell Proliferation Assay
Principle: The WST-1 assay is a colorimetric method to quantify cell proliferation and viability. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the fluorinated benzofuran derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C and 5% CO₂.
-
Absorbance Measurement: Shake the plate for 1 minute on a shaker and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
B. TUNEL Assay for Apoptosis Detection
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme Terminal deoxynucleotidyl transferase (TdT) incorporates labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with the fluorinated benzofuran derivative at its IC50 concentration for 24-48 hours. Include positive (e.g., DNase I treated) and negative controls.
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
TUNEL Reaction:
-
Wash cells with PBS and incubate with Equilibration Buffer for 10 minutes.
-
Prepare the TdT reaction cocktail containing TdT enzyme and fluorescently labeled dUTPs according to the manufacturer's instructions.
-
Incubate the cells with the TdT reaction cocktail for 60 minutes at 37°C in a humidified, dark chamber.
-
-
Staining and Mounting:
-
Stop the reaction by washing the cells.
-
Counterstain the nuclei with a DNA-binding dye like DAPI.
-
Mount the coverslips onto microscope slides.
-
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright green/red fluorescence in the nucleus, depending on the fluorophore used.
III. Antimicrobial Activity: Combating Pathogenic Microbes
Benzofuran derivatives have long been recognized for their broad-spectrum antimicrobial properties.[13] The incorporation of fluorine can further enhance their efficacy against various bacterial and fungal strains.
Spectrum of Activity and Potency
Fluorinated benzofuran derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. Their potency is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Aza-benzofuran derivative | Salmonella typhimurium | 12.5 | [14] |
| Escherichia coli | 25 | [14] | |
| Staphylococcus aureus | 12.5 | [14] | |
| Oxa-benzofuran derivative | Penicillium italicum | 12.5 | [14] |
| Colletotrichum musae | 12.5 - 25 | [14] | |
| Biphenyl and dibenzofuran derivatives (fluorinated) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | [15] |
| Multidrug-resistant Enterococcus faecalis | 6.25 | [15] |
Mechanism of Antimicrobial Action
The precise mechanisms of antimicrobial action for many fluorinated benzofuran derivatives are still under investigation. However, some studies suggest that they may disrupt the fungal cell membrane by interfering with ergosterol biosynthesis. For instance, some benzofuran derivatives act as inhibitors of fungal N-myristoyltransferase, an enzyme essential for fungal viability.[2] In some cases, their antifungal activity has been linked to the disruption of intracellular calcium homeostasis.[16]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Principle: The broth microdilution method is a standardized technique to determine the MIC of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the fluorinated benzofuran derivative in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
IV. Neuroprotective Effects: Shielding the Nervous System
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Benzofuran derivatives have shown promise as neuroprotective agents, and fluorination can play a role in enhancing their efficacy.[8]
Mechanism of Neuroprotection: A Multifaceted Defense
Fluorinated benzofuran derivatives appear to protect neurons through several mechanisms:
-
Anti-excitotoxicity: They can protect neurons from excitotoxic damage induced by excessive stimulation of glutamate receptors, such as the NMDA receptor.[15]
-
Antioxidant Activity: Some derivatives exhibit free radical scavenging properties and can inhibit lipid peroxidation, thereby reducing oxidative stress, a key contributor to neuronal damage.[15]
-
Modulation of Neurotrophic Factors: Certain compounds have been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and plasticity.[17][18]
-
Anti-inflammatory Effects in the Brain: By inhibiting neuroinflammatory markers like NF-κB and IL-6, these compounds can mitigate the damaging effects of chronic inflammation in the central nervous system.[8][17]
-
Modulation of Apoptosis-Related Proteins: Some derivatives can modulate the expression of apoptosis-related proteins, such as increasing the anti-apoptotic Bcl-2 and decreasing the pro-apoptotic BAX, to promote neuronal survival.[8]
Figure 3: Neuroprotective Pathways of Fluorinated Benzofurans.
V. Synthesis Strategies: Building the Fluorinated Benzofuran Core
Several synthetic routes have been developed to construct the fluorinated benzofuran scaffold. One efficient method involves an intramolecular oxa-Michael addition starting from readily accessible propargylic fluorides.[19] This approach allows for the generation of gem-difluorodihydrobenzofurans, which can be further functionalized or converted to the corresponding fluorinated benzofurans through palladium-catalyzed defluorination.[19] Another strategy involves a tandem SNAr-cyclocondensation reaction of 4-substituted perfluorobenzonitriles with α-hydroxycarbonyl compounds.[20]
Figure 4: Synthetic Workflow for Fluorinated Benzofurans.
VI. Conclusion and Future Directions
Fluorinated benzofuran derivatives represent a highly promising class of compounds with a diverse range of biological activities. The strategic incorporation of fluorine has proven to be a valuable approach for enhancing their therapeutic potential as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents. The multifaceted mechanisms of action, including the modulation of key signaling pathways and enzymes, underscore their potential for addressing complex diseases.
Future research in this area should focus on:
-
Elucidating detailed mechanisms of action: A deeper understanding of the specific molecular targets and signaling pathways will facilitate rational drug design and optimization.
-
Expanding structure-activity relationship studies: The synthesis and biological evaluation of a wider range of fluorinated benzofuran analogues will help to refine the structural requirements for optimal activity and selectivity.
-
In vivo efficacy and safety profiling: Rigorous preclinical studies in relevant animal models are crucial to validate the therapeutic potential and assess the safety of these compounds.
-
Exploring novel therapeutic applications: Given their diverse biological activities, fluorinated benzofurans may hold promise for treating a broader range of diseases beyond those already investigated.
By continuing to explore the rich chemical space of fluorinated benzofurans, the scientific community is well-positioned to unlock new and effective therapeutic strategies for a variety of challenging medical conditions.
References
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Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. ACS Chemical Neuroscience. [Link]
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A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
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Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. [Link]
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The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and conformationally restricted ring systems into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles. The 2,3-dihydrobenzofuran scaffold represents a privileged structure, appearing in numerous biologically active natural products and synthetic compounds.[1][2] Within this class, 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine has emerged as a crucial intermediate, particularly in the development of therapeutics targeting neurological disorders.[3] Its unique combination of a fluorinated benzene ring and a chiral aminodihydrobenzofuran core provides a versatile platform for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the history, synthesis, and properties of this important chemical entity, aimed at researchers and scientists in the field of drug discovery and development.
Historical Context and Discovery
While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent, its appearance in the scientific and patent literature is intrinsically linked to the development of advanced pharmaceutical agents. The compound, identified by its CAS Number 885280-83-1, gained prominence as a key building block in the synthesis of various drug candidates. Its development can be seen as an evolution of synthetic strategies aimed at producing substituted 2,3-dihydrobenzofurans, a class of compounds for which numerous synthetic methods have been developed over the years, including transition metal-catalyzed cyclizations and intramolecular ring-closing reactions.[1][4] The introduction of the 5-fluoro and 3-amino substituents was a deliberate design choice in medicinal chemistry programs to modulate the electronic and steric properties of the resulting drug molecules, thereby optimizing their biological activity.
Synthetic Approaches: A Mechanistic Perspective
The synthesis of this compound typically involves a multi-step sequence starting from commercially available fluorinated phenols. The general strategy involves the introduction of a two-carbon unit at the ortho position to the phenolic hydroxyl group, which can then be cyclized to form the dihydrofuran ring. Subsequent functional group manipulations are then carried out to install the amine at the 3-position.
One plausible and efficient synthetic route, adapted from methodologies described in the broader literature for related compounds, is outlined below. This approach highlights key chemical transformations and the rationale behind the chosen reagents and conditions.
A Representative Synthetic Pathway
The synthesis can be conceptualized as a three-stage process:
-
Formation of a suitable precursor from a fluorinated phenol.
-
Intramolecular cyclization to construct the 2,3-dihydrobenzofuran ring system.
-
Introduction of the amine functionality at the C3 position.
Caption: A plausible synthetic route to this compound.
Detailed Experimental Protocol
The following protocol is a representative, detailed methodology for the synthesis of this compound, synthesized from established chemical principles for analogous transformations.
Step 1: Synthesis of 5-Fluoro-2,3-dihydrobenzofuran-3-one
-
Starting Material: 4-Fluorophenol.
-
Procedure: a. To a solution of 4-fluorophenol in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride at 0 °C. b. Slowly add chloroacetyl chloride and allow the reaction to warm to room temperature. This Friedel-Crafts acylation introduces the necessary two-carbon chain. c. The resulting 2-chloro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one is then subjected to intramolecular Williamson ether synthesis. This is achieved by adding a base, such as potassium carbonate, in a solvent like acetone and heating the mixture to effect cyclization. d. Upon completion, the reaction is worked up by filtration and concentration. The crude product is purified by column chromatography to yield 5-fluoro-2,3-dihydrobenzofuran-3-one.
-
Causality: The Friedel-Crafts acylation is directed ortho to the hydroxyl group due to its activating and ortho,para-directing nature. The subsequent intramolecular cyclization is a classic Williamson ether synthesis, where the phenoxide, formed in situ by the base, acts as a nucleophile to displace the chloride, forming the dihydrofuran ring.
Step 2: Oximation of 5-Fluoro-2,3-dihydrobenzofuran-3-one
-
Starting Material: 5-Fluoro-2,3-dihydrobenzofuran-3-one.
-
Procedure: a. Dissolve the ketone from the previous step in ethanol. b. Add an aqueous solution of hydroxylamine hydrochloride and a base such as sodium acetate. c. Heat the mixture at reflux until the reaction is complete (monitored by TLC). d. Cool the reaction mixture and precipitate the product by adding water. The solid oxime is collected by filtration and can be used in the next step without further purification.
-
Causality: The reaction of a ketone with hydroxylamine is a standard method for the formation of an oxime. The base is required to neutralize the HCl released from hydroxylamine hydrochloride.
Step 3: Reduction of the Oxime to this compound
-
Starting Material: 5-Fluoro-2,3-dihydrobenzofuran-3-one oxime.
-
Procedure: a. The oxime is dissolved in a suitable solvent such as ethanol or methanol. b. A reducing agent is added. Common choices include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or a chemical reducing agent like lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). c. For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere until the uptake of hydrogen ceases. The catalyst is then removed by filtration. d. For a LiAlH₄ reduction, the reaction is typically performed at 0 °C to room temperature, followed by a careful workup procedure involving the sequential addition of water and aqueous sodium hydroxide to quench the excess reagent and precipitate the aluminum salts. e. The filtrate (from either method) is concentrated under reduced pressure. The resulting crude amine can be purified by distillation, crystallization of a salt (e.g., the hydrochloride salt), or column chromatography.
-
Causality: The reduction of an oxime is a robust method for the synthesis of a primary amine. Catalytic hydrogenation is often preferred for its operational simplicity and cleaner reaction profile, while LiAlH₄ is a more powerful reducing agent that can be used if the substrate is resistant to hydrogenation.
Physicochemical Data
| Property | Value |
| CAS Number | 885280-83-1[3] |
| Molecular Formula | C₈H₈FNO |
| IUPAC Name | 5-fluoro-2,3-dihydro-1-benzofuran-3-amine[3] |
| InChI Key | YSCBVVODVORHGP-UHFFFAOYSA-N[3] |
| SMILES | C1C(C2=C(O1)C=CC(=C2)F)N[3] |
Applications in Drug Discovery
This compound serves as a critical starting material in the synthesis of a variety of pharmacologically active molecules. Its utility is highlighted in the development of agents for neurological conditions. The fluorinated benzofuran motif is often incorporated to enhance the potency and selectivity of drug candidates.[3] The primary amine handle provides a convenient point for further chemical modification, allowing for the construction of diverse compound libraries for screening and lead optimization. The 2,3-dihydrobenzofuran core also introduces a degree of conformational rigidity, which can be advantageous for optimizing binding to biological targets.[1]
Conclusion
This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its history is not marked by a singular event, its value is clearly demonstrated through its application as a key intermediate in the synthesis of complex and biologically active molecules. The synthetic routes to this compound are based on well-established and robust chemical transformations, allowing for its efficient production. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of versatile and strategically designed building blocks like this compound is set to increase, solidifying its role in the ongoing quest for new medicines.
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Whitepaper: A Guide to the Identification of Potential Therapeutic Targets for 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine
Abstract
5-Fluoro-2,3-dihydro-benzofuran-3-ylamine is a synthetic heterocyclic compound built upon the benzofuran scaffold, a privileged structure in medicinal chemistry known to be a core component of numerous biologically active molecules.[1][2][3] While this specific molecule is not extensively characterized in public literature, its structural motifs suggest a high potential for interaction with a range of biological targets. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate its potential therapeutic targets. We will detail a logical progression from in silico analysis and broad-based phenotypic screening to rigorous target deconvolution and validation, outlining the causality behind each experimental choice and providing actionable protocols.
Introduction: The Benzofuran Scaffold as a Foundation for Therapeutic Potential
The benzofuran nucleus, a fusion of benzene and furan rings, is a cornerstone of many natural and synthetic compounds with significant pharmacological properties.[1][3][4] Approved drugs containing this scaffold include the antidepressant Vilazodone, the antiarrhythmic Dronedarone, and the sedative Ramelteon, highlighting its versatility.[1] Derivatives of the benzofuran family have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][5][6]
Specifically, the 3-aminodihydrobenzofuran substructure present in this compound is of particular interest. Related structures have been investigated for activity at monoamine transporters (such as the serotonin transporter, SERT) and G-protein coupled receptors (GPCRs), suggesting a strong potential for applications in neuroscience.[7][8] For instance, novel 3-aminobenzofuran derivatives have been synthesized and evaluated as multifunctional agents for Alzheimer's disease, showing inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[9] The fluorine atom at the 5-position can further enhance metabolic stability and binding affinity through favorable electrostatic interactions. Given this background, a systematic investigation is warranted to unlock the therapeutic potential of this compound.
Phase 1: Target Hypothesis Generation
Before embarking on extensive and costly wet-lab screening, a strategic approach begins with generating informed hypotheses about potential target classes. This involves a combination of structural analysis and broad, unbiased functional screening.
Pharmacophore Analysis and In Silico Screening
The structure of this compound contains key features—a rigid bicyclic core, a primary amine, and a strategically placed fluorine atom—that can be used to query pharmacophore databases. The primary amine is a common hydrogen bond donor and can exist in a protonated state, making it a prime candidate for interaction with acidic residues in the binding pockets of monoamine transporters or GPCRs.
Rationale: This computational approach leverages existing knowledge of ligand-receptor interactions to narrow the field of potential targets, saving resources and focusing initial experimental efforts.
Workflow:
-
3D Conformational Analysis: Generate a low-energy 3D conformation of the molecule.
-
Pharmacophore Model Generation: Identify key chemical features (e.g., aromatic ring, hydrogen bond donor, hydrophobic center).
-
Database Screening: Screen databases such as ZINC, ChEMBL, or PubChem against known protein structures to identify targets with complementary binding sites.
-
Prioritization: Rank potential targets based on docking scores, binding energy calculations, and biological relevance. Targets within the monoamine transporter family (SERT, DAT, NET) and aminergic GPCRs (e.g., serotonin, dopamine, adrenergic receptors) are highly probable starting points based on analogous compounds.[7][8][10]
Broad-Based Phenotypic Screening
A parallel, unbiased approach is to screen the compound across a diverse panel of human cell lines to identify a measurable, disease-relevant phenotype without a preconceived target.
Rationale: Phenotypic screening prioritizes functional outcomes. A positive "hit" (e.g., inhibition of cancer cell proliferation, reduction of inflammatory cytokine release) provides a clear biological context and a robust starting point for identifying the underlying mechanism of action.
Experimental Protocol: High-Throughput Cell Viability Screening
-
Cell Line Selection: Choose a diverse panel of cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) and non-cancerous control lines (e.g., HEK293, primary fibroblasts). The benzofuran scaffold has shown notable antiproliferative activity in various cancer models.[1][2]
-
Assay Plate Preparation: Seed cells in 96-well or 384-well microplates and allow them to adhere overnight.
-
Compound Treatment: Add this compound in a 10-point, 3-fold serial dilution (e.g., from 100 µM to 5 nM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine).
-
Incubation: Incubate plates for 72 hours under standard cell culture conditions.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or PrestoBlue™) and measure luminescence or fluorescence according to the manufacturer's protocol.
-
Data Analysis: Normalize data to vehicle controls and plot dose-response curves to determine the half-maximal inhibitory concentration (IC50) for each cell line.
| Hypothetical Phenotypic Screening Data | IC50 (µM) |
| HCT-116 (Colon Cancer) | 3.01 |
| MDA-MB-231 (Breast Cancer) | 5.20 |
| A549 (Lung Cancer) | > 100 |
| HEK293 (Control) | > 100 |
| This table illustrates hypothetical results where the compound shows selective cytotoxicity against specific cancer cell lines, a common finding for benzofuran derivatives.[1] |
Phase 2: Target Deconvolution and Identification
A confirmed phenotypic hit necessitates the identification of the specific molecular target responsible for the effect. This "target deconvolution" is a critical step in modern drug discovery.
Caption: Workflow for identifying molecular targets from a phenotypic screen.
Chemical Proteomics: Affinity Chromatography-Mass Spectrometry
This biochemical method uses an immobilized version of the compound to "fish" for its binding partners from a cell lysate.
Rationale: This approach directly identifies proteins that physically interact with the compound, providing strong evidence for a direct target.
Experimental Protocol:
-
Compound Immobilization: Synthesize an analog of this compound with a linker arm suitable for conjugation to affinity beads (e.g., NHS-activated sepharose). A control set of beads without the compound is essential.
-
Lysate Preparation: Prepare a native protein lysate from the sensitive cell line (e.g., HCT-116).
-
Affinity Pulldown: Incubate the lysate with the compound-conjugated beads and control beads.
-
Washing: Wash the beads extensively with buffer to remove non-specific binders.
-
Elution: Elute bound proteins. A competitive elution using an excess of the free (non-immobilized) compound is ideal, as it specifically displaces true binders.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the unique bands by mass spectrometry (LC-MS/MS).
-
Candidate Selection: Proteins significantly enriched on the compound beads compared to control beads are considered putative targets.
Genetic Approaches: CRISPR-Cas9 Screening
Genetic screens can identify genes that, when knocked out, confer resistance to the compound, strongly implying that the gene's protein product is the target or a critical pathway member.
Rationale: This unbiased genetic approach complements the biochemical methods by identifying necessary components for the compound's activity within a living cell.
Experimental Protocol:
-
Library Transduction: Transduce the sensitive cell line with a genome-wide CRISPR knockout library.
-
Compound Selection: Treat the cell population with a lethal dose (e.g., IC90) of this compound for a period sufficient to allow resistant clones to emerge. A parallel untreated population is maintained as a reference.
-
Genomic DNA Extraction: Isolate genomic DNA from both the treated (resistant) and untreated populations.
-
Guide RNA Sequencing: Amplify the integrated guide RNA (gRNA) sequences via PCR and analyze them using next-generation sequencing.
-
Hit Identification: Identify gRNAs that are significantly enriched in the resistant population. The genes targeted by these gRNAs are top candidates for being the drug's target or essential for its mechanism.
Phase 3: Target Validation and Mechanism of Action
Once a list of putative targets is generated, rigorous validation is required to confirm a direct, functional interaction and link it to the observed phenotype.
Biophysical Confirmation of Direct Binding
Surface Plasmon Resonance (SPR): SPR is a label-free technique to measure the kinetics (on-rate, off-rate) and affinity (KD) of a small molecule binding to a purified protein.
Rationale: This experiment provides definitive, quantitative proof of a direct physical interaction between the compound and the purified target protein.
Experimental Protocol:
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein onto an SPR sensor chip.
-
Compound Injection: Flow a series of concentrations of this compound over the chip surface.
-
Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the protein.
-
Kinetic Analysis: Fit the binding data (sensograms) to a kinetic model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka). A low KD value (nM to low µM range) indicates a high-affinity interaction.
Functional Modulation Assays
After confirming direct binding, the next step is to demonstrate that this binding has a functional consequence. The specific assay depends on the target class.
-
For an Enzyme (e.g., Kinase, Demethylase): Perform an in vitro activity assay with the purified enzyme. Measure the enzyme's activity in the presence of increasing concentrations of the compound to determine an IC50 (for an inhibitor) or EC50 (for an activator). The benzofuran scaffold is a known inhibitor of enzymes like LSD1.[1]
-
For a Receptor (e.g., GPCR): Use a cell line overexpressing the receptor. Perform a radioligand binding assay to measure displacement of a known ligand or a functional assay (e.g., cAMP accumulation, calcium flux) to measure downstream signaling.
-
For a Transporter (e.g., SERT): Use synaptosomes or cells expressing the transporter. Perform an uptake inhibition assay using a radiolabeled substrate (e.g., [3H]-serotonin) to measure the compound's ability to block transporter function.[8][10]
Caption: Hypothetical signaling pathway illustrating compound-target interaction.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted strategy for the systematic identification and validation of therapeutic targets for this compound. By integrating computational methods, unbiased phenotypic screening, and rigorous biochemical and genetic deconvolution techniques, researchers can efficiently move from a novel chemical entity to a validated drug target with a clear mechanism of action. The structural alerts within this molecule, particularly its similarity to known neuromodulators and anticancer agents, suggest that targets within oncology and neuroscience are promising avenues for initial investigation. Successful validation of a target will pave the way for lead optimization, preclinical in vivo studies, and the ultimate development of a novel therapeutic agent.
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The Strategic Imperation of Fluorinated Building Blocks in Modern Drug Design: A Technical Guide
Abstract
The deliberate incorporation of fluorine into molecular scaffolds has become an indispensable strategy in modern medicinal chemistry. This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the multifaceted roles of fluorinated building blocks. We will explore the fundamental physicochemical principles that underpin fluorine's utility, from enhancing metabolic stability and modulating lipophilicity to improving binding affinity and bioavailability. This narrative synthesizes field-proven insights with foundational science, detailing the causality behind experimental choices. Through practical examples, detailed protocols, quantitative data, and illustrative diagrams, this guide serves as a comprehensive resource for harnessing the power of fluorine to accelerate the journey from a promising lead compound to a viable clinical candidate.
The Physicochemical Impact of Fluorination: A Paradigm Shift in Molecular Engineering
The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—allow it to exert profound and often beneficial effects on a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Strategic fluorination is not merely an act of substitution but a calculated method to fine-tune a molecule for optimal performance.
Enhancing Metabolic Stability: The "Fluorine Shield"
A primary driver for incorporating fluorine is to block unwanted metabolic oxidation.[3] Many drug candidates fail due to rapid clearance by metabolic enzymes, particularly the Cytochrome P450 (CYP450) superfamily, which often act by hydroxylating vulnerable C-H bonds.[4] Replacing a hydrogen atom at such a "metabolic soft spot" with a fluorine atom can effectively shield the molecule from this enzymatic attack.[5] The C-F bond is significantly stronger and more polarized than a C-H bond, making it far more resistant to oxidative cleavage.[4][6] This strategy can dramatically increase a drug's half-life and bioavailability.[4][7]
Caption: Fluorine's role in blocking metabolic oxidation by CYP450 enzymes.
Modulating Lipophilicity (LogP) and Acidity/Basicity (pKa)
Fluorine's high electronegativity creates a strong dipole moment in the C-F bond, which can significantly alter a molecule's electronic properties and, consequently, its lipophilicity and pKa.[1][3]
-
Lipophilicity: The effect is context-dependent. A single fluorine substitution on an aromatic ring often slightly increases lipophilicity (LogP).[5] However, highly fluorinated groups like trifluoromethyl (-CF3) are strongly lipophilic.[6] This modulation is critical for tuning a drug's ability to cross cell membranes and reach its target.[7][8]
-
pKa: The powerful electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or basic amines.[3] For basic drug candidates, this can reduce the degree of ionization at physiological pH, potentially improving cell membrane permeability and oral bioavailability.[1][9]
| Building Block | Parent (R-H) | Monofluoro (R-F) | Difluoromethyl (R-CF2H) | Trifluoromethyl (R-CF3) |
| Typical ΔLogP | 0 | ~ +0.1 to +0.3 | ~ +0.4 to +0.6 | ~ +0.88 |
| Effect on Amine pKa | Baseline | Lowers pKa | Significantly Lowers pKa | Drastically Lowers pKa |
Caption: Comparative effects of common fluorinated groups on lipophilicity and basicity.
Conformational Control and Binding Affinity
Fluorine substitution can influence molecular conformation through steric and electronic effects, such as the gauche effect, where polar C-F bonds orient themselves in specific ways relative to other polar groups.[5][9] This can pre-organize a drug molecule into its bioactive conformation, the specific shape required to bind effectively to its target protein.[10] This enhanced fit can lead to a significant increase in binding affinity and potency.[1][5] Furthermore, the polarized C-F bond can participate in favorable dipole-dipole or electrostatic interactions within the protein's binding pocket, further strengthening the drug-target interaction.[5]
A Field Guide to Essential Fluorinated Building Blocks
While the possibilities are vast, a few key fluorinated motifs have become workhorses in drug discovery due to their reliable effects and synthetic accessibility.[11][12]
The Trifluoromethyl (-CF3) Group
The -CF3 group is one of the most widely used fluorinated moieties.[6] It is a bulky, highly lipophilic, and metabolically stable bioisostere for groups like chlorine or methyl.[6][13] Its strong electron-withdrawing nature deactivates adjacent aromatic rings against metabolism and can be crucial for binding affinity.[13][14] The anti-inflammatory drug Celecoxib, for example, features a -CF3 group that is critical for its selective inhibition of the COX-2 enzyme.[14]
The Difluoromethyl (-CF2H) Group
The -CF2H group offers a unique blend of properties. It is less lipophilic than the -CF3 group and, critically, possesses an acidic proton capable of acting as a hydrogen bond donor.[15][16][17] This allows it to serve as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, which are often sites of metabolic vulnerability.[15][17] This dual function—metabolic shield and hydrogen-bonding participant—makes it an increasingly popular choice in drug design.[18][19]
Caption: Logical relationships between key fluorinated groups and drug properties.
Synthetic Strategies and Protocols
The synthesis of organofluorine compounds has evolved dramatically, moving from hazardous reagents to milder, more selective methods suitable for complex molecules.[20][21] Key strategies include nucleophilic fluorination, electrophilic fluorination, and various fluoroalkylation reactions.[22][23]
Protocol: In Vitro Metabolic Stability Assay
To empirically validate the impact of fluorination, an in vitro microsomal stability assay is a cornerstone experiment. This protocol outlines a standard procedure to compare a parent compound with its fluorinated analog.[4]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes.
Materials:
-
Test compounds (fluorinated and non-fluorinated analogs) dissolved in DMSO.
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (Cofactor for CYP450 enzymes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare a master mix containing microsomes and phosphate buffer.
-
Incubation: Add the test compound (final concentration typically 1 µM) to the master mix and pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction in the aliquot by adding ice-cold acetonitrile containing an internal standard.
-
Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the half-life (t½ = 0.693 / slope). Intrinsic clearance (CLint) is then calculated using the equation: CLint = (0.693 / t½) / (mg microsomal protein / mL).[4]
Caption: Workflow for an in vitro microsomal stability assay.
Case Studies: Fluorine's Decisive Role in Marketed Drugs
The practical utility of fluorine is best illustrated by its impact on successful therapeutics.[10]
-
Fluoxetine (Prozac®): The introduction of a para-trifluoromethyl group was a key design element. This group increases lipophilicity, which aids in crossing the blood-brain barrier, and enhances metabolic stability, contributing to its efficacy as a selective serotonin reuptake inhibitor.[10]
-
Atorvastatin (Lipitor®): This top-selling cholesterol-lowering drug contains a p-fluorophenyl group. The fluorine atom at this position blocks metabolic hydroxylation of the aromatic ring, a common deactivation pathway, thereby increasing the drug's in vivo half-life and therapeutic efficacy.[24]
-
Sitagliptin (Januvia®): A treatment for type 2 diabetes, Sitagliptin incorporates a trifluorophenyl group and a trifluoromethyl group. These fluorinated motifs were strategically introduced to enhance potency and metabolic stability, resulting in a drug with once-daily dosing.
Advanced Applications: Fluorine-18 in Positron Emission Tomography (PET)
Beyond therapeutics, the isotope fluorine-18 (¹⁸F) is a cornerstone of diagnostic imaging.[2][25] With its favorable half-life (109.8 minutes) and clean positron emission, ¹⁸F is the most widely used radionuclide for Positron Emission Tomography (PET).[25][26] Molecules labeled with ¹⁸F, such as [¹⁸F]Fluorodeoxyglucose (¹⁸F-FDG), allow for the non-invasive visualization and quantification of metabolic processes in vivo.[25] This technology is critical for oncology, neurology, and cardiology, and plays an expanding role in drug development for assessing target engagement and pharmacokinetics.[27][28] The development of novel and efficient ¹⁸F-labeling methods is a vibrant area of research, enabling a wider range of biological molecules to be studied with PET.[29][30]
Conclusion and Future Outlook
Fluorine is far more than a simple hydrogen isostere; it is a powerful tool for strategic molecular optimization. By judiciously incorporating fluorinated building blocks, medicinal chemists can profoundly influence a compound's metabolic stability, physicochemical properties, and target affinity.[7][10] The continued rise of fluorinated drugs in the clinical pipeline attests to the success of this strategy.[20][24] Future advancements will likely focus on the development of novel fluorinated motifs and more efficient, late-stage fluorination techniques, allowing for even greater precision in drug design and expanding the therapeutic potential of small molecules.[12][23]
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An Investigational Guide to the Mechanism of Action of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine: A Hypothetical Framework for Researchers
Prepared by: Gemini Scientific Applications
Abstract: 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine is a synthetic compound belonging to the dihydrobenzofuran class of molecules. While direct pharmacological data on this specific entity is limited, its structural similarity to known psychoactive substances and its documented use as a key intermediate in the synthesis of neurological disorder-targeting drugs suggest a potential interaction with central nervous system targets.[1] This guide proposes a comprehensive, hypothesis-driven framework for the systematic elucidation of its mechanism of action (MoA). We posit that this compound is likely to function as a monoamine reuptake inhibitor. This document provides a detailed, phased experimental strategy, complete with protocols and data interpretation frameworks, designed for researchers in pharmacology and drug development to rigorously test this hypothesis and characterize the compound's neuropharmacological profile.
Part 1: Introduction and Rationale
The benzofuran and dihydrobenzofuran scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from anticancer and anti-inflammatory to antiviral agents.[2][3][4] The introduction of a fluorine atom can further enhance metabolic stability, permeability, and bioavailability, making fluorinated derivatives particularly interesting for drug discovery.[3]
This compound itself is commercially available and noted as a key intermediate for pharmaceuticals targeting neurological disorders.[1] Its core structure shares significant homology with a class of psychoactive benzofurans, such as 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and N-methyl-5-(2-aminopropyl)benzofuran (5-MAPB). These compounds are known to interact with monoamine transporters, acting as inhibitors and/or releasers of serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[5][6][7] This structural analogy forms the logical foundation for our primary hypothesis.
Primary Hypothesis: this compound functions as an inhibitor of the serotonin transporter (SERT), dopamine transporter (DAT), and/or norepinephrine transporter (NET), thereby increasing the synaptic concentration of these key neurotransmitters.
This guide will outline the necessary experimental steps to validate or refute this hypothesis, beginning with primary target engagement and progressing through functional activity and selectivity profiling.
Part 2: Proposed Signaling Pathway
The hypothesized mechanism centers on the inhibition of presynaptic monoamine transporters. These transporters are responsible for clearing neurotransmitters from the synaptic cleft, terminating their signal. By blocking this reuptake process, the compound would prolong the presence of monoamines in the synapse, enhancing downstream signaling.
Caption: Hypothesized mechanism of monoamine reuptake inhibition.
Part 3: Experimental Workflow for Mechanism Elucidation
A phased approach is recommended to systematically investigate the compound's mechanism of action. This ensures a logical progression from initial binding confirmation to functional characterization and off-target screening.
Caption: Phased experimental workflow for MoA elucidation.
Phase 1: Primary Target Engagement - Radioligand Binding Assays
Objective: To determine if this compound physically binds to human SERT, DAT, and NET.
Methodology: Competitive radioligand binding assays using membranes from HEK293 cells stably expressing the respective human transporters.
Detailed Protocol:
-
Membrane Preparation: Culture HEK293 cells expressing hSERT, hDAT, or hNET. Harvest cells, homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet membranes. Resuspend membrane pellets in assay buffer and determine protein concentration via BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes (10-20 µg protein/well).
-
A specific radioligand at a concentration near its Kd (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET).
-
Varying concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
Assay buffer to final volume.
-
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known, potent inhibitor (e.g., 10 µM Paroxetine for SERT, 10 µM GBR12909 for DAT, 10 µM Desipramine for NET).
-
-
Incubation: Incubate plates for 60-90 minutes at room temperature or 4°C, depending on the transporter, to reach equilibrium.
-
Harvesting: Rapidly filter the assay mixture through GF/B or GF/C filter plates using a cell harvester. Wash filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Allow filters to dry, add scintillation cocktail to each well, and count radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value. Convert IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Phase 2: Functional Activity - In Vitro Reuptake Inhibition Assays
Objective: To measure the functional effect of the compound on the ability of SERT, DAT, and NET to transport their respective substrates.
Methodology: Synaptosome-based or cell-based neurotransmitter uptake assays using radio-labeled or fluorescent substrates.[8][9]
Detailed Protocol (Cell-Based Fluorescent Assay):
-
Cell Plating: Seed HEK293 cells expressing hSERT, hDAT, or hNET onto black, clear-bottom 96-well plates and grow to confluence.
-
Compound Pre-incubation: Wash cells with Krebs-Henseleit buffer (KHB). Add varying concentrations of this compound (or control inhibitors) to the wells and pre-incubate for 15-20 minutes at 37°C.[9]
-
Substrate Addition: Add a fluorescent monoamine transporter substrate (e.g., from a commercially available kit like Neurotransmitter Transporter Uptake Assay Kit, Molecular Devices).
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal kinetically over 10-30 minutes at 37°C. The rate of fluorescence increase is proportional to the rate of transporter activity.
-
Data Analysis: Determine the rate of uptake (e.g., slope of the linear portion of the fluorescence vs. time curve). Plot the percentage of inhibition (relative to vehicle control) against the log concentration of the compound. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
Table 1: Hypothetical Target Profile Data
| Target | Binding Affinity (Ki, nM) | Functional Activity (IC₅₀, nM) |
|---|---|---|
| hSERT | 85 | 150 |
| hDAT | 1250 | 2100 |
| hNET | 450 | 780 |
This hypothetical data suggests a preference for SERT over NET and DAT.
Phase 3: Selectivity and Safety Profiling
Objective: To assess the compound's selectivity for monoamine transporters over other CNS receptors and to identify potential safety liabilities.
1. Broad Ligand Binding Panel (e.g., Eurofins SafetyScreen44™ or similar):
-
Methodology: Screen the compound at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of ~44 common CNS targets, including adrenergic, dopaminergic, serotonergic, opioid, and muscarinic receptors, as well as ion channels.
-
Interpretation: A significant inhibition (>50%) of binding at any of these off-targets warrants further investigation with full dose-response curves to determine the Ki. High affinity for off-targets can predict side effects.
2. Monoamine Oxidase (MAO) Inhibition Assay:
-
Rationale: MAO-A and MAO-B are key enzymes in the degradation of monoamines. Inhibition of MAO can lead to significant drug-drug interactions (e.g., "serotonin syndrome").
-
Methodology: Use a commercially available MAO-Glo™ assay kit (Promega) or similar fluorescence-based kit.[10] Incubate recombinant human MAO-A or MAO-B enzyme with the compound before adding a luminogenic substrate. The reduction in luminescence is proportional to MAO inhibition.
-
Interpretation: Determine IC₅₀ values for both MAO-A and MAO-B. Potent MAO inhibition (IC₅₀ < 1 µM) would be a significant safety concern.
3. hERG Channel Assay:
-
Rationale: Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation).
-
Methodology: Automated patch-clamp electrophysiology is the gold standard. Assess the effect of the compound on hERG current in cells stably expressing the channel.
-
Interpretation: Determine the IC₅₀ for hERG blockade. A low therapeutic index (ratio of hERG IC₅₀ to therapeutic plasma concentration) is a critical safety red flag.
Part 4: Conclusion and Future Directions
This guide presents a structured, hypothesis-driven strategy to elucidate the mechanism of action of this compound. The proposed workflow, progressing from primary target binding to functional activity and safety profiling, provides a robust framework for generating a comprehensive pharmacological profile.
Based on the hypothetical data suggesting SERT-preferential monoamine reuptake inhibition, future studies could involve:
-
In vivo microdialysis: To confirm that systemic administration of the compound increases extracellular levels of serotonin in relevant brain regions (e.g., prefrontal cortex, nucleus accumbens).
-
Behavioral pharmacology: To assess the compound's effects in animal models of depression, anxiety, or other CNS disorders, comparing its profile to known selective serotonin reuptake inhibitors (SSRIs).[11]
-
Metabolism and Pharmacokinetics: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are critical for its development as a potential therapeutic agent.
By following this investigational plan, researchers can effectively characterize the neuropharmacological properties of this compound and determine its potential for further drug development.
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A Technical Guide to the Safe Handling of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine for Research and Development Applications
Executive Summary
5-Fluoro-2,3-dihydro-benzofuran-3-ylamine is a key heterocyclic building block with significant utility in medicinal chemistry and pharmaceutical research. It serves as a crucial intermediate in the synthesis of novel compounds, particularly those targeting neurological disorders.[1] Its unique structure is leveraged by researchers to optimize the potency and selectivity of new drug candidates.[1] This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound. While specific toxicological data for this compound is not extensively documented, this paper synthesizes available information on structurally related compounds to establish a conservative and robust safety protocol. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment.
Physicochemical and Structural Profile
Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. This compound is most commonly supplied and used as its hydrochloride salt to improve stability and solubility.
| Property | Data | Source(s) |
| IUPAC Name | 5-fluoro-2,3-dihydro-1-benzofuran-3-amine | [1] |
| Common Form | Hydrochloride Salt | [1][2] |
| CAS Numbers | 885280-83-1 (HCl); 1187927-83-8 (HCl); 1637453-80-5 ((S)-enantiomer HCl) | [1][2][3][4] |
| Molecular Formula | C₈H₉ClFNO (as HCl salt) | [2] |
| Molecular Weight | 189.61 g/mol (as HCl salt) | [2] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | [2] |
| LogP (Computed) | 1.6397 | [2] |
Hazard Identification and Toxicological Assessment
A thorough toxicological profile for this compound is not publicly available. Therefore, a risk assessment must be performed based on the principle of chemical analogy, using data from structurally similar benzofuran derivatives. This approach mandates a conservative stance on safety precautions.
2.1. Anticipated GHS Hazard Classification
The following hazards are anticipated based on the classification of 5-Fluoro-1,3-dihydro-2-benzofuran, a related isomer. These should be considered provisional until specific data becomes available.
| Hazard Class | Hazard Code | Statement | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | [5] |
2.2. Toxicological Context from Parent Structures
The parent heterocycle, 2,3-benzofuran, has undergone toxicological evaluation in animal models. Chronic oral exposure in rats and mice has been linked to chronic inflammation of the forestomach and liver damage, including necrosis of hepatocytes.[6] It is crucial to note that the introduction of fluoro- and amino- substituents can significantly alter the metabolic profile and toxicity of the parent molecule; however, this information underscores the need for cautious handling to prevent internal exposure.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. This involves a combination of robust engineering controls and appropriate PPE. The causality behind this hierarchy is to remove or minimize the hazard at its source before relying on personal barriers.
3.1. Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of dusts or aerosols.[5]
3.2. Personal Protective Equipment (PPE) The final barrier between the researcher and the chemical agent is PPE. The following must be worn at all times when handling the compound.
| Protection Type | Specification | Rationale |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne particles.[5] |
| Hand | Nitrile or neoprene gloves (minimum thickness 0.11 mm). | Prevents skin contact, which may cause irritation.[5] |
| Body | Full-length laboratory coat with buttoned cuffs. | Protects skin and personal clothing from contamination. |
3.3. Hygiene Practices
-
Avoid all personal contact with the substance.[5]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]
-
Launder contaminated work clothes separately from other laundry.[5]
Standard Operating Protocol: Handling and Storage
Adherence to a validated workflow is essential for reproducible science and operator safety.
4.1. Storage
-
Temperature: Store at 4°C for long-term stability.[2]
-
Atmosphere: Keep container tightly closed in a dry, well-ventilated place.[5]
-
Light: Protect from light to prevent degradation.[2]
4.2. Experimental Workflow for Solution Preparation
Methodology:
-
Preparation: Verify that the chemical fume hood is operational. Assemble all necessary glassware, solvent, and the container of this compound inside the hood.
-
Don PPE: Put on all required personal protective equipment as specified in Section 3.2.
-
Weighing: Tare a suitable weighing vessel on an analytical balance inside the hood. Carefully transfer the desired amount of solid to the vessel.
-
Transfer & Dissolution: Gently add the weighed solid to the reaction or storage vessel. Slowly add the desired solvent, cap the vessel, and mix using a vortex or magnetic stirrer until fully dissolved.
-
Cleanup: Wipe down the balance and surrounding surfaces within the fume hood with an appropriate solvent.
-
Waste Disposal: Dispose of all contaminated consumables (e.g., weighing paper, pipette tips, gloves) in a designated, sealed hazardous waste container.
-
Storage & Documentation: Label the final solution clearly and store under the conditions outlined in Section 4.1. Record the preparation details in the laboratory notebook.
Emergency Procedures: Spills and First Aid
Preparedness is paramount for effectively managing unexpected events.
5.1. Accidental Release Measures (Small Laboratory Spill)
-
Evacuate and Alert: Immediately alert personnel in the vicinity.
-
Contain: If safe to do so, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[5]
-
Clean-Up: Wearing appropriate PPE, carefully sweep or scoop the contained material into a labeled, sealable container for hazardous waste disposal.[5]
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the incident to the laboratory supervisor or safety officer.
5.2. First Aid Measures The following first aid measures are based on the anticipated hazards and should be administered while seeking immediate medical attention.
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Remove the individual from the contaminated area to fresh air. | [5] |
| Skin Contact | Immediately remove contaminated clothing. Flush skin and hair with running water and soap. Seek medical attention if irritation develops. | [5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [5] |
| Ingestion | Do NOT induce vomiting. Immediately give a glass of water. Contact a Poison Information Center or a doctor without delay. | [5] |
References
-
National Center for Biotechnology Information. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Fluoro-2,3-dihydrobenzofuran-3-amine. PubChem. [Link]
-
Autech Industry Co.,Limited. (n.d.). This compound hydrochloride | 1187927-83-8. Retrieved from Autech Industry website: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from Organic Chemistry Portal website: [Link]
-
ResearchGate. (2012). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from ResearchGate: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from JOCPR website: [Link]
-
PrepChem. (n.d.). Synthesis of 2,3-dihydro-5-benzofuranamine. Retrieved from PrepChem website: [Link]
-
Agency for Toxic Substances and Disease Registry. (1993). Toxicological Profile for 2,3-Benzofuran. NCBI Bookshelf. [Link]
-
East African Scholars Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Retrieved from EAS Publisher website: [Link]
-
National Center for Biotechnology Information. (2022). Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. PubMed. [Link]
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- 3. 885280-83-1|5-Fluoro-2,3-dihydrobenzofuran-3-amine|BLD Pharm [bldpharm.com]
- 4. 1187927-83-8 this compound hydrochloride [king-pharm.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Scale-Up Synthesis of 5-Fluoro-2,3-dihydrobenzofuran-3-ylamine: An Application Note for Pharmaceutical Intermediate Production
Introduction
5-Fluoro-2,3-dihydrobenzofuran-3-ylamine is a key building block in medicinal chemistry, primarily utilized as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1] The incorporation of a fluorine atom into the benzofuran scaffold can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of the final active pharmaceutical ingredient (API). This application note provides a detailed, two-step, scale-up synthesis protocol for 5-Fluoro-2,3-dihydrobenzofuran-3-ylamine, designed for researchers, scientists, and drug development professionals. The described methodology is optimized for safety, efficiency, and scalability, moving beyond benchtop procedures to address the demands of pilot-scale and larger manufacturing.
Strategic Overview of the Synthesis
The synthesis is logically divided into two primary stages. The first stage involves the construction of the core heterocyclic structure, 5-Fluoro-2,3-dihydrobenzofuran-3-one, from commercially available starting materials. The second stage is a highly efficient reductive amination to introduce the desired primary amine functionality. This catalytic transfer hydrogenation approach is selected for its operational simplicity and favorable safety profile on a larger scale compared to methods requiring high-pressure hydrogen gas or pyrophoric reagents.
Figure 1: Overall synthetic workflow for 5-Fluoro-2,3-dihydrobenzofuran-3-ylamine.
Stage 1: Synthesis of 5-Fluoro-2,3-dihydrobenzofuran-3-one
This stage commences with the Williamson ether synthesis between 4-fluorophenol and chloroacetonitrile, followed by an intramolecular cyclization to yield the ketone intermediate.
Protocol 1.1: Synthesis of 2-((4-Fluorophenyl)oxy)acetonitrile
Causality of Experimental Choices:
-
Base: Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, suitable for deprotonating the phenol without causing significant side reactions.
-
Solvent: Acetone is an excellent solvent for this reaction due to its polarity, ability to dissolve the reactants, and appropriate boiling point for reflux conditions.
-
Reaction Control: The reaction is monitored by TLC to ensure the complete consumption of the starting phenol, preventing downstream purification challenges.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 4-Fluorophenol | 112.11 | 1.0 kg | 1.0 |
| Chloroacetonitrile | 75.50 | 740 g | 1.1 |
| Potassium Carbonate | 138.21 | 1.48 kg | 1.2 |
| Acetone | 58.08 | 10 L | - |
Procedure:
-
To a 20 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 4-fluorophenol (1.0 kg, 8.92 mol) and acetone (10 L).
-
Stir the mixture until the 4-fluorophenol is fully dissolved.
-
Add potassium carbonate (1.48 kg, 10.7 mol) to the solution.
-
Slowly add chloroacetonitrile (740 g, 9.81 mol) to the stirred suspension over 30 minutes.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-fluorophenol is no longer detectable.
-
Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 1 L).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 2-((4-fluorophenyl)oxy)acetonitrile as an oil. This crude product is typically of sufficient purity for the next step.
Protocol 1.2: Intramolecular Cyclization to 5-Fluoro-2,3-dihydrobenzofuran-3-one
Causality of Experimental Choices:
-
Cyclizing Agent: Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) is a powerful and efficient medium for Friedel-Crafts-type cyclizations. It acts as both a strong acid and a dehydrating agent. Polyphosphoric acid (PPA) is a viable alternative.
-
Temperature Control: The exothermic nature of the cyclization requires careful temperature management to prevent side reactions and ensure a controlled reaction rate.
-
Work-up: Quenching the reaction mixture with ice-water is a standard and effective method to stop the reaction and precipitate the product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 2-((4-Fluorophenyl)oxy)acetonitrile | 153.14 | 1.36 kg (crude from 1.1) | 1.0 |
| Eaton's Reagent | - | 7 kg | - |
| Ice | - | 20 kg | - |
| Toluene | 92.14 | 5 L | - |
Procedure:
-
In a 50 L reactor, cool Eaton's reagent (7 kg) to 10°C.
-
Slowly add the crude 2-((4-fluorophenyl)oxy)acetonitrile (1.36 kg) to the stirred Eaton's reagent, maintaining the internal temperature below 25°C.
-
Once the addition is complete, heat the mixture to 60-70°C and maintain for 2-4 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
In a separate vessel, prepare a slurry of ice (20 kg) and water (10 L).
-
Carefully and slowly pour the reaction mixture onto the ice-water slurry with vigorous stirring.
-
The product will precipitate as a solid. Stir the slurry for 1 hour to ensure complete precipitation.
-
Filter the solid product and wash thoroughly with water until the filtrate is neutral (pH ~7).
-
Dry the solid under vacuum at 50°C to a constant weight to yield 5-Fluoro-2,3-dihydrobenzofuran-3-one.
Stage 2: Reductive Amination to 5-Fluoro-2,3-dihydrobenzofuran-3-ylamine
This stage employs a catalytic transfer hydrogenation, a robust and scalable method for the reductive amination of ketones.[2]
Protocol 2.1: Catalytic Transfer Hydrogenation
Causality of Experimental Choices:
-
Amine and Hydrogen Source: Ammonium formate serves as a convenient and safe source of both ammonia and hydrogen in situ, avoiding the need for handling gaseous ammonia or high-pressure hydrogen.[3][4]
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for hydrogenation reactions. It is relatively inexpensive and can be easily removed by filtration.[2]
-
Solvent: Methanol is an ideal solvent as it readily dissolves the reactants and the ammonium formate.
-
Purification: The final product is isolated as the hydrochloride salt, which often has better crystallinity and stability, facilitating purification by recrystallization.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 5-Fluoro-2,3-dihydrobenzofuran-3-one | 152.12 | 1.0 kg | 1.0 |
| Ammonium Formate | 63.06 | 2.07 kg | 5.0 |
| 10% Palladium on Carbon (50% wet) | - | 100 g | - |
| Methanol | 32.04 | 10 L | - |
| Hydrochloric Acid (in isopropanol) | 36.46 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
Procedure:
-
To a 20 L reactor, add 5-Fluoro-2,3-dihydrobenzofuran-3-one (1.0 kg, 6.57 mol), ammonium formate (2.07 kg, 32.85 mol), and methanol (10 L).
-
Stir the mixture to dissolve the solids.
-
Carefully add 10% Pd/C (100 g) to the reaction mixture under a nitrogen atmosphere.
-
Heat the mixture to reflux (approximately 65°C) and maintain for 8-12 hours.
-
Monitor the reaction by HPLC until the ketone is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol (2 x 1 L).
-
Combine the filtrates and concentrate under reduced pressure to remove most of the methanol.
-
To the resulting residue, add water (5 L) and ethyl acetate (5 L). Extract the aqueous layer with ethyl acetate (2 x 2 L).
-
Combine the organic layers, wash with brine (2 L), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude free base of 5-Fluoro-2,3-dihydrobenzofuran-3-ylamine as an oil.
-
Dissolve the crude oil in ethyl acetate (5 L) and cool to 0-5°C.
-
Slowly add a solution of hydrochloric acid in isopropanol until the pH of the solution is acidic (pH 2-3).
-
The hydrochloride salt of the product will precipitate. Stir the slurry at 0-5°C for 1-2 hours.
-
Filter the solid, wash with cold ethyl acetate, and dry under vacuum at 40-50°C to yield the final product.
Figure 2: Step-by-step workflow for the reductive amination stage.
Expected Yields and Analytical Data
| Compound | Expected Yield | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) |
| 5-Fluoro-2,3-dihydrobenzofuran-3-one | 75-85% | Off-white to pale yellow solid | ~7.0-7.5 (m, 3H), 4.6 (s, 2H) | ~195, 160 (d), 155, 125, 115 (d), 110 (d), 75 | m/z 153.0 [M+H]⁺ |
| 5-Fluoro-2,3-dihydrobenzofuran-3-ylamine HCl | 80-90% (from ketone) | White to off-white crystalline solid | ~7.0-7.4 (m, 3H), 4.8-5.0 (m, 1H), 4.2-4.6 (m, 2H), 2.5-3.5 (br s, 3H) | ~160 (d), 154, 126, 114 (d), 112 (d), 73, 52 | m/z 154.1 [M+H]⁺ |
Safety and Handling
-
General: All operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn.
-
Chloroacetonitrile: Highly toxic and flammable. Handle with extreme care and avoid inhalation and skin contact.
-
Eaton's Reagent/PPA: Highly corrosive. Use appropriate acid-resistant gloves and face shield. The quenching step is highly exothermic and should be performed with caution.
-
Palladium on Carbon: The dry catalyst can be pyrophoric. Handle the wet catalyst and avoid ignition sources.
-
Ammonium Formate: Decomposes upon heating to release toxic gases. Ensure adequate ventilation during the reflux step.
Conclusion
This application note details a robust and scalable two-stage synthesis for 5-Fluoro-2,3-dihydrobenzofuran-3-ylamine. The chosen synthetic route prioritizes the use of readily available starting materials and employs reaction conditions that are amenable to large-scale production. The catalytic transfer hydrogenation for the reductive amination step offers a significant advantage in terms of safety and operational simplicity. By following these protocols, researchers and drug development professionals can efficiently produce this valuable pharmaceutical intermediate with high yield and purity.
References
-
Breuer, M., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(3), 576–582. [Link]
-
Paryzek, Z., Koenig, H., & Tabaczka, B. (2003). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Synthesis, 2003(13), 2023-2026. [Link]
-
Talwar, D., et al. (2014). Primary Amines by Transfer Hydrogenation Reductive Amination of Ketones by Using Cyclometalated IrIII Catalysts. Chemistry - A European Journal, 20(1), 245-252. [Link]
- Google Patents.
-
Ilic, N., & Cohen, J. D. (2018). Synthesis of 5-Fluoroindole-5-¹³C. Diva-portal.org. [Link]
-
Leandro S. M. Miranda, et al. (2014). Ammonium Formate as Green Hydrogen Source for Clean Semi-Continuous Enzymatic Dynamic Kinetic Resolution of (+/-)-α-Methylbenzylamine. RSC Advances, 4, 14831-14837. [Link]
-
Organic Syntheses. Chloroacetonitrile. Org. Synth. 1941, 21, 25. [Link]
Sources
The Strategic Application of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine in Modern Medicinal Chemistry
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary drug discovery, the 2,3-dihydrobenzofuran moiety has been identified as a privileged scaffold—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] Its rigid, yet three-dimensional structure provides an excellent platform for the spatial presentation of pharmacophoric elements. The strategic introduction of a fluorine atom at the 5-position of this scaffold, yielding structures like 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine, further enhances its desirability in medicinal chemistry. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.[2][3]
This technical guide delves into the multifaceted applications of this compound, presenting it as a key building block in the synthesis of complex therapeutic agents. We will explore its role in the context of a marketed antidepressant, Vilazodone, and provide detailed protocols for its synthesis and subsequent derivatization, underpinned by an understanding of its structure-activity relationships.
Core Application: A Key Building Block for CNS-Active Agents
The utility of this compound is prominently exemplified by its structural relationship to intermediates in the synthesis of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist approved for the treatment of major depressive disorder.[4][5] While Vilazodone itself contains a benzofuran ring, the synthesis of analogous compounds and related CNS-active agents often employs dihydrobenzofuran intermediates. The 3-amino group serves as a critical handle for introducing diverse side chains, while the 5-fluoro substituent can enhance blood-brain barrier penetration and metabolic resistance.[3]
Synthetic Protocols: From Precursor to Core Intermediate
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocols provide a comprehensive workflow, starting from the commercially available 4-fluorophenol.
Protocol 1: Synthesis of 5-Fluorosalicylaldehyde (Precursor)
This protocol outlines the Duff formylation of 4-fluorophenol to introduce the aldehyde group ortho to the hydroxyl group.
Materials:
-
4-Fluorophenol
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA) or a mixture of acetic acid and sulfuric acid
-
Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a round-bottom flask, reflux condenser, and separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 4-fluorophenol in trifluoroacetic acid.
-
Add hexamethylenetetramine in portions to the stirred solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and hydrolyze the intermediate by adding aqueous hydrochloric acid and heating.
-
Extract the product into diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 5-fluorosalicylaldehyde.
Expected Yield: 20-30%[6]
Protocol 2: Synthesis of 5-Fluoro-2,3-dihydro-benzofuran-3-one
This protocol describes the conversion of 5-fluorosalicylaldehyde to the corresponding dihydrobenzofuranone via a tandem reaction.
Materials:
-
5-Fluorosalicylaldehyde
-
Chloroacetonitrile
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of 5-fluorosalicylaldehyde in acetone, add potassium carbonate and chloroacetonitrile.
-
Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate and treat the residue with aqueous HCl to effect cyclization and hydrolysis.
-
Extract the product into an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the resulting 5-Fluoro-2,3-dihydro-benzofuran-3-one by column chromatography.
Protocol 3: Synthesis of this compound
This final step involves the reductive amination of the ketone to the desired primary amine.
Materials:
-
5-Fluoro-2,3-dihydro-benzofuran-3-one
-
Ammonium acetate or Ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or Hydrogen gas with a suitable catalyst (e.g., Raney Nickel, Pd/C)
-
Methanol or Ethanol
-
Standard workup and purification reagents
Procedure (using Sodium Cyanoborohydride):
-
Dissolve 5-Fluoro-2,3-dihydro-benzofuran-3-one in methanol.
-
Add a large excess of ammonium acetate.
-
Cool the mixture in an ice bath and add sodium cyanoborohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with aqueous HCl.
-
Basify the solution with aqueous NaOH and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude amine, which can be purified by chromatography or converted to its hydrochloride salt for better stability and handling.[7]
Application in Lead Optimization: N-Acylation of the Core Scaffold
The primary amino group of this compound is a versatile point for diversification. N-acylation is a common strategy to introduce a variety of substituents, thereby modulating the compound's pharmacological properties.
Protocol 4: General Procedure for N-Acylation using an Acyl Chloride
This protocol provides a robust method for the formation of an amide bond.
Materials:
-
This compound (or its hydrochloride salt)
-
Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (NEt₃) or Pyridine (as a base)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM. If using the hydrochloride salt, add an extra equivalent of base.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equivalents).
-
Add the acyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Data Presentation: Representative N-Acylation Reactions
| Acyl Chloride | Product | Typical Yield (%) |
| Acetyl Chloride | N-(5-Fluoro-2,3-dihydro-benzofuran-3-yl)acetamide | >90 |
| Benzoyl Chloride | N-(5-Fluoro-2,3-dihydro-benzofuran-3-yl)benzamide | >85 |
| 4-Chlorobenzoyl Chloride | 4-Chloro-N-(5-fluoro-2,3-dihydro-benzofuran-3-yl)benzamide | >80 |
Structure-Activity Relationship (SAR) Insights
The medicinal chemistry value of the this compound scaffold is rooted in predictable SAR trends.
-
The Dihydrobenzofuran Core: Provides a rigid framework that orients substituents in a defined three-dimensional space, which is often crucial for high-affinity binding to protein targets.[8]
-
The 3-Amino Group: Acts as a key point of attachment for side chains that can interact with specific residues in a binding pocket. The nature of the substituent (e.g., size, polarity, hydrogen bonding capacity) can be fine-tuned to optimize potency and selectivity.
-
The 5-Fluoro Substituent: The electron-withdrawing nature of fluorine can alter the pKa of the amine, influencing its ionization state at physiological pH. Furthermore, the C-F bond can enhance metabolic stability by blocking potential sites of oxidative metabolism.[8] In the context of CNS-active agents, the increased lipophilicity imparted by fluorine can improve blood-brain barrier permeability.
Visualization of Key Concepts
Experimental Workflow: Synthesis of this compound
Caption: Synthetic pathway to the target amine.
Logical Relationship: Rationale for Fluorination in Drug Design
Sources
- 1. criver.com [criver.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2014087428A1 - Process for preparation of vilazodone and intermediates thereof - Google Patents [patents.google.com]
- 6. CN102557902A - Preparation method for 5-fluorosalicylaldehyde - Google Patents [patents.google.com]
- 7. 885280-83-1|5-Fluoro-2,3-dihydrobenzofuran-3-amine|BLD Pharm [bldpharm.com]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N-Alkylation of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine via Reductive Amination
Introduction
N-alkylated derivatives of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine are significant scaffolds in medicinal chemistry and drug discovery. The strategic introduction of alkyl groups onto the nitrogen atom can profoundly influence the pharmacological profile of the parent molecule, including its potency, selectivity, and pharmacokinetic properties. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders[1]. This application note provides a detailed experimental procedure for the N-alkylation of this compound using a highly efficient and selective reductive amination protocol.
Rationale for Method Selection: Reductive Amination over Direct Alkylation
Direct N-alkylation of primary amines with alkyl halides is often plagued by a lack of selectivity, leading to the formation of a mixture of secondary, tertiary, and even quaternary ammonium salts. This occurs because the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide.
To circumvent this challenge, reductive amination presents a superior and more controlled strategy for the synthesis of secondary amines. This method involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine. The use of a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial for the success of this reaction. NaBH(OAc)₃ is particularly effective as it readily reduces the protonated imine intermediate while being slow to react with the starting carbonyl compound, thus minimizing side reactions.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound HCl | ≥98% | Commercial Source |
| Aldehyde or Ketone (e.g., Acetone) | Reagent Grade | Commercial Source |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | ≥95% | Commercial Source |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Commercial Source |
| Acetic Acid (optional) | Glacial | Commercial Source |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | ACS Reagent | In-house Prep. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial Source |
| Dichloromethane (DCM) | HPLC Grade | Commercial Source |
| Ethyl Acetate | HPLC Grade | Commercial Source |
| Hexanes | HPLC Grade | Commercial Source |
Experimental Protocol: Reductive Amination
This protocol details the N-isopropylation of this compound using acetone as the carbonyl source. The procedure can be adapted for other aldehydes and ketones.
Step 1: Reaction Setup
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound hydrochloride (1.0 eq).
-
Add anhydrous 1,2-dichloroethane (DCE) to the flask to form a suspension.
-
Add the desired aldehyde or ketone (e.g., acetone, 1.2 eq).
-
If the starting amine is a hydrochloride salt, a mild base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) should be added to liberate the free amine. Stir the mixture for 10-15 minutes at room temperature.
-
(Optional) For less reactive ketones, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation.
Step 2: Reductive Amination
-
To the stirred suspension, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10-15 minutes. The addition may be slightly exothermic.
-
Allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
Step 3: Work-up and Isolation
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue stirring until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification
-
The crude product can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield the pure N-alkylated this compound.
Visualizing the Workflow
Caption: General workflow for the N-alkylation via reductive amination.
Mechanism and Key Considerations
The reductive amination proceeds through a two-step, one-pot sequence:
-
Imine/Iminium Ion Formation: The primary amine attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, yields the corresponding imine. In the presence of an acid (either added catalytically or generated from the amine hydrochloride salt), the imine is protonated to form a more electrophilic iminium ion.
-
Hydride Reduction: Sodium triacetoxyborohydride then delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing it to the final secondary amine product. The steric bulk and reduced reactivity of NaBH(OAc)₃, compared to other borohydrides like NaBH₄, prevent the significant reduction of the starting aldehyde or ketone.
Caption: Simplified mechanism of reductive amination.
Key Considerations for Optimization:
-
Solvent: 1,2-Dichloroethane (DCE) is a commonly used solvent due to its compatibility with the reagents and its ability to facilitate the reaction. Tetrahydrofuran (THF) can also be an effective alternative.
-
Stoichiometry: A slight excess of the carbonyl compound and the reducing agent is typically employed to ensure complete conversion of the starting amine.
-
Temperature: The reaction is generally performed at room temperature. For less reactive substrates, gentle heating may be required, but this should be monitored carefully to avoid side reactions.
-
pH: For reductive aminations using sodium cyanoborohydride, maintaining a pH of around 6-7 is critical. However, with the less basic sodium triacetoxyborohydride, the reaction is more tolerant to a wider pH range, and the presence of acetic acid can even be beneficial, particularly for ketone reductions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period. If no further progress is observed, gentle heating (e.g., to 40-50 °C) may be beneficial. |
| Inactive reducing agent. | Use a fresh bottle of sodium triacetoxyborohydride, as it can be deactivated by moisture. | |
| Formation of Byproducts | Over-alkylation (less common with this method). | Ensure the correct stoichiometry of reagents is used. |
| Reduction of the starting carbonyl. | This is rare with NaBH(OAc)₃ but could indicate a highly reactive carbonyl or contamination with a stronger reducing agent. Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent. | |
| Difficult Purification | Co-elution of product and starting material/impurities. | Optimize the eluent system for column chromatography. A different solvent system or the use of a different stationary phase may be necessary. |
Conclusion
Reductive amination using sodium triacetoxyborohydride is a robust and highly efficient method for the N-alkylation of this compound. This protocol offers excellent control and selectivity, minimizing the formation of over-alkylated byproducts commonly observed with direct alkylation methods. The procedure is amenable to a wide range of aldehydes and ketones, making it a versatile tool for the synthesis of a diverse library of N-substituted this compound derivatives for applications in drug discovery and development.
References
-
J&K Scientific. This compound hydrochloride | 885280-83-1. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
- Google Patents. US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
Sources
Application Notes and Protocols for 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
5-Fluoro-2,3-dihydro-benzofuran-3-ylamine is a synthetic compound built upon the 2,3-dihydrobenzofuran core, a recognized "privileged structure" in medicinal chemistry.[1] While primarily utilized as a key intermediate in the synthesis of pharmaceuticals for neurological disorders, the intrinsic neuropharmacological potential of this specific molecule and its close analogs remains an area ripe for exploration.[2] The presence of a primary amine group and a fluorine atom on the benzofuran ring suggests the potential for interactions with key central nervous system targets.
These application notes provide a comprehensive guide for neuroscience researchers to systematically investigate the neuropharmacological profile of this compound. The protocols outlined below are designed to first elucidate its potential mechanism of action through in vitro assays, followed by an assessment of its functional effects in established in vivo behavioral models.
Hypothesized Mechanism of Action: Targeting Monoaminergic Systems
The chemical structure of this compound, featuring an amine moiety, bears resemblance to monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This structural similarity raises the hypothesis that the compound may interact with components of the monoaminergic system, such as monoamine oxidases (MAOs) or neurotransmitter transporters. Inhibition of MAO enzymes or blockade of neurotransmitter reuptake would lead to increased synaptic availability of monoamines, a mechanism central to the action of many antidepressant and anxiolytic drugs.[3][4]
Caption: Hypothesized interactions of this compound with presynaptic monoaminergic targets.
Part 1: In Vitro Characterization
The initial step in evaluating the neuropharmacological potential of this compound is to determine its activity at key molecular targets in vitro. The following protocols describe assays for two high-probability target classes: monoamine oxidases and neurotransmitter transporters.
Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay
This assay will determine if the compound inhibits the activity of MAO-A or MAO-B, enzymes critical for the degradation of monoamine neurotransmitters.[3][4] Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[4][5]
Principle: This protocol utilizes a fluorometric or colorimetric method where the enzymatic activity of recombinant human MAO-A or MAO-B on a substrate generates a detectable signal (e.g., hydrogen peroxide).[6] The reduction in signal in the presence of the test compound indicates inhibition.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or a proprietary substrate from a commercial kit)[5]
-
Horseradish peroxidase (HRP)
-
Fluorometric or colorimetric probe (e.g., Amplex Red)
-
Positive control inhibitors: Clorgyline (for MAO-A) and Pargyline or Selegiline (for MAO-B)[5][6]
-
This compound
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplates (black or clear, depending on the detection method)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Assay Reaction:
-
To each well of the microplate, add the assay buffer.
-
Add the test compound at various concentrations. Include wells for a vehicle control (solvent only) and positive controls.
-
Add the MAO-A or MAO-B enzyme to the appropriate wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the MAO substrate, HRP, and probe mixture.
-
-
Signal Detection: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence or absorbance using a microplate reader at the appropriate excitation/emission or absorbance wavelengths.
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound | Target | IC50 (µM) [95% CI] |
| This compound | MAO-A | Experimental Data |
| This compound | MAO-B | Experimental Data |
| Clorgyline (Positive Control) | MAO-A | Reference Value |
| Pargyline (Positive Control) | MAO-B | Reference Value |
Protocol 2: Neurotransmitter Transporter Uptake Assay
This protocol assesses the compound's ability to inhibit the reuptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) by their respective transporters (SERT, DAT, NET).
Principle: This assay uses cultured cells stably expressing the human serotonin, dopamine, or norepinephrine transporter. A radiolabeled or fluorescently tagged substrate for the transporter is added to the cells. The amount of substrate taken up by the cells is measured. A reduction in substrate uptake in the presence of the test compound indicates inhibition of the transporter.
Materials:
-
HEK293 or CHO cells stably expressing hSERT, hDAT, or hNET
-
Radiolabeled neurotransmitters (e.g., [³H]5-HT, [³H]DA, [³H]NE) or a fluorescent substrate
-
Positive control inhibitors: Fluoxetine (SERT), GBR-12909 (DAT), Desipramine (NET)
-
This compound
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation fluid and a scintillation counter (for radiolabeled assays) or a fluorescence plate reader
-
96-well cell culture plates
Procedure:
-
Cell Culture: Plate the transporter-expressing cells in 96-well plates and grow to confluence.
-
Compound Incubation:
-
Wash the cells with assay buffer.
-
Add the assay buffer containing various concentrations of the test compound or controls.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
-
Substrate Uptake: Add the radiolabeled or fluorescent neurotransmitter to each well and incubate for a defined time (e.g., 10-15 minutes) at 37°C to allow for uptake.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Quantification:
-
For radiolabeled assays: Lyse the cells and add scintillation fluid. Count the radioactivity using a scintillation counter.
-
For fluorescent assays: Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Determine the IC50 values as described in the MAO inhibition assay protocol.
Data Presentation:
| Compound | Target | IC50 (µM) [95% CI] |
| This compound | hSERT | Experimental Data |
| This compound | hDAT | Experimental Data |
| This compound | hNET | Experimental Data |
| Fluoxetine (Positive Control) | hSERT | Reference Value |
| GBR-12909 (Positive Control) | hDAT | Reference Value |
| Desipramine (Positive Control) | hNET | Reference Value |
Part 2: In Vivo Behavioral Assessment
Following in vitro characterization, promising compounds should be evaluated in animal models of anxiety and depression to assess their potential therapeutic effects.
Caption: Workflow for in vivo behavioral testing of a novel compound.
Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used model to screen for anxiolytic-like effects of drugs in rodents.[7][8] The test is based on the natural aversion of rodents to open and elevated spaces.[9]
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
Procedure:
-
Acclimation: Acclimate the animals (mice or rats) to the testing room for at least 1 hour before the experiment.
-
Compound Administration: Administer this compound or a vehicle control via the chosen route (e.g., intraperitoneal injection). A positive control, such as diazepam, should also be included.
-
Testing: After the appropriate pretreatment time (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm.
-
Recording: Record the animal's behavior for 5 minutes using a video camera.
-
Behavioral Parameters:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled (to assess general locomotor activity)
-
-
Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group, without a significant change in total locomotor activity.[10]
Protocol 4: Forced Swim Test (FST) for Antidepressant Activity
The FST is a common screening tool for antidepressant drugs.[11] It is based on the principle of behavioral despair, where animals subjected to an inescapable stressor will eventually cease escape-oriented behaviors.[11]
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
Procedure:
-
Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., fluoxetine) for a specified number of days (for chronic effects) or as a single dose (for acute effects).
-
Pre-swim (for rats): On the first day, place the rats in the water for 15 minutes. This is not typically done for mice.
-
Test Session: 24 hours after the pre-swim (for rats) or after the final drug administration, place the animal in the water for a 6-minute test session.
-
Recording: Video-record the session. Score the last 4 minutes of the test for immobility time. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
Data Analysis: A significant reduction in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.[10][11]
Data Interpretation and Future Directions
The combined results from these in vitro and in vivo studies will provide a comprehensive initial profile of the neuropharmacological activity of this compound.
-
Potent MAO or transporter inhibition would classify the compound as a monoaminergic modulator and provide a clear mechanism of action.
-
Positive results in the EPM and/or FST would indicate functional anxiolytic-like or antidepressant-like effects, respectively, warranting further investigation.
-
A lack of activity in these primary screens would suggest that the compound's potential may lie in other, unexamined CNS targets.
Based on these initial findings, further studies could include a broader receptor screening panel, pharmacokinetic analysis to determine brain penetration, and evaluation in more complex models of neuropsychiatric disorders. The 2,3-dihydrobenzofuran scaffold offers a versatile platform for medicinal chemistry efforts, and these foundational studies are the critical first step in unlocking its therapeutic potential.[1]
References
- J&K Scientific. This compound hydrochloride | 885280-83-1.
- Belzung, C., & Griebel, G. (2001). Animal models for screening anxiolytic-like drugs: a perspective. Behavioural Brain Research, 125(1-2), 141-149.
- Jetir.org. (n.d.). Experimental Models for Screening Anxiolytic Activity.
- Wei, H., et al. (2016). Evaluation of the Anxiolytic and Antidepressant Activities of the Aqueous Extract from Camellia euphlebia Merr. ex Sealy in Mice. Evidence-Based Complementary and Alternative Medicine, 2016, 8432013.
- International Journal of Pharmaceutical Sciences Review and Research. (2018). Systematic Review on Antidepressant Models.
- Griebel, G., & Holmes, A. (2013). The age of anxiety: role of animal models of anxiolytic action in drug discovery. Molecular Psychiatry, 18(2), 141-151.
- Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).
- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2707, 363-372.
- Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
- Evotec. Monoamine Oxidase (MAO) Inhibition.
- Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1237-1245.
Sources
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase [pubmed.ncbi.nlm.nih.gov]
- 4. evotec.com [evotec.com]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Anxiolytic and Antidepressant Activities of the Aqueous Extract from Camellia euphlebia Merr. ex Sealy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
Application Note: High-Purity Isolation of 5-Fluoro-2,3-dihydrobenzofuran-3-ylamine via Optimized Flash Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of 5-Fluoro-2,3-dihydrobenzofuran-3-ylamine, a key building block in pharmaceutical research and development.[1] Due to the basicity of the primary amine, this compound is prone to strong interactions with standard silica gel, often leading to poor separation, peak tailing, and low recovery.[2][3] This guide outlines a robust methodology utilizing amine-functionalized silica gel in a normal-phase chromatography setup to mitigate these challenges. The protocol details mobile phase selection, sample loading, elution, and fraction analysis to consistently achieve high purity of the target compound.
Introduction: The Purification Challenge
5-Fluoro-2,3-dihydrobenzofuran-3-ylamine is a valuable intermediate in the synthesis of various bioactive molecules. Its purification, however, presents a common challenge in medicinal chemistry. The primary amine moiety imparts basicity, leading to strong acid-base interactions with the acidic silanol groups present on the surface of standard silica gel.[2][4] This can result in irreversible adsorption, significant peak tailing, and ultimately, a loss of valuable product.[3][5]
To overcome these issues, this protocol employs an amine-functionalized stationary phase. This approach effectively masks the acidic silanol groups, creating a more inert surface that minimizes undesirable interactions with the basic analyte and allows for separation based primarily on polarity.[3][4]
Understanding the Analyte
-
Structure:
Image Source: ChemScene
-
Key Properties:
Chromatographic Strategy: Normal-Phase on Amine-Functionalized Silica
Given the polar and basic nature of the analyte, a normal-phase chromatographic approach using an amine-functionalized stationary phase is the recommended strategy.[4][5] This choice is based on the following rationale:
-
Amine-Functionalized Silica: Provides a weakly basic surface that minimizes the strong acid-base interactions responsible for peak tailing and low recovery of amines on standard silica.[3][4] This leads to sharper peaks and more efficient separation.
-
Normal-Phase Elution: Allows for the use of common organic solvents and a predictable elution order based on compound polarity.
The overall workflow for the purification process is depicted below:
Caption: Workflow for the purification of 5-Fluoro-2,3-dihydrobenzofuran-3-ylamine.
Detailed Protocols
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| 5-Fluoro-2,3-dihydrobenzofuran-3-ylamine (crude) | Synthesis Grade | N/A |
| Amine-Functionalized Silica Gel (40-63 µm) | Chromatography Grade | Sorbtech, Biotage |
| Hexane | HPLC Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Triethylamine (TEA) | Reagent Grade | Sigma-Aldrich |
| TLC Plates (Silica Gel 60 F254) | Analytical Grade | Merck Millipore |
Preliminary TLC Analysis
Before proceeding to column chromatography, it is crucial to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).
-
Prepare Eluent Systems: Prepare small volumes of Hexane:Ethyl Acetate mixtures with increasing polarity (e.g., 9:1, 8:2, 7:3, 1:1). To each of these mixtures, add 0.5% (v/v) triethylamine (TEA) to improve spot shape and prevent streaking.
-
Spot the TLC Plate: Dissolve a small amount of the crude material in dichloromethane. Using a capillary tube, spot the solution onto a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluent systems.
-
Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Select Optimal Eluent: The ideal eluent system will provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound. This ensures good separation on the column.
Column Preparation and Sample Loading
This protocol recommends dry loading the sample onto the column to ensure a narrow sample band and optimal separation.
-
Column Packing:
-
Secure a glass chromatography column of appropriate size vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of the amine-functionalized silica gel in the initial, low-polarity eluent (e.g., Hexane:EtOAc 95:5 + 0.5% TEA).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a level and stable packed bed.
-
-
Sample Preparation for Dry Loading:
-
Dissolve the crude 5-Fluoro-2,3-dihydrobenzofuran-3-ylamine (e.g., 1g) in a minimal amount of dichloromethane.
-
Add 2-3 times the mass of the crude product in standard silica gel or Celite to the solution.
-
Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.[8]
-
-
Column Equilibration and Sample Loading:
-
Carefully add the dry-loaded sample powder to the top of the packed column, ensuring a flat, even layer.
-
Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
Equilibrate the column by passing 3-5 column volumes of the initial, low-polarity eluent through the packed bed.
-
Elution and Fraction Collection
A gradient elution is recommended to efficiently separate the target compound from impurities.
-
Initial Elution: Begin eluting with the low-polarity mobile phase determined from the TLC analysis (e.g., Hexane:EtOAc 9:1 + 0.5% TEA).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is outlined in the table below. The flow rate should be maintained at a level that allows for efficient separation (e.g., ~5 cm of solvent decrease per minute in a glass column).[8]
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column) throughout the elution process.
| Step | Hexane (%) | Ethyl Acetate (%) | Triethylamine (%) | Column Volumes | Purpose |
| 1 | 90 | 10 | 0.5 | 3-5 | Elution of non-polar impurities |
| 2 | 80 | 20 | 0.5 | 5-10 | Elution of the target compound |
| 3 | 50 | 50 | 0.5 | 3-5 | Elution of more polar impurities |
| 4 | 0 | 100 | 0.5 | 2-3 | Column flush to remove highly polar material |
Analysis of Fractions and Product Isolation
-
TLC Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Spot a small amount from each fraction on a TLC plate and develop it using the optimal eluent system.
-
Pooling: Combine the fractions that contain only the pure 5-Fluoro-2,3-dihydrobenzofuran-3-ylamine.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
-
Purity Confirmation: Confirm the purity of the final product using appropriate analytical techniques such as HPLC, LC-MS, or NMR.
Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not elute | Mobile phase is not polar enough. | Increase the polarity of the eluent (increase the percentage of ethyl acetate). |
| Broad or tailing peaks | Strong interaction with residual silanols (if not using amine-functionalized silica). | Switch to an amine-functionalized silica column or increase the concentration of triethylamine in the mobile phase (up to 1-2%).[4][5] |
| Poor separation of impurities | Inappropriate mobile phase polarity or gradient is too steep. | Optimize the eluent system with further TLC analysis. Use a shallower gradient during elution. |
| Low product recovery | Irreversible adsorption on the stationary phase. | Ensure the use of an amine-functionalized or otherwise deactivated stationary phase. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of 5-Fluoro-2,3-dihydrobenzofuran-3-ylamine. By utilizing an amine-functionalized stationary phase and an optimized mobile phase containing a basic modifier, the common challenges associated with the chromatography of basic amines are effectively overcome. This methodology is expected to yield the target compound with high purity, suitable for subsequent use in pharmaceutical synthesis and research.
References
-
National Center for Biotechnology Information. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]
-
Sorbtech. Mastering Stationary Phases: Selection Criteria and Method Development. [Link]
-
Imtakt. Interactions of HPLC Stationary Phases. [Link]
-
Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Biotage. Is there an easy way to purify organic amines?. [Link]
-
ACS Publications. Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase. [Link]
-
National Center for Biotechnology Information. Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. [Link]
-
Waters Corporation. HPLC Separation Modes. [Link]
-
Reddit. Flash Column Chromatography with Ammonia: Your experiences please!. [Link]
-
Chemistry For Everyone. How To Choose Mobile Phase For Column Chromatography?. [Link]
-
LCGC International. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. [Link]
-
Supporting Information. Fluorination of 2-substituted benzo[b]furans with Selectfluor. [Link]
-
new-bio. 5-FLUORO-2,3-DIHYDRO-BENZOFURAN-3-YLAMINE. [Link]
-
ACS Publications. Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor S. [Link]
-
ResearchGate. How to purify synthetic fluoroquinolones, using column chromatography?. [Link]
-
ResearchGate. The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. [Link]
-
Merck Millipore. Comprehensive TLC Applications. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
ResearchGate. High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. [Link]
-
Merck Millipore. Thin-Layer Chromatography. [Link]
-
PubMed. Determination of 5-fluorouracil and its main metabolites in plasma by high-performance liquid chromatography. [Link]
Sources
Application Notes and Protocols for the Analytical Characterization of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine
Introduction
5-Fluoro-2,3-dihydro-benzofuran-3-ylamine is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its unique structure, featuring a fluorinated benzofuran core and a primary amine, makes it a valuable building block in medicinal chemistry for optimizing the potency and selectivity of drug candidates.[1] Accurate and robust analytical characterization is paramount to ensure the quality, purity, and identity of this compound throughout the drug development process.
This comprehensive guide provides detailed application notes and protocols for the analytical characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies. The protocols are grounded in established principles of analytical chemistry and adhere to international guidelines for method validation, ensuring trustworthiness and scientific integrity.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods. These properties dictate the choice of chromatographic conditions, spectroscopic parameters, and sample preparation techniques.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₈H₈FNO | --- |
| Molecular Weight | 153.15 g/mol | Guides mass spectrometry analysis. |
| Appearance | Off-white to pale yellow solid | Relevant for visual inspection and sample preparation. |
| Solubility | Soluble in methanol, ethanol, DMSO | Informs solvent selection for HPLC, NMR, and sample preparation. |
| pKa (predicted) | ~8.5 (amine) | The basic nature of the amine group influences HPLC mobile phase selection (pH). |
| LogP (predicted) | ~1.5 | Indicates moderate hydrophobicity, suitable for reversed-phase HPLC. |
| UV Absorption (predicted) | ~280-290 nm | The benzofuran ring system allows for UV detection in HPLC. |
Chromatographic Methods of Analysis
Chromatography is the cornerstone for assessing the purity of this compound and for separating its enantiomers.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC (RP-HPLC) is the preferred method for determining the purity of this compound due to its moderate polarity. A C18 column is a suitable stationary phase, providing a good balance of hydrophobic and polar interactions.
-
Stationary Phase: A C18 (octadecylsilyl) silica gel is a versatile and robust choice for retaining the moderately nonpolar benzofuran moiety of the analyte.
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier (acetonitrile or methanol) is used. The buffer is crucial for controlling the ionization state of the primary amine. A pH of around 3-4 will ensure the amine is protonated, leading to better peak shape and retention.
-
Detector: A UV detector set at the predicted absorbance maximum of the benzofuran ring (around 285 nm) provides good sensitivity.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Potassium phosphate monobasic and phosphoric acid for buffer preparation.
-
This compound reference standard and sample.
2. Preparation of Solutions:
-
Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
4. Data Analysis:
-
Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor to the main peak.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Caption: Workflow for HPLC purity analysis.
Chiral HPLC for Enantiomeric Purity
Since this compound contains a chiral center at the C3 position, it is crucial to separate and quantify the enantiomers, as they may exhibit different pharmacological and toxicological profiles. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the separation of a wide range of chiral amines.
-
Stationary Phase: A chiral column with a polysaccharide-based selector (e.g., amylose or cellulose derivatives) provides the necessary stereospecific interactions for enantiomeric separation.
-
Mobile Phase: Normal-phase chromatography, using a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol, is often successful for this class of compounds on polysaccharide CSPs. A basic additive (e.g., diethylamine) is typically required to improve peak shape and reduce tailing by interacting with acidic sites on the silica support.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral column (e.g., Chiralpak IA or similar amylose-based CSP, 4.6 x 250 mm, 5 µm).
-
HPLC-grade n-hexane, isopropanol, and diethylamine.
-
This compound racemic and enantiomerically enriched samples.
2. Preparation of Solutions:
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
-
Diluent: Mobile Phase.
-
Sample Solution: Dissolve the sample in the diluent to a final concentration of 1.0 mg/mL.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak IA, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 285 nm |
| Injection Volume | 5 µL |
4. Data Analysis:
-
Calculate the enantiomeric excess (% ee) of the desired enantiomer using the following formula:
-
% ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. Due to the polarity of the primary amine, derivatization is often necessary to improve volatility and chromatographic performance.
-
Derivatization: Acylation of the primary amine with an agent like trifluoroacetic anhydride (TFAA) converts it into a less polar and more volatile amide, which is more amenable to GC analysis.
-
Stationary Phase: A low-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, is suitable for separating the derivatized analyte from non-polar impurities.
-
Detector: A mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) data, enabling the identification of unknown impurities through their fragmentation patterns.
1. Instrumentation and Materials:
-
GC-MS system with a capillary column inlet and a mass selective detector.
-
DB-5ms or equivalent column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Trifluoroacetic anhydride (TFAA) and a suitable solvent (e.g., ethyl acetate).
-
This compound sample.
2. Sample Preparation (Derivatization):
-
Dissolve approximately 1 mg of the sample in 1 mL of ethyl acetate.
-
Add 100 µL of TFAA.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
4. Data Analysis:
-
Identify the peak for the derivatized this compound.
-
Analyze the mass spectra of any impurity peaks and compare them to spectral libraries for tentative identification.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are essential for confirming the identity and elucidating the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H, ¹³C, and ¹⁹F NMR are all highly relevant for this compound.
-
¹H NMR: Will show distinct signals for the aromatic protons, the protons on the dihydrofuran ring, and the amine protons. The coupling patterns and chemical shifts provide information about the connectivity of the atoms.
-
¹³C NMR: Will show signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.
-
¹⁹F NMR: Will show a single signal for the fluorine atom, and its coupling to adjacent protons can further confirm the structure.
1. Instrumentation and Materials:
-
NMR spectrometer (300 MHz or higher is recommended).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent).
2. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
3. Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to the instrument's standard operating procedures.
4. Expected Spectral Data (in DMSO-d₆):
-
¹H NMR:
-
Aromatic protons: Multiplets in the range of 6.8-7.5 ppm.
-
CH-NH₂: A multiplet around 4.5-5.0 ppm.
-
OCH₂: Two doublets of doublets (diastereotopic protons) between 4.0-4.8 ppm.
-
NH₂: A broad singlet that may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Aromatic carbons: Signals between 110-160 ppm.
-
C-F bond will cause splitting of the carbon signals.
-
OCH₂ carbon: ~75 ppm.
-
CH-NH₂ carbon: ~55 ppm.
-
Caption: Logic of NMR for structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide additional structural information.
-
Molecular Ion (M+): The peak corresponding to the molecular weight of the compound (153.15 m/z) should be observed.
-
Key Fragments: Common fragmentation pathways for this type of molecule include the loss of the amine group and cleavage of the dihydrofuran ring.
1. Instrumentation:
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI if coupled with GC).
2. Sample Preparation:
-
For ESI, dissolve a small amount of the sample in a suitable solvent (e.g., methanol) and infuse it into the mass spectrometer.
-
For EI, follow the GC-MS protocol.
3. Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
4. Expected Fragmentation:
-
m/z 153: [M+H]⁺ (for ESI) or M⁺ (for EI).
-
m/z 136: Loss of NH₃.
-
Other fragments corresponding to the cleavage of the dihydrofuran ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in the molecule.
1. Instrumentation:
-
FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
2. Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
3. Data Acquisition:
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
4. Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300-3400 | N-H (amine) | Stretching (two bands for primary amine) |
| 2850-3000 | C-H (aliphatic) | Stretching |
| 1600-1650 | N-H (amine) | Bending |
| 1450-1600 | C=C (aromatic) | Stretching |
| 1200-1300 | C-F (aryl) | Stretching |
| 1000-1100 | C-O (ether) | Stretching |
Analytical Method Validation
All analytical methods used for the characterization of pharmaceutical intermediates must be validated to ensure they are fit for their intended purpose. The validation should be conducted in accordance with ICH Q2(R2) guidelines.[2]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- Casale, J. F., & Hays, P. A. (n.d.). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal, 8(2), 54-63.
-
ResearchGate. (2017). ChemInform Abstract: Self-Disproportionation of Enantiomers of Chiral, Non-Racemic Fluoroorganic Compounds: Role of Fluorine as Enabling Element. Available at: [Link]
-
瑞楚生物. This compound hydrochloride 1187927-83-8. Available at: [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Available at: [Link]
-
National Institutes of Health. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. Available at: [Link]
-
ResearchGate. (2024). Synthesis, GC-MS, Spectroscopic, chemical absorption nature in various solvent, chemical reactivity, topology analyses and Molecular docking evaluation of 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-, (R): A first principle study. Available at: [Link]
-
OpenBU. (n.d.). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). Available at: [Link]
-
National Institutes of Health. (n.d.). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Available at: [Link]
-
SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Available at: [Link]
-
PubMed. (n.d.). Determination of 5-fluorouracil and its main metabolites in plasma by high-performance liquid chromatography. Available at: [Link]
-
PubMed. (2014). Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring. Available at: [Link]
-
新生物. (n.d.). [ 885280-83-1] this compound. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Available at: [Link]
Sources
Application Notes & Protocols: Chiral and Achiral Derivatization of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine for Enhanced Analysis
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the derivatization of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine, a chiral primary amine of significant interest in pharmaceutical development.[1] Direct analysis of this small, polar molecule presents considerable challenges, including poor peak shape in chromatographic systems and the necessity of specialized, expensive columns for enantiomeric separation.[2][3][4] Derivatization addresses these issues by converting the analyte into a less polar, more volatile, and more easily detectable form. We present detailed, field-proven protocols for both chiral and achiral derivatization, enabling robust analysis by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind reagent selection and procedural steps is explained to empower researchers to adapt these methods to their specific analytical needs.
The Analytical Challenge: Why Derivatization is Essential
This compound is a key building block in medicinal chemistry.[1][5] Its analytical characterization, particularly the determination of enantiomeric purity, is critical for drug development and quality control. However, the primary amine functional group imparts high polarity and a tendency for strong interactions with active sites in chromatographic systems, such as residual silanols on silica-based columns.[4] This often results in poor chromatographic performance, characterized by broad, tailing peaks and low recovery.
Furthermore, the molecule possesses a stereocenter at the C3 position, meaning it exists as a pair of enantiomers. Enantiomers have identical physical properties in an achiral environment, making their separation impossible on standard chromatographic columns. While chiral stationary phases (CSPs) can be used for direct separation, they are often expensive and less robust than conventional columns.[2]
Chemical derivatization provides a powerful and cost-effective solution to these challenges.[6] The core principles are:
-
Improved Chromatography: By reacting the polar amine group, the resulting derivative is less polar and more volatile, leading to sharper, more symmetrical peaks in both LC and GC.[7][8]
-
Enhanced Detection: Derivatization can introduce a chromophore or fluorophore, dramatically increasing sensitivity for UV-Vis or fluorescence detectors.[6]
-
Enantiomeric Resolution: Reacting the racemic amine with an enantiomerically pure chiral derivatizing reagent (CDR) forms a pair of diastereomers.[6] Unlike enantiomers, diastereomers have different physical properties and can be readily separated on standard, achiral chromatographic columns.[9][10]
Strategic Selection of Derivatization Reagents
The choice of derivatizing agent is dictated by the analytical goal: achiral quantification (total concentration) or chiral separation (enantiomeric excess). The following workflow illustrates the decision-making process.
Caption: Decision workflow for selecting a derivatization strategy.
For this specific analyte, chiral analysis is often the primary goal. We will focus on two gold-standard reagents for primary amines: Marfey's Reagent for LC analysis and Mosher's Acid Chloride for NMR and GC/LC analysis.
| Feature | Marfey's Reagent (FDAA) | Mosher's Acid Chloride (MTPA-Cl) |
| Full Name | 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | (R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride |
| Target Group | Primary & Secondary Amines | Primary & Secondary Amines, Alcohols |
| Principle | Forms diastereomeric DNP-amides | Forms diastereomeric amides |
| Primary Analysis | Reversed-Phase HPLC-UV/MS | 1H and 19F NMR, GC-MS, HPLC-MS |
| Detection | Strong UV absorbance (~340 nm) | MS, NMR |
| Advantages | Robust reaction, excellent for LC-UV, well-established elution order for amino acids.[10][11] | Provides data for absolute configuration (NMR), stable derivatives.[12][13] |
| Disadvantages | Less suitable for GC due to lower volatility. | Reagent can hydrolyze, requires anhydrous conditions, NMR analysis requires higher concentration. |
Protocol 1: Chiral Analysis by HPLC using Marfey's Reagent
Principle
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) reacts with the primary amine of both enantiomers of the analyte via nucleophilic aromatic substitution under mild alkaline conditions.[11][14] This reaction forms two stable diastereomers that can be separated on a standard C18 column and detected with high sensitivity by UV at 340 nm.[11][15]
Caption: Formation of diastereomers with Marfey's Reagent.
Methodology
Materials:
-
This compound sample
-
Marfey's Reagent (L-FDAA)
-
Acetone (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Sodium Bicarbonate (NaHCO₃)
-
Hydrochloric Acid (HCl), 1 M
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA)
-
2 mL reaction vials
Protocol Steps:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the amine sample in 100 µL of deionized water. If the sample is a hydrochloride salt, it can be used directly.
-
Buffer Preparation: Add 40 µL of 1 M sodium bicarbonate solution to the sample vial. This raises the pH to facilitate the reaction.
-
Reagent Addition: Prepare a 1% (w/v) solution of L-FDAA in acetone (~10 mg/mL). Add 200 µL of this solution to the sample vial. A molar excess of Marfey's reagent is crucial to drive the reaction to completion.[16]
-
Reaction Incubation: Tightly cap the vial and incubate at 40°C for 90 minutes in a heating block or water bath. Mix gently occasionally. The reaction mixture will turn yellow.
-
Reaction Quenching: After incubation, cool the vial to room temperature. Add 20 µL of 1 M HCl to quench the reaction by neutralizing the excess base.
-
Sample Dilution & Analysis: Evaporate the acetone under a gentle stream of nitrogen. Dilute the remaining aqueous solution with the initial mobile phase (e.g., to 1 mL) and inject into the HPLC system.
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 20% B to 70% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 340 nm
Expected Results: You should observe two well-resolved peaks corresponding to the two diastereomers. The relative peak area can be used to determine the enantiomeric excess (e.e.) of the sample. For many amino acids, the L-D diastereomer elutes before the L-L diastereomer, though this elution order must be confirmed with enantiomerically pure standards.
Protocol 2: Chiral Analysis by NMR/GC using Mosher's Acid Chloride
Principle
Mosher's acid chloride (MTPA-Cl) is a chiral derivatizing agent that reacts readily with amines to form stable diastereomeric amides.[12][17] The key advantage of this method is that the resulting diastereomers can often be distinguished by NMR spectroscopy without requiring chromatographic separation.[9] The trifluoromethyl (-CF₃) group on the reagent provides a clean signal in ¹⁹F NMR, and its anisotropic effects cause distinct chemical shift differences in the ¹H NMR spectra of the two diastereomers, which can be used to determine enantiomeric purity and even assign absolute configuration.[13][17]
Caption: Formation of Mosher amides from the analyte.
Methodology
Materials:
-
This compound sample (dried)
-
(R)-(-)-MTPA-Cl (or the S-enantiomer)
-
Anhydrous Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Chloroform-d (CDCl₃) for NMR
-
2 mL reaction vials with septa caps
-
Nitrogen or Argon gas supply
Protocol Steps:
-
Sample Preparation: In a clean, dry reaction vial, dissolve ~5 mg of the amine sample in 0.5 mL of anhydrous DCM (for GC/LC analysis) or CDCl₃ (for direct NMR analysis). Work under an inert atmosphere (N₂ or Ar) to prevent hydrolysis of the reagent.
-
Base Addition: Add ~1.5 equivalents of anhydrous pyridine or triethylamine to the vial. The base acts as a scavenger for the HCl generated during the reaction.
-
Reagent Addition: Slowly add ~1.2 equivalents of (R)-MTPA-Cl to the stirred solution at 0°C (ice bath).
-
Reaction: Tightly cap the vial and allow the reaction to warm to room temperature. Let it stir for 2-4 hours or until the reaction is complete (monitor by TLC or LC-MS if necessary). Ensuring the reaction goes to completion is critical to avoid kinetic resolution, which would result in an inaccurate measurement of the enantiomeric ratio.[18]
-
Workup (for GC/LC): If not analyzing directly by NMR, quench the reaction with a small amount of water. Dilute with DCM and wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Reconstitute in a suitable solvent for analysis.
-
Analysis:
-
NMR: Analyze the crude reaction mixture (if using CDCl₃) directly by ¹H and ¹⁹F NMR. Compare the integration of distinct peaks corresponding to each diastereomer.
-
GC-MS: The resulting amides are often volatile enough for GC analysis. Use a standard non-polar column (e.g., DB-5ms). The diastereomers should separate chromatographically.
-
GC-MS Conditions (Example):
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 280°C
-
Oven Program: 150°C hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min.
-
Carrier Gas: Helium, constant flow
-
MS: Scan mode (e.g., 50-550 m/z)
Troubleshooting & Best Practices
-
Incomplete Reactions: Ensure reagents are not degraded (especially acyl chlorides, which hydrolyze). Use a sufficient excess of the derivatizing agent and allow adequate reaction time.
-
Side Products: Use anhydrous solvents and an inert atmosphere when working with moisture-sensitive reagents like MTPA-Cl to prevent hydrolysis.
-
Poor Separation: Optimize the chromatographic gradient (LC) or temperature ramp (GC). A shallower gradient/slower ramp often improves the resolution of diastereomers.
-
Quantification: For accurate quantification of enantiomeric excess, it is crucial that the reaction proceeds to 100% completion to prevent any potential kinetic resolution effects where one enantiomer reacts faster than the other.[18]
Conclusion
Derivatization is an indispensable tool for the robust and accurate analysis of this compound. By converting the polar, chiral amine into a more analytically tractable derivative, researchers can overcome common chromatographic challenges. The use of chiral derivatizing agents like Marfey's Reagent and Mosher's Acid Chloride enables the reliable separation and quantification of enantiomers using standard laboratory equipment, providing critical data for pharmaceutical research and quality control. The protocols outlined in this guide serve as a validated starting point for method development.
References
- Wikipedia. (n.d.). Chiral derivatizing agent.
- Wikipedia. (n.d.). Mosher's acid.
-
Allen, D. A., Tomaso, A. E., Jr., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2012). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 89(1), 118–121. [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Biomedical Chromatography, 18(8), 499-519. [Link]
-
Schug, K. A., & Laremore, T. N. (2014). Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. Journal of The American Society for Mass Spectrometry, 25(7), 1256-1265. [Link]
- Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis. Amino Acids, 27(3-4), 231-247.
-
Toyo'oka, T. (2000). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. Journal of Biochemical and Biophysical Methods, 43(1-3), 57-81. [Link]
-
Klüver, E., & Ad-Esser, S. (2011). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Beilstein Journal of Organic Chemistry, 7, 1294-1304. [Link]
-
J&K Scientific. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161. [Link]
-
Zhang, T., Holder, E., Franco, P., & Lindner, W. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1269, 198-206. [Link]
-
Paul, C., Mausz, M. A., & Pohnert, G. (2013). Small Polar Molecules: A Challenge in Marine Chemical Ecology. Marine Drugs, 11(6), 2089-2110. [Link]
-
The Retort. (2012, October 22). Mosher's Acid. [Link]
-
Aapptec Peptides. (n.d.). Determining Chiral Purity of Amino Acids. Technical Support Information Bulletin 1186. [Link]
-
ResearchGate. (n.d.). Derivatization reagents for achiral molecules by LC-MS/MS. Retrieved from [Link]
-
ChemRxiv. (2022). Synthesis of heterocyclic analogues of Mosher's acid. [Link]
-
Technology Networks. (2020, August 3). The Challenges of Analytical Chromatography We Can Leave in the Past. [Link]
- Kalló, G., & Lengyel-Kónya, E. (2018). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Acta Biologica Szegediensis, 62(1), 47-53.
-
ResearchGate. (n.d.). (PDF) Derivatization reactions and reagents for gas chromatography analysis. Retrieved from [Link]
-
Serban, S. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
-
Maleki, A., & Kettjep, N. (2016). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Journal of Pharmaceutical and Biomedical Analysis, 125, 289-297. [Link]
-
Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1225-1234. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Polar Molecules: A Challenge in Marine Chemical Ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 10. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. ovid.com [ovid.com]
- 15. peptide.com [peptide.com]
- 16. Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey’s Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mosher's acid - Wikipedia [en.wikipedia.org]
- 18. The Retort [www1.udel.edu]
Synthesis of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine hydrochloride, a key intermediate in the development of novel therapeutics, particularly those targeting neurological disorders.[1] The unique structural motif of this compound makes it a valuable building block in medicinal chemistry for the design and optimization of new drug candidates. This guide details a plausible and robust synthetic pathway, outlines the underlying chemical principles, and provides detailed protocols for its laboratory-scale preparation.
Introduction to a Privileged Scaffold
The 2,3-dihydrobenzofuran core is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The further incorporation of an amine group at the 3-position provides a crucial handle for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Synthetic Strategy: A Multi-Step Approach
A logical and efficient synthetic route to this compound hydrochloride involves a three-stage process, as illustrated below. This strategy begins with the construction of the core dihydrobenzofuran ring system, followed by the introduction of the key amine functionality, and concludes with the formation of the stable hydrochloride salt.
-
4-Fluorophenol + Epichlorohydrin -> 1-(2-Glycidyloxy-4-fluorophenyl)ethanone
-
Ring opening and oxidation -> 5-Fluoro-2,3-dihydro-benzofuran-3-one```
Protocol:
A detailed protocol for a similar intramolecular cyclization to form a dihydrobenzofuran ring system can be found in the literature, often involving the reaction of a substituted phenol with an appropriate three-carbon electrophile followed by acid- or base-catalyzed cyclization. For the synthesis of related benzofuranones, intramolecular Friedel-Crafts-type reactions are commonly employed.
Experimental Justification:
The choice of 4-fluorophenol as a starting material is dictated by its commercial availability and the desired final substitution pattern. The use of epichlorohydrin provides the necessary three-carbon backbone for the formation of the dihydrofuran ring. The subsequent intramolecular cyclization is a robust and well-established method for constructing this heterocyclic system.
Part 2: Synthesis of this compound (Intermediate II)
The conversion of the ketone to the primary amine is most effectively achieved through reductive amination. This one-pot reaction involves the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine.
Reaction Scheme:
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 5-Fluoro-2,3-dihydro-benzofuran-3-one (1.0 eq) in anhydrous methanol.
-
Amine Source: Add ammonium acetate (10 eq) to the solution. Ammonium acetate serves as the source of ammonia for the initial imine formation.
-
Reducing Agent: Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion intermediate over the ketone starting material. 4[2][3]. Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl. Evaporate the methanol under reduced pressure.
-
Extraction: Basify the aqueous residue with 2 M NaOH and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel.
Experimental Justification:
Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds. The use of a large excess of ammonium acetate drives the equilibrium towards the formation of the iminium ion. Sodium cyanoborohydride is the preferred reducing agent in this context due to its mildness and its ability to be used in a one-pot procedure without significant reduction of the starting ketone.
[2][3]#### Part 3: Formation of this compound hydrochloride (Final Product)
The final step involves the conversion of the free amine to its hydrochloride salt. This is typically done to improve the stability and handling characteristics of the compound, as the salt is often a crystalline solid that is easier to purify and store.
Protocol:
-
Dissolution: Dissolve the purified this compound in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield the final product.
Experimental Justification:
The formation of a hydrochloride salt is a standard procedure for the isolation and purification of basic amine compounds. The use of anhydrous conditions is crucial to prevent the introduction of water, which can affect the crystallinity and stability of the final product.
Data Presentation and Characterization
The successful synthesis of this compound hydrochloride should be confirmed by a suite of analytical techniques.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₈H₉ClFNO |
| Molecular Weight | 189.61 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | >97% (by HPLC) |
| ¹H NMR (DMSO-d₆, 400 MHz) | Expected chemical shifts and coupling constants would be listed here based on experimental data. |
| ¹³C NMR (DMSO-d₆, 101 MHz) | Expected chemical shifts would be listed here based on experimental data. |
| Mass Spectrometry (ESI+) | m/z = 170.1 [M+H]⁺ (for the free base) |
Note: Specific NMR data should be acquired and interpreted for the synthesized compound to confirm its structure. A detailed analysis of 1H and 13C NMR spectra of similar dihydrobenzofuran structures can be found in the literature, which can aid in the structural elucidation.
[4]### Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safety in all laboratory procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Sodium Cyanoborohydride: Highly toxic. Handle with extreme care and avoid contact with acids, which can release toxic hydrogen cyanide gas.
-
Hydrogen Chloride (gas or solution): Corrosive. Handle with appropriate care to avoid inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The synthetic route outlined in this guide provides a reliable and scalable method for the preparation of this compound hydrochloride. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The versatility of the amine functionality allows for the creation of extensive libraries of derivatives for SAR studies, ultimately contributing to the advancement of new therapeutic agents.
References
-
Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]
-
Silva, M. L. A., et al. (2010). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 21(8), 1538-1545. [Link]
-
Organic Chemistry Portal. Sodium cyanoborohydride. [Link]
-
Wikipedia. Ammonium formate. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine
Welcome to the technical support center for the synthesis of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this critical building block. As a key intermediate in the development of pharmaceuticals, particularly for neurological disorders, ensuring its purity is paramount.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to streamline your synthetic efforts and ensure the integrity of your final product.
Troubleshooting Guide & FAQs
The synthesis of this compound, most commonly achieved through the reductive amination of 5-Fluoro-2,3-dihydro-benzofuran-3-one, is a robust process. However, like any multi-step synthesis, it is prone to the formation of specific impurities that can complicate purification and compromise the quality of the final compound. This section addresses the most common issues encountered in a practical, question-and-answer format.
Starting Material-Related Impurities (from 5-Fluoro-2,3-dihydro-benzofuran-3-one synthesis)
The purity of your final amine is fundamentally dependent on the quality of the starting ketone. Impurities in the 5-Fluoro-2,3-dihydro-benzofuran-3-one will likely be carried through the reductive amination step.
Q1: I'm observing an unexpected aromatic substitution pattern in my analytical data, suggesting a regioisomeric impurity. How is this possible and what can I do?
A1: This is a common issue arising from the synthesis of the dihydrobenzofuranone backbone. If your synthesis involves an electrophilic aromatic substitution on a fluoro-substituted phenol derivative, you may encounter regioisomers. For example, in a Friedel-Crafts type acylation, the directing effects of the fluorine and hydroxyl/ether groups can lead to substitution at different positions on the aromatic ring, resulting in isomers like 7-fluoro or 6-fluoro-2,3-dihydro-benzofuran-3-one.
Causality: The regioselectivity of electrophilic aromatic substitution is governed by the electronic and steric effects of the substituents on the aromatic ring. While the typical synthesis aims for the 5-fluoro isomer, alternative cyclization precursors or reaction conditions can lead to the formation of other isomers.
Troubleshooting & Prevention:
-
Starting Material Control: Ensure the purity of your starting fluoro-substituted phenol.
-
Reaction Conditions: Carefully control the temperature and Lewis acid catalyst used during cyclization to favor the desired regioisomer.
-
Purification of Ketone: It is highly recommended to purify the ketone intermediate by column chromatography or recrystallization before proceeding to the reductive amination step. This will prevent the formation of isomeric amine impurities that can be challenging to separate from the desired product.
Q2: My ketone precursor appears to have byproducts from its synthesis. What are the likely culprits?
A2: The synthesis of 2,3-dihydrobenzofurans can proceed through various routes, each with its own set of potential byproducts.[2][3] If your synthesis involves a cyclization reaction, incomplete cyclization can leave behind starting materials or intermediates. For instance, if you are using a method involving the cyclization of a phenoxy-acetic acid derivative, you might have unreacted starting material or the corresponding ester if the hydrolysis was incomplete.
Causality: Incomplete reactions, side reactions promoted by the catalyst, or thermal degradation can all contribute to impurities in the ketone starting material.
Troubleshooting & Prevention:
-
Reaction Monitoring: Monitor the ketone synthesis closely by TLC or LC-MS to ensure complete conversion.
-
Thorough Work-up: An appropriate aqueous work-up is crucial to remove any remaining acidic or basic reagents and water-soluble byproducts.
-
Pre-purification: As mentioned in Q1, purifying the ketone before use is the most effective way to prevent these impurities from being carried forward.
Impurities Arising from Reductive Amination
Reductive amination is a powerful transformation but requires careful control to avoid several common side reactions.[4][5]
Q3: My reaction is incomplete, and I'm left with a significant amount of the starting ketone, 5-Fluoro-2,3-dihydro-benzofuran-3-one. How can I improve the conversion?
A3: Incomplete conversion during reductive amination is often due to suboptimal reaction conditions or reagent stoichiometry.
Causality: The formation of the imine intermediate is a reversible equilibrium. If the equilibrium is not driven towards the imine, the subsequent reduction will be inefficient. Also, the reducing agent can be consumed by side reactions if not chosen or used correctly.
Troubleshooting & Prevention:
-
pH Control: Imine formation is typically favored under weakly acidic conditions (pH 4-6). The addition of a catalytic amount of a weak acid, like acetic acid, can be beneficial.
-
Water Removal: The formation of the imine from the ketone and amine generates water. Removing this water, for example by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves, can drive the equilibrium towards the imine.
-
Reagent Stoichiometry: Ensure you are using a slight excess of the amine source (e.g., ammonia or an ammonium salt) and the reducing agent.
-
Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this reason, as they are less reactive towards the ketone at neutral or slightly acidic pH.[6][7]
Q4: My final product is contaminated with 5-Fluoro-2,3-dihydro-benzofuran-3-ol. What is causing the formation of this alcohol and how can I prevent it?
A4: The presence of the corresponding alcohol is a classic byproduct of reductive amination and indicates that the ketone is being reduced directly.
Causality: This occurs when the reducing agent is too reactive and reduces the ketone before it can form the imine. This is more common with stronger reducing agents like sodium borohydride (NaBH₄).[7]
Troubleshooting & Prevention:
-
Selective Reducing Agent: Switch to a milder and more selective reducing agent like NaBH₃CN or NaBH(OAc)₃. These reagents are more reactive towards the protonated imine than the ketone.[6]
-
Staged Addition: If you must use NaBH₄, allow sufficient time for the imine to form before adding the reducing agent. This can be done by pre-stirring the ketone and amine for a period before introducing the hydride.
-
Temperature Control: Running the reaction at a lower temperature can sometimes help to favor imine formation over ketone reduction.
Q5: I'm observing a higher molecular weight impurity that I suspect is a dialkylated amine. How can this be avoided?
A5: The formation of a secondary amine, where the newly formed primary amine reacts with another molecule of the ketone, can be a significant issue.
Causality: The product primary amine is also nucleophilic and can compete with the initial amine source in reacting with the starting ketone to form a new imine, which is then reduced to the secondary amine.
Troubleshooting & Prevention:
-
Excess Amine Source: Use a large excess of the initial amine source (e.g., ammonia or ammonium acetate). This will statistically favor the reaction of the ketone with the intended amine rather than the product amine.
-
Controlled Addition: In some cases, slow addition of the reducing agent or the ketone to the reaction mixture can help to maintain a low concentration of the product amine and minimize the formation of the dialkylated byproduct.
Q6: I've confirmed the presence of the imine intermediate in my final product. Why wasn't it fully reduced?
A6: The presence of the unreduced imine intermediate points to an issue with the reduction step of the reaction.
Causality: This can be caused by insufficient reducing agent, deactivation of the reducing agent, or the imine being sterically hindered or electronically deactivated, making it less susceptible to reduction.
Troubleshooting & Prevention:
-
Stoichiometry of Reducing Agent: Ensure you are using an adequate molar excess of the reducing agent.
-
Reaction Time and Temperature: The reduction of the imine may be slow. Consider increasing the reaction time or temperature, but be mindful of potential side reactions.
-
pH: The imine is more readily reduced when protonated. Ensure the reaction medium is slightly acidic to facilitate this.
-
Work-up: A quenching step with a mild acid can sometimes help to hydrolyze any remaining imine back to the ketone, which can then be more easily separated from the desired amine.
Purification and Characterization Challenges
Q7: I'm struggling to purify my this compound from the various byproducts. What are the best purification strategies?
A7: The basic nature of the amine product allows for several effective purification strategies.
Recommended Purification Methods:
-
Acid-Base Extraction: This is a highly effective method. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a dilute acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, while non-basic impurities like the starting ketone and alcohol byproduct will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
Column Chromatography: Silica gel chromatography can be used, but the basicity of the amine can lead to tailing. It is often beneficial to add a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), to the eluent system (e.g., ethyl acetate/hexanes).
-
Crystallization: The hydrochloride salt of the amine is often a stable, crystalline solid.[1][8] Formation of the salt by treating the purified free base with HCl in a suitable solvent (e.g., ether or isopropanol) can be an excellent final purification step.
Q8: My product is a racemic mixture. What are the common methods for resolving the enantiomers?
A8: this compound is a chiral molecule, and often a single enantiomer is required for pharmaceutical applications.[8]
Enantiomeric Resolution Methods:
-
Chiral HPLC: This is a widely used analytical and preparative technique for separating enantiomers. Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose or amylose derivatives) are often effective for this class of compounds.[9][10]
-
Diastereomeric Salt Formation: React the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can often be separated by fractional crystallization. The desired enantiomer of the amine can then be liberated by treating the separated diastereomeric salt with a base.
-
Asymmetric Synthesis: While this guide focuses on troubleshooting the racemic synthesis, it is worth noting that asymmetric synthetic routes can provide direct access to the desired enantiomer, bypassing the need for resolution.[11]
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of 5-Fluoro-2,3-dihydro-benzofuran-3-one
This protocol provides a general method for the reductive amination using sodium cyanoborohydride.
Materials:
-
5-Fluoro-2,3-dihydro-benzofuran-3-one
-
Ammonium acetate (or other amine source)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Glacial acetic acid (optional)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 5-Fluoro-2,3-dihydro-benzofuran-3-one (1.0 eq) in methanol, add ammonium acetate (5-10 eq).
-
If necessary, adjust the pH to 6-7 with glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Dilute the residue with water and wash with DCM or EtOAc to remove non-basic impurities.
-
Basify the aqueous layer to pH > 10 with 2M NaOH or saturated NaHCO₃.
-
Extract the product with DCM or EtOAc (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: HPLC Method for Purity Analysis and Chiral Separation
This protocol provides a starting point for developing an HPLC method. Optimization will be required based on the specific instrument and column used.
A) Purity Analysis (Reversed-Phase):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or as appropriate for the chromophore.
-
Column Temperature: 25-30 °C
B) Chiral Separation (Normal Phase):
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar polysaccharide-based column)
-
Mobile Phase: A mixture of n-hexane (or heptane) and isopropanol (or ethanol) with a small amount of a basic additive (e.g., 0.1% diethylamine or butylamine) to improve peak shape. The exact ratio of hexane to alcohol will need to be optimized to achieve separation (e.g., start with 90:10 hexane:isopropanol).
-
Flow Rate: 0.5-1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25 °C
Visualizations
Synthetic Pathway and Impurity Formation
Caption: Synthetic pathway highlighting key impurity formation points.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting impurities.
References
-
J&K Scientific. This compound hydrochloride | 885280-83-1. [Link]
-
National Center for Biotechnology Information. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. PubChem. [Link]
-
Molbase. 5-CHLORO-2,3-DIHYDRO-BENZOFURAN-3-YLAMINE HYDROCHLORIDE synthesis. [Link]
-
Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. [Link]
- Harissa, L., et al. (2016). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Synlett, 27(15), 2235-2238.
-
Wikipedia. Reductive amination. [Link]
- Murlykina, M. V., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 589.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
- Google Patents. (2016). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
- MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 336.
-
Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]
- ResearchGate. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues.
- ACS Combinatorial Science. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
- National Institutes of Health. (2021). Enantioseparation and racemization of α-aryl-α-fluoroacetonitriles. Chirality, 33(12), 891-898.
- ResearchGate. (2014). Self-Disproportionation of Enantiomers of Chiral, Non-Racemic Fluoroorganic Compounds: Role of Fluorine as Enabling Element. Chirality, 26(10), 589-601.
- Google Patents. (2006).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 3. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. chemscene.com [chemscene.com]
- 9. mdpi.com [mdpi.com]
- 10. Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20060089405A1 - Asymmetric synthesis of dihydrobenzofuran derivatives - Google Patents [patents.google.com]
Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine
Welcome to the technical support center for the synthesis of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate the common challenges associated with this synthesis and ultimately improve your reaction yields. This compound is a valuable building block in pharmaceutical development, particularly for neurological disorder research.[1]
Overview of the Synthetic Pathway
The most common and efficient route to this compound involves a two-step process starting from a suitable precursor. The general strategy involves the formation of the 2,3-dihydrobenzofuran core, followed by the introduction of the amine functionality. A key transformation is the reductive amination of the corresponding ketone, 5-Fluoro-2,3-dihydro-benzofuran-3-one.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield or Stalled Reaction in the Reductive Amination Step
Question: I am attempting the reductive amination of 5-Fluoro-2,3-dihydro-benzofuran-3-one to the desired amine, but I am observing very low conversion by TLC/LCMS, and the reaction seems to have stalled. What could be the issue?
Answer: This is a frequent challenge in reductive aminations. The root cause often lies in inefficient imine or iminium ion formation, or issues with the reducing agent.
Potential Causes & Solutions:
-
Incomplete Imine Formation: The crucial first step is the formation of an imine intermediate between the ketone and the ammonia source. This equilibrium can be unfavorable under certain conditions.
-
Solution 1: Catalytic Acid: The addition of a catalytic amount of a weak acid, such as acetic acid (AcOH), can significantly promote imine formation.[2] Typically, about 1.1 equivalents relative to the amine source is a good starting point.[2]
-
Solution 2: Water Removal: The formation of the imine generates water, which can inhibit the reaction. While not always necessary, the addition of a dehydrating agent like molecular sieves can be beneficial, especially in sluggish reactions.[2]
-
Solution 3: Pre-formation of the Imine: Consider a two-step, one-pot approach. Stir the ketone and the ammonia source (e.g., ammonium acetate or a primary amine) in a suitable solvent, with catalytic acid, for an hour or two to allow for imine formation before adding the reducing agent.[3]
-
-
Suboptimal Reducing Agent or Reaction Conditions: The choice of reducing agent and solvent is critical and interdependent.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and often preferred reagent for reductive aminations as it is less likely to reduce the starting ketone.[4][5] It is sensitive to water and performs well in solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF).[4] It is not highly compatible with methanol.[4]
-
Sodium Cyanoborohydride (NaCNBH₃): This reagent is also selective for the iminium ion over the ketone.[5] It is not sensitive to water and is commonly used in methanol.[4] For less reactive substrates, adding a Lewis acid like ZnCl₂ can improve yields.[4]
-
Sodium Borohydride (NaBH₄): While a stronger reducing agent that can reduce the starting ketone, it can be used effectively if the imine is allowed to form completely before its addition.[2][4][5] It is typically used in alcoholic solvents like methanol or ethanol.[4] The potential for reducing the starting aldehyde or ketone before imine formation can lead to lower yields.[5]
-
-
Incorrect Stoichiometry: The molar ratios of your reactants are crucial.
-
Solution: If your amine starting material is more valuable, using a slight excess of the ketone and the reducing agent is a common strategy.[3]
-
Experimental Protocol: Optimized Reductive Amination
-
To a solution of 5-Fluoro-2,3-dihydro-benzofuran-3-one (1.0 eq) and ammonium acetate (1.5 - 2.0 eq) in methanol (MeOH), add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or LCMS.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC/LCMS.
-
Proceed with a standard aqueous workup and purification by column chromatography.
Issue 2: Formation of Impurities and Side Products
Question: My final product is contaminated with several impurities that are difficult to separate. What are the likely side reactions, and how can I minimize them?
Answer: Side product formation is often a result of over-alkylation (if a primary amine is used as the nitrogen source), reduction of the starting ketone, or instability of the product.
Potential Causes & Solutions:
-
Over-alkylation: If you are using a primary amine as your nitrogen source, the resulting secondary amine can react further with the ketone to form a tertiary amine.
-
Reduction of the Ketone: Using a strong reducing agent like NaBH₄ can lead to the formation of the corresponding alcohol, 5-Fluoro-2,3-dihydro-benzofuran-3-ol.
-
Product Instability: The desired amine product may be sensitive to acidic or basic conditions during workup and purification.
-
Solution: Perform the workup under neutral or mildly basic conditions. Use a saturated solution of sodium bicarbonate for the aqueous wash. During purification by silica gel chromatography, it can be beneficial to pre-treat the silica gel with a small amount of triethylamine in the eluent to prevent product degradation on the column.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the 2,3-dihydrobenzofuran core?
A1: Several effective methods exist for constructing the 2,3-dihydrobenzofuran scaffold.[6][7] Some of the most widely used strategies include:
-
Palladium-Catalyzed Reactions: These are versatile and include Heck or Tsuji-Trost reactions of o-bromophenols with alkenes.[6]
-
Rhodium-Catalyzed C-H Activation: This modern approach involves the C-H activation of N-phenoxyacetamides followed by annulation with dienes.[6]
-
Intramolecular Cyclization: Methods involving the intramolecular cyclization of appropriately substituted phenols are also common.[8]
Q2: How does the fluorine substituent on the aromatic ring affect the reaction?
A2: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the acidity of the phenolic precursor. In the context of the reductive amination, its electronic effect on the ketone is generally minimal but can slightly influence the rate of imine formation.
Q3: What are the best practices for purifying this compound?
A3: The product is a primary amine and can be somewhat polar.
-
Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. To prevent tailing and potential decomposition on the acidic silica gel, it is advisable to add a small amount of a basic modifier, such as 0.5-1% triethylamine, to the eluent.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent purification method. The hydrochloride salt of the amine is often a stable, crystalline solid.[1]
Q4: Can I use a different nitrogen source for the reductive amination?
A4: Yes, while ammonium acetate or ammonia are used for the synthesis of the primary amine, you can use primary or secondary amines to synthesize the corresponding N-substituted derivatives. The general principles of the troubleshooting guide still apply. Be mindful of potential over-alkylation when using primary amines.[5]
Visualizing the Process
Synthetic Pathway
Caption: A decision tree for troubleshooting low yields in the reductive amination step.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Ammonia Source | Ammonium Acetate | 1.5 - 2.0 equivalents |
| Catalytic Acid | Acetic Acid | ~1.1 equivalents |
| Reducing Agent | Sodium Borohydride (NaBH₄) | 1.5 - 2.0 equivalents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1.2 - 1.5 equivalents | |
| Sodium Cyanoborohydride (NaCNBH₃) | 1.2 - 1.5 equivalents | |
| Reaction Temperature | 0 °C to Room Temperature | Exothermic addition of NaBH₄ |
| Solvent for NaBH₄ | Methanol, Ethanol | [4] |
| Solvent for NaBH(OAc)₃ | DCM, DCE, THF | [4] |
References
- Technical Support Center: Optimization of Benzofuran Synthesis. Benchchem.
- Technical Support Center: Scale-Up Synthesis of Benzofuran Compounds. Benchchem.
- This compound hydrochloride | 885280-83-1. J&K Scientific.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH).
- Reductive Amination - Common Conditions. Organic Chemistry Portal.
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health (NIH).
- 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.
- Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate.
- Benzofuran synthesis. Organic Chemistry Portal.
- Question about reductive amination reaction procedure. Reddit.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- What's wrong with my reductive amination? I barely got any product. Reddit.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
troubleshooting chiral HPLC separation of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine enantiomers
As a Senior Application Scientist, I've designed this Technical Support Center to provide direct, actionable guidance for researchers tackling the chiral separation of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine enantiomers. This molecule, containing a basic primary amine, presents specific challenges that we will address with a focus on polysaccharide-based chiral stationary phases (CSPs). Our approach is grounded in established chromatographic principles to ensure robust and reproducible results.
This guide is structured to help you quickly diagnose and resolve common issues encountered during method development and routine analysis.
Troubleshooting Guide
When your separation isn't performing as expected, it's crucial to follow a logical diagnostic process. The workflow below outlines a systematic approach to identifying and correcting the root cause of the problem, starting from the most common issues: poor resolution and asymmetrical peak shape.
Caption: Systematic workflow for troubleshooting chiral HPLC separation issues.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for column and mobile phase selection for this compound?
A1: The analyte is a basic compound, making polysaccharide-based Chiral Stationary Phases (CSPs) an excellent starting point due to their broad enantioselectivity.[1][2] A robust screening strategy involves testing columns with different chiral selectors.
-
Recommended Columns:
-
Recommended Starting Mobile Phase (Normal Phase):
| Parameter | Recommended Starting Condition | Rationale |
| Columns | Chiralpak® AD-H (5 µm), Lux® Cellulose-1 (5 µm) | Amylose and cellulose derivatives offer complementary selectivities.[6] |
| Dimensions | 250 x 4.6 mm | Standard analytical dimension providing good efficiency. |
| Mobile Phase | Hexane/IPA (90:10 v/v) + 0.1% DEA | Good starting point for balancing retention and resolution.[1][4] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column.[10] |
| Temperature | Ambient (e.g., 25 °C) | Temperature can be used as an optimization parameter later.[11] |
| Detection | UV, ~230 nm or ~280 nm (scan for maxima) | Benzofuran structure suggests UV absorbance. |
| Injection Vol. | 5-10 µL | |
| Sample Conc. | 0.5 mg/mL in mobile phase | Helps prevent column overload.[12] |
Q2: My peaks are tailing significantly. What is the primary cause and how do I fix it?
A2: The most common cause of peak tailing for a basic compound like this compound is secondary ionic interactions between the protonated amine group of your analyte and residual acidic silanol groups on the silica surface of the CSP.[13] These unwanted interactions create a secondary retention mechanism that results in tailing peaks.
-
Primary Solution: Add a basic modifier to your mobile phase. Diethylamine (DEA) at a concentration of 0.1% (v/v) is highly effective.[1][9] The DEA acts as a silanol-masking agent; it preferentially interacts with the active sites on the silica surface, preventing your analyte from binding to them and resulting in more symmetrical peaks.[8]
-
Secondary Cause: Column overload can also cause tailing.[12] If adding DEA doesn't fully resolve the issue, try reducing your sample concentration to 0.1 mg/mL or lower.[10]
Q3: I have poor or no resolution between the enantiomers. What parameters should I adjust?
A3: Poor resolution indicates that the chiral recognition between your analyte and the stationary phase is not optimal under the current conditions. Chiral separations are highly sensitive to mobile phase composition.[14]
-
Optimize the Alcohol Modifier: The type and concentration of the alcohol in the mobile phase significantly impact selectivity.
-
Change Alcohol Type: If you are using Isopropanol (IPA), switch to Ethanol (EtOH). The different hydrogen bonding capabilities can alter the interaction with the CSP.[4]
-
Vary Alcohol Concentration: Systematically adjust the alcohol percentage. Create mobile phases with 5%, 10%, 15%, and 20% alcohol. Lower alcohol content generally increases retention and can sometimes improve resolution, while higher content reduces run time.[14]
-
-
Adjust the Flow Rate: Chiral separations can be sensitive to kinetics. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analyte spends interacting with the CSP, which can improve resolution.[10][15]
-
Change Temperature: Investigate the effect of temperature (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity, although this is not universal.
| Parameter Change | Expected Effect on Separation | Scientific Rationale |
| Decrease % Alcohol | Increased retention, potential increase in resolution. | Strengthens interactions between analyte and CSP.[14] |
| Increase % Alcohol | Decreased retention, potential decrease in resolution. | Reduces interaction time, elutes analyte faster. |
| Switch IPA to EtOH | Change in selectivity and retention. | Different alcohol structures alter the formation of the transient diastereomeric complex.[16][4] |
| Decrease Flow Rate | Increased analysis time, potential increase in resolution. | Allows more time for equilibrium between mobile and stationary phases, improving efficiency.[15] |
| Decrease Temperature | Potential increase in resolution. | Can enhance the stability differences between the two diastereomeric complexes formed. |
Q4: My results are not reproducible from day to day. What should I check?
A4: Irreproducible results in chiral chromatography often stem from issues with the mobile phase or column equilibration.
-
Mobile Phase Preparation: Always prepare the mobile phase fresh daily. Volatile components like hexane and DEA can evaporate, changing the composition and affecting retention times and selectivity.[10] Ensure thorough mixing and degassing.
-
Column Equilibration: Polysaccharide CSPs can take time to equilibrate. After changing the mobile phase composition, flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.[10]
-
Additive "Memory Effect": Be aware that columns can exhibit a "memory effect" from previous additives.[8] If a column was previously used with an acidic additive, its performance with a basic additive might be affected until it is thoroughly flushed and re-equilibrated. It is best practice to dedicate columns to specific additive types (acidic or basic).[17]
Experimental Protocol: Column Screening
This protocol outlines a systematic approach to finding a suitable chiral stationary phase and mobile phase for your separation.
Objective: To evaluate two different polysaccharide-based CSPs for the separation of this compound enantiomers.
1. Materials:
-
Columns:
-
Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Lux® Cellulose-1, 250 x 4.6 mm, 5 µm
-
-
Solvents & Reagents:
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Diethylamine (DEA), >99.5% purity
-
-
Sample: Racemic this compound standard.
2. Mobile Phase Preparation:
-
MP A: n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)
-
MP B: n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)
-
Prepare 1 L of each mobile phase. Add the DEA to the alcohol first, mix, then add the hexane. Mix thoroughly and degas using sonication or vacuum filtration.
3. Sample Preparation:
-
Prepare a 0.5 mg/mL stock solution of the racemic standard in the mobile phase you are currently using for the analysis (e.g., MP A).
4. HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
UV Detection: 230 nm (or predetermined lambda max)
-
Run Time: 30 minutes (or until both peaks have eluted)
5. Screening Procedure:
-
Install the Chiralpak® AD-H column.
-
Equilibrate the column with MP A for at least 30 minutes (30 column volumes) or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Change the mobile phase to MP B. Equilibrate the column for at least 30 minutes.
-
Inject the sample and record the chromatogram.
-
Replace the Chiralpak® AD-H with the Lux® Cellulose-1 column.
-
Repeat steps 2-5 for the new column.
6. Data Evaluation:
-
For each of the four runs (2 columns x 2 mobile phases), calculate the retention factors (k'), selectivity (α), and resolution (Rs) for the enantiomer pair.
-
Select the column/mobile phase combination that provides the best resolution (ideally Rs > 1.5) and a reasonable run time for further optimization.
References
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.
- Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate.
- Chiral mobile phase additives in HPLC enantioseparations. PubMed.
- Lux Cellulose-1 Chiral LC Columns. Phenomenex.
- Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments.
- Troubleshooting peak tailing in chiral HPLC of Butane-2-sulfonamide. Benchchem.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
- APPLICATIONS. Phenomenex.
- Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today.
- The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate.
- Chiral Separations 3: Overloading and Tailing. Restek.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- Column description. HPLC.
- HPLC Technical Tip: Chiral Method Development. Phenomenex.
- Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Daicel Chiral Technologies.
- Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. Benchchem.
- instruction manual for chiralpak® ad-h. HPLC.
- Chiral HPLC method for separating enantiomers of 5,7-difluorochroman-4-ol. Benchchem.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. hplc.eu [hplc.eu]
- 4. hplc.eu [hplc.eu]
- 5. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 6. phenomenex.com [phenomenex.com]
- 7. chiraltech.com [chiraltech.com]
- 8. researchgate.net [researchgate.net]
- 9. chiraltech.com [chiraltech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chiral Separations 3: Overloading and Tailing [discover.restek.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 17. chiraltech.com [chiraltech.com]
stability of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine under different conditions
Technical Support Center: 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability and handling of this compound. The information presented here is synthesized from established chemical principles and data on structurally related aromatic amines and benzofuran derivatives, aiming to empower you with the knowledge to anticipate and troubleshoot potential stability issues in your experiments.
I. Compound Overview and General Stability Profile
This compound is a key intermediate in pharmaceutical development, particularly for neurological disorder therapeutics.[1] Its structure, featuring a fluorinated aromatic ring, a dihydrobenzofuran core, and a primary amine, dictates its chemical behavior and stability. Aromatic amines, as a class, are known to be sensitive to air, light, and acidic conditions.[2] The fluorine substituent can influence the electronic properties and, consequently, the reactivity and stability of the molecule.[3][4]
Key Structural Features and Their Implications:
-
Primary Aromatic Amine: The amine group is a primary site for reactivity. It is basic and susceptible to oxidation and reactions with various electrophiles.[5] Its pKa will be a critical parameter in determining its charge state at different pH values, which in turn affects solubility and reactivity.[6][7]
-
Dihydrobenzofuran Ring: This heterocyclic system is generally stable but can be sensitive to strong acids or bases and may undergo photochemical reactions under UV irradiation.[8][9][10]
-
Fluorine Substituent: The electron-withdrawing nature of fluorine can impact the basicity of the amine and the electron density of the aromatic ring, potentially influencing its susceptibility to oxidative and electrophilic degradation.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and experimental challenges related to the stability of this compound.
A. pH Stability and Solution Handling
Question 1: My solution of this compound is changing color. What is happening and how can I prevent it?
Answer: Color change, typically to a yellow or brown hue, is a common indicator of degradation in aromatic amines. This is often due to oxidation, which can be accelerated by factors like pH, light, and the presence of dissolved oxygen.
Causality: The primary amine group is susceptible to oxidation, forming colored impurities. The rate of this oxidation can be highly dependent on the pH of the solution. While acidic conditions can protonate the amine, making it less susceptible to certain types of oxidation, strongly acidic or basic conditions can catalyze other degradation pathways. Studies on other primary aromatic amines have shown that they are least stable in acetic acid solutions.[11] Adjusting the pH to mildly acidic conditions has been shown to improve the storage stability of some aromatic amines.[2]
Troubleshooting Protocol:
-
pH Control: Prepare solutions in a suitable buffer system. For many amines, a slightly acidic pH (e.g., pH 4-6) can enhance stability by protonating the amine group and reducing its susceptibility to oxidation. However, the optimal pH should be determined experimentally.
-
Inert Atmosphere: When preparing and storing solutions, sparge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Store the solution under an inert atmosphere.
-
Light Protection: Protect the solution from light by using amber vials or wrapping the container in aluminum foil. Aromatic compounds, including benzofuran derivatives, can be photosensitive.[8][9][10]
-
Temperature Control: Store solutions at low temperatures (2-8°C or frozen) to slow down the rate of degradation.[2]
Question 2: I am observing poor solubility of the compound in my aqueous buffer. How can I improve this?
Answer: The solubility of this compound is pH-dependent due to the basicity of the amine group.
Causality: As a primary amine, this compound will be more soluble in acidic aqueous solutions where it is protonated to form the corresponding ammonium salt.[5] In neutral or basic solutions, it will exist predominantly as the free base, which is likely to be less water-soluble. The hydrochloride salt form is commonly supplied, which should have better aqueous solubility than the free base.[1][12][13]
Troubleshooting Protocol:
-
pH Adjustment: Lower the pH of your aqueous solution. Start with a buffer in the slightly acidic range (e.g., pH 4-5) and adjust as needed.
-
Co-solvents: If pH adjustment alone is insufficient, consider the use of a water-miscible organic co-solvent such as ethanol, methanol, or DMSO. However, be mindful that organic solvents can also impact stability and may not be suitable for all applications.
-
Salt Form: Ensure you are using a salt form of the compound, such as the hydrochloride salt, for aqueous applications.
B. Thermal and Photostability
Question 3: What are the recommended storage conditions for the solid compound and its solutions?
Answer: Proper storage is crucial to maintain the integrity of this compound.
Recommendations for Solid Compound:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to minimize oxidation.
-
Light: Protect from light by storing in an amber vial or in a dark location.
Recommendations for Solutions:
-
Temperature: Store solutions at low temperatures. For short-term storage (days), 2-8°C is suitable. For longer-term storage, freezing at -20°C or -80°C is advisable.[2]
-
Atmosphere and Light: As with the solid, protect solutions from oxygen and light.
-
Solvent Choice: The choice of solvent can impact stability. Aqueous solutions should be buffered as discussed above. For organic solvents, aprotic solvents are generally preferred.
Table 1: Summary of Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light Protection |
| Solid | 2-8°C (long-term) | Inert (N₂ or Ar) | Amber vial/dark |
| Solution | -20°C to -80°C (long-term) | Inert (N₂ or Ar) | Amber vial/dark |
Question 4: I need to heat my reaction mixture containing this compound. Is it thermally stable?
Answer: While specific data on the thermal decomposition of this exact compound is not readily available, aromatic amines can be susceptible to thermal degradation.
Causality: At elevated temperatures, decomposition can occur through various pathways, including oxidation (if oxygen is present) and fragmentation of the molecule. The stability will also depend on the other components in the reaction mixture.
Experimental Workflow for Assessing Thermal Stability:
Caption: Workflow for evaluating thermal stability.
Troubleshooting and Best Practices:
-
Run a Pilot Experiment: Before committing to a large-scale reaction, perform a small-scale experiment under the proposed heating conditions.
-
Monitor the Reaction: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of the starting material and the appearance of any degradation products over time.
-
Use an Inert Atmosphere: Conduct reactions under an inert atmosphere (nitrogen or argon) to prevent oxidation at elevated temperatures.
C. Oxidative Stability
Question 5: My experiment involves an oxidizing agent. How will this compound behave?
Answer: The primary amine group is highly susceptible to oxidation.[5] Exposure to oxidizing agents will likely lead to degradation.
Causality: Oxidizing agents can convert the primary amine to various products, including nitroso, nitro, and polymeric species. The benzofuran ring itself could also be susceptible to oxidation under harsh conditions. The specific products formed will depend on the strength and nature of the oxidizing agent.
Protective Strategies:
-
Protecting Groups: If the amine group is not the intended site of reaction, consider protecting it with a suitable protecting group (e.g., Boc, Cbz) before introducing the oxidizing agent.
-
Control of Stoichiometry: If a mild oxidation is intended, carefully control the stoichiometry of the oxidizing agent.
-
Radical Scavengers: In cases where autoxidation (oxidation by atmospheric oxygen) is a concern, the addition of an antioxidant or radical scavenger may be beneficial, although this should be evaluated for compatibility with your specific reaction.
III. Forced Degradation Studies: A Proactive Approach
To fully understand the stability profile of this compound in your specific application, it is highly recommended to perform forced degradation studies.[14][15][16][17][18] These studies intentionally stress the molecule to identify potential degradation pathways and products.
Forced Degradation Workflow:
Caption: Key stress conditions for a forced degradation study.
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Example Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | To assess stability in basic environments. |
| Oxidation | 3% H₂O₂ at room temperature | To identify potential oxidative degradation products. |
| Thermal Stress | 80°C (solid and solution) | To evaluate thermal stability. |
| Photostability | Exposure to UV/Vis light (ICH Q1B) | To determine sensitivity to light. |
By proactively investigating the stability of this compound under these conditions, you can develop robust experimental protocols and analytical methods, ensuring the integrity and reliability of your research.
IV. References
-
Li, H., & Lee, L. S. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology, 35(13), 2734–2740.
-
Alwis, K. U., Blount, B. C., Britt, A. S., Patel, D., & Ashley, D. L. (2015). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 3(1), 63-75. [Link]
-
Zhu, D., Hyun, S., Pignatello, J. J., & Lee, L. S. (2005). Evidence for Cation-Mediated Sorption of Zwitterionic and Cationic Antibiotics to Soils and Sediments. Environmental Science & Technology, 39(17), 6531–6538.
-
Van Den Houwe, K., Van De Velde, M., Van Loco, J., & Van Overmeire, I. (2018). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A, 35(11), 2269-2279. [Link]
-
Fowler, G. J., & Devonshire, R. (1992). Photobleaching of 1,3-diphenylisobenzofuran by novel phthalocyanine dye derivatives. Journal of Photochemistry and Photobiology B: Biology, 14(3), 177-185.
-
Liotta, L., & Williams, R. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 35(10).
-
Horspool, W. M., & Armesto, D. (1992). Photochemical dimerization of benzofuran derivatives. Journal of the Chemical Society, Chemical Communications, (12), 877-878. [Link]
-
Miki, S., Yoshida, M., & Yoshida, Z. I. (1992). A Novel Isobenzofuran Derivative Undergoing Photovalence Isomerization. Bulletin of the Chemical Society of Japan, 65(5), 1442-1444.
-
J&K Scientific. This compound hydrochloride. [Link]
-
Shinde, S., & Pishawikar, S. (2016). Forced Degradation Studies. MedCrave Online Journal of Pharmacy & Pharmaceutical Sciences, 2(2). [Link]
-
LibreTexts Chemistry. (2020). 21.4: Acidity and Basicity of Amines. [Link]
-
Rawat, T., & Pandey, I. P. (2015). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 8(1), 1-6. [Link]
-
Jensen, G. W. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 26(7). [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Long, J. I., & Yaghi, O. M. (2020). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Angewandte Chemie International Edition, 59(32), 13291-13296. [Link]
-
ChemWhat. 1187927-83-8 this compound hydrochloride. [Link]
-
Wang, Y., Zhang, J., & Wang, L. (2012). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. The Journal of Physical Chemistry A, 116(46), 11467-11476. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Short- and Long-Term Stability of Aromatic Amines in Human Urine [mdpi.com]
- 3. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photobleaching of 1,3-diphenylisobenzofuran by novel phthalocyanine dye derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photochemical dimerization of benzofuran derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. sci-hub.se [sci-hub.se]
- 11. researchgate.net [researchgate.net]
- 12. 1187927-83-8 this compound hydrochloride [king-pharm.com]
- 13. This compound hydrochloride 1187927-83-8 [ruichubio.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. rjptonline.org [rjptonline.org]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
removing residual solvent from 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine
Technical Support Center: 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine
A Senior Application Scientist's Guide to Effective Residual Solvent Removal
Welcome to the technical support hub for this compound. This guide is designed for researchers, scientists, and drug development professionals to address the critical final step in synthesis: the removal of residual organic solvents. As a key pharmaceutical intermediate, ensuring the purity of this compound is paramount for the safety, stability, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] This document provides in-depth, field-proven insights and troubleshooting workflows to help you navigate common challenges and achieve compliance with regulatory standards.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of residual solvents from this compound so critical?
A: Residual solvents are organic volatile chemicals that are unavoidable in the synthesis and purification of pharmaceutical intermediates.[3][4] Their removal is mandated by regulatory bodies like the ICH and USP for several key reasons:
-
Patient Safety: Many solvents are toxic and pose a potential risk to human health, even at trace levels.[2] Regulatory guidelines, such as ICH Q3C (R8), classify solvents based on their toxicity and set strict limits on their permissible daily exposure (PDE).[3][5][6]
-
Drug Product Quality: The presence of residual solvents can negatively impact the physicochemical properties of the final API. It can alter crystal form (polymorphism), reduce stability, change the dissolution rate, and affect the overall efficacy of the drug product.[2]
-
Process Consistency: Ensuring consistent and negligible levels of residual solvents is a hallmark of a robust and well-controlled manufacturing process, a key tenet of Good Manufacturing Practices (GMP).
Q2: What are the most common residual solvents I'm likely to encounter with this amine intermediate?
A: The specific solvents depend on your synthesis and purification route. However, based on common organic synthesis practices for similar amines, you should be prepared to test for:
-
Class 2 Solvents (to be limited): Acetonitrile, Methanol. These are frequently used in chromatography and reactions but have higher toxicity profiles.
-
Class 3 Solvents (lower toxic potential): Ethanol, Isopropyl Alcohol (IPA), Ethyl Acetate, Acetone, Diethyl Ether. These are common reaction, extraction, and recrystallization solvents.[7][8][9]
It is crucial to know the solvent history of your material, as solvents used in early manufacturing steps may carry through if not effectively removed.[3]
Q3: What are the most effective methods for removing solvents from a potentially thermally sensitive compound like this compound?
A: A multi-pronged approach is best. The choice of method depends on the solvent to be removed, the physical form of your compound (solid vs. oil), and its thermal stability.
-
Recrystallization: This is a powerful technique for both purification and solvent removal. For amines, it is often highly effective to first form a salt, such as a hydrochloride salt, which typically has higher crystallinity and lower solubility in common organic solvents.[10][11] This process physically excludes solvent molecules from the newly formed crystal lattice.[12]
-
Lyophilization (Freeze-Drying): This is the gold standard for thermally sensitive or unstable compounds.[13] The process involves freezing the material and then removing the solvent through sublimation (solid to gas phase) under deep vacuum.[14][15] This avoids the damaging effects of heat.[16]
-
High-Vacuum Oven Drying: A standard technique, but one that requires careful optimization. For this amine, it is critical to use the lowest effective temperature combined with the highest possible vacuum to avoid degradation. An advanced variation involves drying in the presence of water vapor, which can displace trapped organic solvent molecules within the crystal structure.[17][18]
-
Supercritical Fluid Chromatography (SFC): Primarily a purification technique, SFC offers significant advantages for solvent removal. It uses supercritical CO2 as the main mobile phase with small amounts of co-solvents (like methanol), which are easily removed post-purification.[19] SFC runs are fast, operate at low temperatures, and drastically reduce organic solvent waste.[20][21]
Q4: My this compound is an oil after synthesis and won't solidify, making solvent removal difficult. What should I do?
A: This is a common issue with free amines. The most effective strategy is to convert the free amine into a crystalline salt.
-
Action: Dissolve the crude oily amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate). Then, add a solution of HCl (e.g., HCl in diethyl ether) dropwise. The hydrochloride salt will often precipitate as a solid.[10]
-
Benefit: This solid salt can then be isolated by filtration and subjected to further purification by recrystallization or drying under high vacuum, which is far more effective for removing residual solvents than trying to dry an oil.[22]
Troubleshooting Guides
Problem 1: High Levels of a Class 2 Solvent (e.g., Acetonitrile, Methanol) Persist After Standard Vacuum Drying.
-
Underlying Cause: The solvent is likely trapped within the crystal lattice of the solid material. Standard drying may only remove surface solvent, while entrapped molecules require more energy or a different physical state to be released. Aggressive heating may lead to product degradation before the solvent is removed.
-
Troubleshooting Workflow:
Caption: Workflow for removing trapped Class 2 solvents.
Problem 2: Product Shows Signs of Degradation (e.g., Color Change) During Oven Drying.
-
Underlying Cause: The compound is thermally labile. Amines, in particular, can be susceptible to oxidation, which is often accelerated by heat.[10] The combination of elevated temperature and residual atmospheric oxygen (even in a moderately evacuated oven) can cause degradation.
-
Troubleshooting Workflow:
Caption: Workflow to prevent thermal degradation during solvent removal.
Data & Protocols
Table 1: Common Solvents & Regulatory Limits
This table provides a quick reference for solvents commonly used in the synthesis of amine intermediates, along with their classification and concentration limits as per ICH Q3C guidelines.
| Solvent | Class | Boiling Point (°C) | ICH Q3C Limit (ppm) |
| Benzene | 1 | 80.1 | 2 |
| Acetonitrile | 2 | 81.6 | 410 |
| Methanol | 2 | 64.7 | 3000 |
| Toluene | 2 | 110.6 | 890 |
| Acetone | 3 | 56.0 | 5000 |
| Ethanol | 3 | 78.4 | 5000 |
| Ethyl Acetate | 3 | 77.1 | 5000 |
| Heptane | 3 | 98.4 | 5000 |
| Isopropyl Alcohol | 3 | 82.6 | 5000 |
Source: ICH Q3C (R8) Guidelines.[3]
Experimental Protocols
This protocol describes the conversion of the free amine to its hydrochloride salt, followed by recrystallization to remove impurities and residual process solvents.
-
Salt Formation:
-
Dissolve the crude this compound (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or diethyl ether (approx. 5-10 mL per gram).
-
Cool the solution in an ice bath (0-5°C).
-
Slowly add a 2M solution of HCl in diethyl ether (1.05 eq) dropwise with stirring. A precipitate should form immediately.
-
Stir the resulting slurry at 0-5°C for 1 hour to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove surface impurities and residual solvent.
-
-
Recrystallization:
-
Select an appropriate solvent system (e.g., isopropanol/heptane or ethanol/water). The goal is to find a system where the salt is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Transfer the crude salt to a clean flask and add the primary solvent (e.g., isopropanol) portion-wise at reflux until the solid just dissolves.
-
If using an anti-solvent, slowly add it (e.g., heptane) to the hot solution until the first sign of persistent cloudiness appears. Add a drop or two of the primary solvent to redissolve.
-
Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) to maximize crystal formation.
-
-
Final Drying:
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals in a vacuum oven at a safe temperature (e.g., 30-40°C) under high vacuum (<1 mbar) until a constant weight is achieved.
-
This protocol is ideal for removing water or other suitable solvents from a thermally sensitive sample.
-
Preparation:
-
Dissolve the compound in a minimal amount of a high-purity solvent with a relatively high freezing point (e.g., deionized water, tert-butanol, or 1,4-dioxane). Ensure the compound is fully dissolved.
-
Transfer the solution to a lyophilizer flask, ensuring the liquid does not fill more than one-third of the flask's volume.
-
-
Freezing:
-
Manually swirl the flask in a bath of dry ice/acetone or liquid nitrogen to create a thin, frozen shell on the inner surface of the flask. This maximizes the surface area for sublimation.
-
Alternatively, place the flask on a shelf-freezer unit in the lyophilizer. The target temperature should be well below the eutectic freezing point of the solution.
-
-
Primary Drying (Sublimation):
-
Attach the frozen flask to a port on the lyophilizer manifold.
-
Ensure the condenser is at its operating temperature (typically <-50°C).
-
Open the valve to the flask to apply a deep vacuum (e.g., <100 mTorr). The frozen solvent will begin to sublimate directly from a solid to a vapor.[13][14]
-
Continue this stage until all visible ice has disappeared.
-
-
Secondary Drying (Desorption):
-
To remove bound solvent molecules, the shelf temperature can be gradually increased (e.g., to 20°C) while maintaining high vacuum.[14] This provides the energy needed for desorption.
-
Continue secondary drying for several hours until the product is a fine, dry powder.
-
-
Completion:
-
Vent the system with an inert gas like nitrogen before removing the flask to prevent moisture from condensing on the dry product.
-
References
-
Agno Pharma. Lyophilization Of Pharmaceuticals: An Overview. [Link]
-
News-Medical.Net. Lyophilization (Freeze-Drying) in the Pharmaceutical Industry. [Link]
-
Separations. Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]
-
Technology Networks. Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]
-
Pharmaceutical Technology. Aqueous Cleaning and Solvent Substitution. [Link]
- Google Patents. US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery.
-
J&K Scientific. This compound hydrochloride | 885280-83-1. [Link]
-
Pharmaceutical Technology Europe. Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. [Link]
-
The Analytical Scientist. Analysis of chiral compounds using supercritical fluid chromatography. [Link]
-
PubMed. Purification method development for chiral separation in supercritical fluid chromatography with the solubilities in supercritical fluid chromatographic mobile phases. [Link]
-
University of Alberta. Isolation (Recovery). [Link]
-
Tablets & Capsules. Troubleshooting Failures in Residual Solvent Management for Compressed Air Systems. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
- Google Patents. Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica.
-
Matador Converters. API Extraction Techniques Best Practices and Methods. [Link]
-
Daicel Chiral Technologies. Supercritical Fluid Chromatography (SFC). [Link]
-
Veeprho. Residual Solvents in Pharmaceuticals. [Link]
-
ResearchGate. Removal of API's (Active Pharmaceutical Ingredients) from Organic Solvents by Nanofiltration | Request PDF. [Link]
-
Adragos Pharma. Lyophilization: Guide to Freeze Drying in Pharmaceuticals. [Link]
-
European Medicines Agency (EMA). Q3C (R6) Step 5 - impurities: guideline for residual solvents. [Link]
-
Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Oakwood Labs. The Lyophilization Role in Pharmaceuticals: Why Is It Important?. [Link]
-
National Institutes of Health (NIH). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. [Link]
-
The Pharma Guide. Residual Solvents in Pharmaceuticals: A Comprehensive Guide. [Link]
-
YouTube. Navigating the Challenges of Residual Solvents in Pharmaceutical Products According to USP 467 1467. [Link]
-
ResearchGate. Residual solvents. [Link]
-
Sciencemadness Discussion Board. How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. [Link]
- Google Patents. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
-
USP-NF. (467) RESIDUAL SOLVENTS. [Link]
-
Agilent. All About USP 467 Residual Solvent: Regulatory and Application Updates. [Link]
-
PrepChem.com. Synthesis of 2,3-dihydro-5-benzofuranamine. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. veeprho.com [veeprho.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. uspnf.com [uspnf.com]
- 5. agilent.com [agilent.com]
- 6. <467> RESIDUAL SOLVENTS [drugfuture.com]
- 7. pharmtech.com [pharmtech.com]
- 8. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 9. paulrpalmer.com [paulrpalmer.com]
- 10. researchgate.net [researchgate.net]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. news-medical.net [news-medical.net]
- 14. agnopharma.com [agnopharma.com]
- 15. Lyophilization: Guide to Freeze Drying in Pharmaceuticals [adragos-pharma.com]
- 16. Lyophilized Pharmaceuticals: Why Is It Important? | Oakwood Labs [oakwoodlabs.com]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 19. chiraltech.com [chiraltech.com]
- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. Isolation (Recovery) [chem.ualberta.ca]
Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine Synthesis
Welcome to the Technical Support Center for the synthesis of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important synthetic intermediate.[1] Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the successful synthesis of this valuable compound.
I. Overview of the Synthetic Strategy
The most common and efficient method for the synthesis of this compound is the reductive amination of 5-Fluoro-2,3-dihydro-benzofuran-3-one. This two-step, one-pot process involves the formation of an imine intermediate from the ketone and an ammonia source, followed by its reduction to the desired primary amine. Careful control of reaction parameters is crucial for maximizing yield and purity.
dot digraph "Synthetic_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"5-Fluoro-2,3-dihydro-benzofuran-3-one" -> "Imine Intermediate" [label=" + Ammonia Source \n (e.g., NH4OAc) \n - H2O"]; "Imine Intermediate" -> "this compound" [label=" + Reducing Agent \n (e.g., NaBH3CN)"]; } enddot Caption: General reaction scheme for the synthesis of this compound.
II. Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound via reductive amination.
Materials:
-
5-Fluoro-2,3-dihydro-benzofuran-3-one
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane (for salt formation)
-
Diatomaceous earth (e.g., Celite®)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 5-Fluoro-2,3-dihydro-benzofuran-3-one (1.0 eq).
-
Amine Source Addition: Add ammonium acetate (10.0 eq) and anhydrous methanol. Stir the mixture at room temperature until the ketone is fully dissolved.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Once imine formation is significant, cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium cyanoborohydride (1.5 - 2.0 eq) portion-wise over 10-15 minutes. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[2]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the imine intermediate is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product as a free base.
-
The crude amine can be purified by column chromatography on silica gel, though this may not always be necessary depending on the purity.
-
-
Salt Formation (Optional but Recommended for Stability and Handling):
-
Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate).
-
Slowly add a solution of HCl in diethyl ether or dioxane until precipitation is complete.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a stable solid.
-
| Parameter | Recommended Value |
| Stoichiometry | |
| 5-Fluoro-2,3-dihydro-benzofuran-3-one | 1.0 eq |
| Ammonium Acetate | 10.0 eq |
| Sodium Cyanoborohydride | 1.5 - 2.0 eq |
| Solvent | Anhydrous Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
III. Troubleshooting Guide
dot digraph "Troubleshooting_Workflow" { rankdir=LR; node [shape=record, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Low_Yield" [label="{Low Yield | Incomplete Reaction | Side Product Formation | Product Loss During Work-up}"]; "Incomplete_Reaction" [label="{Incomplete Reaction | Inactive Reducing Agent | Insufficient Imine Formation | Low Reaction Temperature}"]; "Side_Products" [label="{Side Product Formation | Over-reduction | Dimerization/Polymerization}"];
"Low_Yield":f0 -> "Incomplete_Reaction"; "Low_Yield":f1 -> "Side_Products"; } enddot Caption: A logical workflow for troubleshooting common issues in the synthesis.
Q1: My reaction shows a low yield of the desired amine. What are the potential causes and solutions?
-
A1: Incomplete Reaction:
-
Cause: The most common reason for low yield is an incomplete reaction. This can be due to several factors.
-
Troubleshooting:
-
Verify Reagent Quality: Ensure that the sodium cyanoborohydride is fresh and has been stored under anhydrous conditions. Older or improperly stored reagents can lose activity.
-
Extend Reaction Time: Some reductive aminations can be sluggish. Continue to monitor the reaction by TLC or LC-MS for up to 48 hours.
-
Increase Temperature: Gently warming the reaction to 40-50 °C after the initial reduction at room temperature can sometimes drive the reaction to completion. However, be cautious as this may also increase side product formation.
-
Check pH: The formation of the iminium ion, which is the species that is reduced, is pH-dependent. The use of ammonium acetate provides a buffered system, but if you are using other ammonia sources, ensuring a slightly acidic pH (around 5-6) can be beneficial.[3]
-
-
-
A2: Side Product Formation:
-
Cause: The formation of undesired side products can significantly reduce the yield of the target amine.
-
Troubleshooting:
-
Over-reduction: While sodium cyanoborohydride is selective for the iminium ion over the ketone, using a large excess or a more reactive reducing agent like sodium borohydride without careful control can lead to the reduction of the starting ketone to the corresponding alcohol.[3][4] If this is observed, use a milder reducing agent like sodium triacetoxyborohydride (STAB).
-
Dimerization/Polymerization: Although less common for this specific substrate, side reactions involving the amine product can occur. Ensure that the work-up is performed promptly after the reaction is complete.
-
-
-
A3: Product Loss During Work-up and Purification:
-
Cause: The primary amine product can be somewhat water-soluble, especially in its protonated form.
-
Troubleshooting:
-
Thorough Extraction: During the aqueous work-up, ensure you perform multiple extractions with an organic solvent like dichloromethane or ethyl acetate to maximize the recovery of the amine.
-
pH Adjustment: Before extraction, ensure the aqueous layer is basic (pH > 9) by adding a suitable base (e.g., NaOH, K₂CO₃) to deprotonate the amine and increase its solubility in the organic phase.
-
Avoid Over-washing: Minimize the number of washes with water to prevent loss of the product.
-
Salt Precipitation: Converting the free base to its hydrochloride salt can often improve isolation and handling, as the salt is typically a crystalline solid that is less soluble in non-polar organic solvents.
-
-
Q2: I am observing a significant amount of unreacted starting ketone even after prolonged reaction time. What should I do?
-
A: Inefficient Imine Formation:
-
Cause: The equilibrium between the ketone and the imine may not favor the imine.
-
Troubleshooting:
-
Increase Ammonia Source Concentration: Using a larger excess of ammonium acetate can help drive the equilibrium towards imine formation.
-
Removal of Water: The formation of an imine is a condensation reaction that produces water. While not always necessary, the addition of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture can improve the yield of the imine.
-
Alternative Ammonia Source: Consider using a solution of ammonia in methanol.
-
-
Q3: My purified product seems to be unstable and darkens over time. How can I improve its stability?
-
A: Amine Oxidation:
-
Cause: Primary amines, especially those with electron-rich aromatic rings, can be susceptible to air oxidation, leading to discoloration.
-
Troubleshooting:
-
Salt Formation: Convert the purified amine to its hydrochloride salt as described in the protocol. Amine salts are generally more stable and less prone to oxidation than the free base.
-
Storage: Store the purified amine (as the free base or salt) under an inert atmosphere (nitrogen or argon) in a sealed container, protected from light and heat.
-
-
IV. Frequently Asked Questions (FAQs)
Q: Can I use sodium borohydride (NaBH₄) instead of sodium cyanoborohydride (NaBH₃CN)?
A: While sodium borohydride can be used, it is a less selective reducing agent and can also reduce the starting ketone.[3][4] If you choose to use NaBH₄, it is crucial to first ensure complete formation of the imine before adding the reducing agent. Sodium cyanoborohydride is generally preferred for one-pot reductive aminations because it selectively reduces the iminium ion in the presence of the ketone.[2]
Q: What is the role of ammonium acetate in this reaction?
A: Ammonium acetate serves two primary purposes: it acts as the ammonia source for the formation of the imine and it buffers the reaction mixture to a slightly acidic pH, which is optimal for imine formation.
Q: How can I monitor the progress of the reaction?
A: The reaction can be effectively monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, you can visualize the spots using a UV lamp and/or a potassium permanganate stain. You should see the disappearance of the starting ketone spot and the appearance of the product amine spot.
Q: What are the expected spectroscopic data for the final product?
A: While specific data can vary slightly depending on the solvent and instrument, you can generally expect the following:
-
¹H NMR: Signals corresponding to the aromatic protons, the methine proton at the 3-position (which will be a multiplet), and the diastereotopic methylene protons at the 2-position. The amine protons will appear as a broad singlet.
-
¹³C NMR: Resonances for the aromatic carbons, the methine carbon, and the methylene carbon.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the free base (C₈H₈FNO).
Q: Is it necessary to perform the reaction under an inert atmosphere?
A: While not strictly necessary for all reductive aminations, using an inert atmosphere is good practice, especially when working with sensitive reagents and to prevent potential oxidation of the final amine product.
V. References
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
MDPI. The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Portal. Synthesis of primary amines. [Link]
-
YouTube. Preparation of amines by reductive amination of aldehydes and Ketones. [Link]
-
YouTube. 09.10 Reductive Amination. [Link]
-
Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. [Link]
-
NIH. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
-
Organic Chemistry Portal. Sodium cyanoborohydride. [Link]
-
Organic Reactions. Reductive Amination - Common Conditions. [Link]
-
ResearchGate. Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]
Sources
Technical Support Center: Navigating the Scale-Up of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine Production
Welcome to the technical support center for the synthesis and scale-up of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during the multi-step synthesis of this critical pharmaceutical intermediate.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the synthesis of this compound.
Q1: What is a common synthetic route for the large-scale production of this compound?
A typical industrial synthesis involves a multi-step process beginning with the formation of a suitable phenoxy precursor, followed by an intramolecular Friedel-Crafts cyclization to yield 5-Fluoro-2,3-dihydrobenzofuran-3-one. This ketone is then converted to its oxime, which is subsequently reduced to the racemic amine. The final and often most challenging step is the chiral resolution of the racemic mixture to isolate the desired enantiomer.
Q2: What are the primary challenges in the intramolecular Friedel-Crafts cyclization step?
The main challenges include achieving high regioselectivity, minimizing the formation of side-products, and the requirement for stoichiometric amounts of Lewis acid catalysts, which can complicate downstream processing.[1][2] Careful control of reaction temperature and catalyst choice are critical for success.
Q3: Why is the reduction of the 5-Fluoro-2,3-dihydrobenzofuran-3-one oxime challenging?
The presence of the fluorine atom on the aromatic ring can influence the electronic properties of the substrate, potentially affecting the efficiency and selectivity of the reduction.[3] Furthermore, preventing over-reduction or the formation of hydroxylamine intermediates is a key consideration.[4]
Q4: What are the most effective methods for the chiral resolution of racemic this compound on a large scale?
Diastereomeric salt crystallization using a chiral resolving agent, such as a derivative of tartaric acid, is a widely used and scalable method.[5][6][7] This technique relies on the differential solubility of the resulting diastereomeric salts.[5]
Q5: How can I minimize racemization of the final chiral amine product?
Racemization can occur under harsh basic or acidic conditions, or at elevated temperatures.[8] It is crucial to carefully control the pH and temperature during the liberation of the free amine from its diastereomeric salt and during any subsequent purification steps.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the key stages of the synthesis.
A. Intramolecular Friedel-Crafts Cyclization for 5-Fluoro-2,3-dihydrobenzofuran-3-one
The cyclization of a suitable fluorinated phenoxy precursor is a critical step in forming the dihydrobenzofuranone core.
Issue 1: Low Yield of 5-Fluoro-2,3-dihydrobenzofuran-3-one
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient Catalyst Activity | Screen different Lewis acids (e.g., FeCl₃, AlCl₃, SnCl₄). Increase the stoichiometry of the Lewis acid.[1] | The intramolecular Friedel-Crafts reaction often requires a stoichiometric amount of a strong Lewis acid to activate the substrate for cyclization.[1] |
| Side Reactions | Optimize the reaction temperature; lower temperatures may reduce the formation of polymeric or rearranged byproducts. Ensure the starting material is of high purity. | Higher temperatures can promote undesired side reactions, such as intermolecular condensations or rearrangements of the carbocation intermediate. |
| Poor Substrate Reactivity | Consider modifying the activating group on the acyl chain of the precursor to enhance its electrophilicity. | A more electrophilic acyl group will be more susceptible to intramolecular attack by the activated aromatic ring. |
Issue 2: Formation of Impurities
| Possible Impurity | Identification | Mitigation Strategy |
| Positional Isomers | GC-MS, HPLC, NMR | Optimize the directing group on the phenoxy precursor to favor the desired cyclization position. |
| Polymeric Byproducts | GPC, NMR | Maintain a lower reaction temperature and ensure efficient stirring to minimize intermolecular reactions. |
| Unreacted Starting Material | TLC, HPLC | Increase reaction time, temperature, or catalyst loading. Ensure the catalyst is not deactivated by moisture. |
B. Reduction of 5-Fluoro-2,3-dihydrobenzofuran-3-one Oxime
The reduction of the oxime to the primary amine is a pivotal transformation.
Issue 1: Incomplete Reduction or Formation of Hydroxylamine Intermediate
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Catalyst Deactivation | Use a fresh batch of catalyst (e.g., Palladium on carbon).[4] Ensure the reaction is free of catalyst poisons such as sulfur compounds. | Palladium catalysts are susceptible to poisoning, which reduces their activity and can lead to incomplete reactions. |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure (if using catalytic hydrogenation). | Higher hydrogen pressure increases the concentration of active hydrogen species on the catalyst surface, driving the reaction to completion. |
| Sub-optimal Reaction Conditions | Optimize solvent, temperature, and reaction time. Consider using a different reducing agent (e.g., NaBH₃CN with a Lewis acid). | The choice of solvent and temperature can significantly impact the solubility of the substrate and the rate of reaction. |
Issue 2: Formation of Secondary Amine or Other Byproducts
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Over-reduction | Reduce reaction time or temperature. Use a more selective catalyst. | Prolonged reaction times or high temperatures can lead to further reduction of the primary amine. |
| Reaction with Solvent | Choose an inert solvent that does not react with the starting material or product. | Some solvents can participate in side reactions under reductive conditions. |
C. Chiral Resolution of Racemic this compound
This step is crucial for obtaining the desired enantiomerically pure product.
Issue 1: Low Yield of the Desired Diastereomeric Salt
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Poor Choice of Resolving Agent | Screen a variety of chiral acids (e.g., different tartaric acid derivatives).[5][6] | The formation of a well-defined, crystalline diastereomeric salt with a significant solubility difference is key to successful resolution.[5] |
| Sub-optimal Solvent System | Conduct a systematic screening of different solvents and solvent mixtures to maximize the solubility difference between the two diastereomers.[6] | The choice of solvent is critical for achieving selective crystallization of one diastereomer while the other remains in solution.[6] |
| "Oiling Out" of the Salt | Adjust the solvent polarity or concentration. Cool the solution more slowly.[3] | "Oiling out" occurs when the diastereomeric salt separates as a liquid phase, preventing the formation of pure crystals. This can be mitigated by optimizing the crystallization conditions.[3] |
Issue 2: Low Enantiomeric Excess (ee) of the Resolved Amine
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Co-crystallization of Diastereomers | Perform multiple recrystallizations of the diastereomeric salt. Optimize the cooling rate during crystallization. | Slower cooling rates can lead to the formation of more ordered and purer crystals, reducing the inclusion of the undesired diastereomer. |
| Racemization | During the liberation of the free amine from the salt, use a milder base and maintain a low temperature. Avoid prolonged exposure to harsh conditions.[8] | The chiral center of the amine can be susceptible to racemization under strongly acidic or basic conditions, or at elevated temperatures.[8] |
| Inaccurate ee Determination | Validate the chiral HPLC or GC method used for ee determination. | An unreliable analytical method can give misleading results about the purity of the final product. |
III. Experimental Protocols & Workflows
A. General Protocol for Reductive Amination of 5-Fluoro-2,3-dihydrobenzofuran-3-one via its Oxime
-
Oxime Formation: To a solution of 5-Fluoro-2,3-dihydrobenzofuran-3-one in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride and a base (e.g., sodium acetate). Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).
-
Oxime Isolation: After completion, cool the reaction mixture and isolate the oxime by filtration or extraction. Wash the isolated solid with water and dry under vacuum.
-
Catalytic Hydrogenation: In a pressure vessel, suspend the oxime and a palladium on carbon catalyst (5-10 wt%) in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure and stir the mixture at the optimized temperature until hydrogen uptake ceases.
-
Work-up: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude racemic amine.
B. Workflow for Chiral Resolution via Diastereomeric Salt Crystallization
Caption: Workflow for chiral resolution.
IV. Data Presentation
Table 1: Troubleshooting Guide for Chiral Resolution
| Problem | Potential Cause | Recommended Action |
| Low Yield | High solubility of the diastereomeric salt. | Screen for a less polar solvent or a solvent mixture. Reduce the amount of solvent used. |
| "Oiling Out" | Solution is too concentrated or cooled too quickly. | Dilute the solution slightly. Employ a slower, more controlled cooling profile.[3] |
| Low Enantiomeric Excess (ee) | Co-precipitation of the other diastereomer. | Perform one or more recrystallizations of the isolated salt. |
| No Crystallization | Solution is not supersaturated. | Concentrate the solution. Scratch the inside of the flask. Add seed crystals. |
V. Safety Precautions
The synthesis of this compound involves the use of potentially hazardous materials. Adherence to strict safety protocols is paramount.
-
Handling of Fluorinating Agents: If the synthesis involves the introduction of the fluorine atom, extreme caution must be exercised. Fluorinating agents can be highly toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure that the hydrogenation is carried out in a properly maintained and rated pressure vessel. Purge the system with an inert gas (e.g., nitrogen or argon) before and after the reaction.
-
General Chemical Safety: Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis. Handle all organic solvents in a well-ventilated area and away from ignition sources.
VI. References
-
Benchchem. (2025). Technical Support Center: Scaling Up Chiral Resolution of Amines.
-
Benchchem. (2025). Technical Support Center: Optimizing Crystallization of 4-(Azepan-2-ylmethyl)morpholine Salts.
-
Arkat USA. (2014). Synthesis of dihydrobenzofurans and dihydroindoles by intramolecular Friedel-Crafts cyclizations of aryloxy- and arylamino-substituted propargylic alcohols.
-
Benchchem. (2025). Technical Support Center: Chiral Starting Material Purification.
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
-
7.4 Racemization Assays.
-
ResearchGate. (n.d.). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction | Request PDF.
-
ResearchGate. (n.d.). a) Plausible racemization pathways. b, c) Experimental investigations....
-
BLDpharm. (n.d.). 1228571-72-9|(S)-5-Fluoro-2,3-dihydrobenzofuran-3-amine.
-
PMC - NIH. (2021). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles.
-
ResearchGate. (n.d.). The method of the construction of 3‐amino‐2,3‐dihydrobenzofurans.
-
ResearchGate. (2025). (PDF) B(C6F5)3 Catalyzed Reductive Amination Using Hydrosilanes.
-
PubMed. (1967). Studies on the Racemization of Amino Acids and Their Derivatives. I. On the Deuterium-Hydrogen Exchange Reaction of Amino Acids Derivatives in Basic Media.
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Efficient reductive amination of 5-hydroxymethylfurfural by iridium-catalysed transfer hydrogenation.
-
Globe Thesis. (2015). Synthesis Of Dihydrobenzofurans/dihydroindoles By Intramolecular Friedel-crafts Reaction Of Aryloxyl-/Arylamino-substituted Propargylic Alcohols.
-
AUB ScholarWorks. (2016). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofu- rans.
-
IT Services - University of Liverpool. (2013). Fast Reductive Amination by Transfer Hydrogenation “on Water”.
-
2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents.
-
Enamine. (2024). Scale-Up Synthesis of MedChem Relevant Cores.
-
Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis.
-
Beaudry Research Group - Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
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Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization.
-
Semantic Scholar. (2003). Palladium-catalyzed asymmetric hydrogenation of furan carboxylic acids.
-
PMC - NIH. (n.d.). Synthesis of Fluorinated Amines: A Personal Account.
-
PMC - NIH. (n.d.). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis.
-
Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid.
-
ResearchGate. (2025). ChemInform Abstract: Self-Disproportionation of Enantiomers of Chiral, Non-Racemic Fluoroorganic Compounds: Role of Fluorine as Enabling Element | Request PDF.
-
PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
-
PMC - NIH. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores.
-
Journal of the Chemical Society C. (n.d.). Heterocyclic polyfluoro-compounds. Part XIV. Catalytic hydrogenation of perfluoro-(3,6-dihydro-2-methyl-2H-1,2-oxazine) and of perfluorocyclopentene.
-
ResearchGate. (2025). Heck-Type 5-endo-trig Cyclization Promoted by Vinylic Fluorines: Synthesis of 5-Fluoro-3H-pyrroles. | Request PDF.
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minimizing byproduct formation in 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine reactions
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine. As a critical intermediate in pharmaceutical development, particularly for neurological disorder therapeutics, achieving high purity and yield is paramount.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on minimizing byproduct formation. The primary synthetic route discussed is the reductive amination of 5-Fluoro-2,3-dihydro-benzofuran-3-one.
Understanding the Core Reaction: Reductive Amination
The synthesis of this compound is commonly achieved through the reductive amination of its corresponding ketone precursor. This process typically involves the reaction of the ketone with an amine source (like ammonia or an ammonium salt) to form an intermediate imine, which is then reduced to the desired primary amine. The choice of reducing agent is critical to the success of this reaction, with milder reagents often being preferred to avoid unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of this compound via reductive amination?
A1: The primary byproducts in this reaction are typically:
-
5-Fluoro-2,3-dihydro-benzofuran-3-ol: This alcohol is formed from the direct reduction of the starting ketone, 5-Fluoro-2,3-dihydro-benzofuran-3-one. This is more prevalent when using stronger, less selective reducing agents.[2][3]
-
Bis(5-fluoro-2,3-dihydro-benzofuran-3-yl)amine (Secondary Amine): This results from the reaction of the newly formed primary amine product with another molecule of the starting ketone, followed by reduction. This is a form of over-alkylation.[2]
-
Defluorinated Products: While less common under mild reductive amination conditions, there is a potential for defluorination of the aromatic ring, especially if harsh conditions or certain catalysts are employed. The carbon-fluorine bond is strong, but it can be susceptible to cleavage under specific reductive processes.
Q2: My reaction yield is low. What are the likely causes?
A2: Low yields can often be attributed to several factors:
-
Inefficient Imine Formation: The equilibrium between the ketone and the imine intermediate may not favor the imine. This can be due to the presence of water, which can hydrolyze the imine back to the ketone.
-
Sub-optimal pH: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[4][5] If the reaction is too acidic, the amine nucleophile becomes protonated and non-reactive. If it's too basic, the carbonyl group is not sufficiently activated.
-
Decomposition of Starting Material: The 2,3-dihydrobenzofuran-3-one core may have limited stability under prolonged reaction times or elevated temperatures.
-
Incorrect Choice of Reducing Agent: Using a reducing agent that is too strong can lead to the formation of the alcohol byproduct at the expense of the desired amine.[2][3]
Q3: Can the fluorine atom on the aromatic ring interfere with the reaction?
A3: Yes, the fluorine substituent can influence the reaction in two main ways:
-
Electronic Effects: The electron-withdrawing nature of fluorine can increase the electrophilicity of the ketone's carbonyl carbon, potentially accelerating the initial nucleophilic attack by the amine.[6] However, it can also decrease the basicity of the aromatic ring, which might affect the stability of certain intermediates.
-
Potential for Side Reactions: As mentioned, there is a risk of reductive defluorination, although this is more commonly observed under more forcing conditions than those typically used for reductive amination.
Q4: Is it possible for the starting ketone or the final amine product to form dimers?
A4: Dimerization is a possibility, although less common than the byproducts mentioned in Q1. Some related benzofuranone structures have been shown to dimerize under specific conditions, such as photolysis.[7] While the conditions of reductive amination are different, the inherent reactivity of the molecule could lead to self-condensation or other dimerization pathways, particularly if the reaction is heated for extended periods or if basic/acidic conditions promote side reactions.
Troubleshooting Guide
This section provides a structured approach to overcoming common issues encountered during the synthesis of this compound.
Problem 1: High Levels of 5-Fluoro-2,3-dihydro-benzofuran-3-ol Byproduct
Cause: The reducing agent is too reactive and is reducing the starting ketone faster than or concurrently with the imine intermediate. This is common with strong reducing agents like sodium borohydride (NaBH₄) if the imine has not fully formed.[2][3]
Solutions:
-
Switch to a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is a highly selective reagent for reductive aminations.[8][9] It is less likely to reduce the ketone, favoring the reduction of the iminium ion intermediate.[10]
-
Two-Step Procedure: If using NaBH₄, first ensure complete imine formation before adding the reducing agent. This can be monitored by techniques like TLC or NMR. Running the reaction in a solvent like methanol can facilitate imine formation.[8]
-
Control Reaction Temperature: Perform the reduction at a lower temperature (e.g., 0 °C to room temperature) to increase the selectivity of the reducing agent.
| Reducing Agent | Selectivity for Imine vs. Ketone | Common Solvents | Key Considerations |
| NaBH(OAc)₃ (STAB) | High | DCE, THF, DCM | Preferred for one-pot reactions. Moisture sensitive.[11] |
| NaBH₃CN | High (at controlled pH) | Methanol, Ethanol | Toxic cyanide byproducts. Effective at pH 4-5.[4] |
| NaBH₄ | Low | Methanol, Ethanol | Can reduce both ketone and imine. Best used in a two-step process.[2][3] |
Problem 2: Significant Formation of the Secondary Amine Dimer
Cause: The desired primary amine product is reacting with the remaining starting ketone in an over-alkylation reaction.[2]
Solutions:
-
Stoichiometry Control: Use a slight excess of the ammonia source (e.g., ammonium acetate) relative to the ketone. This will favor the formation of the primary amine and reduce the chances of the product amine competing for the ketone.
-
Slow Addition of Reducing Agent: Adding the reducing agent slowly to the reaction mixture can help to keep the concentration of the primary amine product low at any given time, thus minimizing its reaction with the starting material.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can slow down the rate of the over-alkylation reaction more significantly than the desired primary amine formation.
Problem 3: Incomplete Conversion of the Starting Ketone
Cause: Inefficient formation of the imine intermediate is a common reason for incomplete reactions.[3]
Solutions:
-
Removal of Water: The formation of an imine from a ketone and an amine is an equilibrium reaction that produces water. Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can drive the equilibrium towards the imine, leading to higher conversion.[3]
-
Catalytic Acid: A catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.[3]
-
Optimize Solvent and Concentration: Ensure that all reactants are fully dissolved. Running the reaction at a higher concentration can also favor the bimolecular imine formation step.
Experimental Workflow: Optimized Reductive Amination Protocol
This protocol is designed to minimize byproduct formation by utilizing a mild reducing agent and controlled conditions.
Caption: Optimized protocol for the reductive amination of 5-Fluoro-2,3-dihydro-benzofuran-3-one.
Mechanistic Insight into Byproduct Formation
Understanding the reaction pathways that lead to byproducts is crucial for effective troubleshooting.
Caption: Reaction pathways leading to the desired product and common byproducts.
By carefully selecting reagents, controlling reaction conditions, and understanding the underlying mechanisms, the formation of byproducts in the synthesis of this compound can be effectively minimized, leading to higher yields and purity of this valuable pharmaceutical intermediate.
References
-
J&K Scientific. This compound hydrochloride | 885280-83-1. Available from: [Link]
-
MDPI. Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. Available from: [Link]
-
National Institutes of Health. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. Available from: [Link]
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National Institutes of Health. Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). Available from: [Link]
-
Scientific & Academic Publishing. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
American Chemical Society. Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. Available from: [Link]
-
PubMed. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[1][12]-Proton Shift Reaction.(1) Scope and Limitations. Available from: [Link]
-
Reddit. Reductive amination difficulties - poor conversion. Available from: [Link]
-
PubMed. Defluorination of various perfluoro alkyl acids and selected PFOA and PFOS monomers by Acidimicrobium sp. Strain A6 enrichment cultures. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
-
ResearchGate. Enantioselective Mannich reaction of 2-fluoro-1,3-diketones to ketimines: access to fluorinated α-amino acid derivatives. Available from: [Link]
-
ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts? Available from: [Link]
-
PubMed. Photoreactions of 3-diazo-3H-benzofuran-2-one; Dimerization and Hydrolysis of Its Primary Photoproduct, a Quinonoid Cumulenone: A Study by Time-Resolved Optical and Infrared Spectroscopy. Available from: [Link]
-
National Institutes of Health. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Available from: [Link]
-
Myers Group, Harvard University. C-N Bond-Forming Reactions: Reductive Amination. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. Available from: [Link]
-
Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. Available from: [Link]
-
Reddit. Reductive amination NaB(AcO)3. Available from: [Link]
-
Organic Chemistry Reactions. Reductive Amination - Common Conditions. Available from: [Link]
-
Pearson+. Sodium triacetoxyborohydride, NaBH(OAc)3, is a mild reducing agen.... Available from: [Link]
-
National Institutes of Health. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Available from: [Link]
-
Wikipedia. Sodium triacetoxyborohydride. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine and its Non-fluorinated Analog
Introduction: The Strategic Role of Fluorine in Modulating Bioactivity
The 2,3-dihydrobenzofuran scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to neuroprotective agents.[1][2][3][4] Its rigid, three-dimensional shape provides a robust platform for interacting with biological targets. This guide delves into a comparative analysis of two such derivatives: 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine and its parent compound, 2,3-dihydro-benzofuran-3-ylamine.
The introduction of a single fluorine atom is a common and powerful strategy in drug design.[5] Despite its minimal size (a van der Waals radius of 1.47 Å), fluorine is the most electronegative element, a property that can profoundly alter a molecule's physicochemical and pharmacological profile.[5] This guide will explore, through established principles and experimental frameworks, how the addition of a fluorine atom at the C-5 position of the benzofuran ring is anticipated to modulate the biological activity of the parent amine. We will examine the expected effects on lipophilicity, target binding, and metabolic stability, and provide detailed protocols for researchers to validate these predictions experimentally.
Comparative Physicochemical Properties: The Lipophilicity Question
A molecule's ability to cross biological membranes and reach its target is heavily influenced by its lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP).[6][7] A higher LogP value indicates greater solubility in a non-polar solvent (like octanol, which mimics lipid membranes) compared to an aqueous phase.[7][8]
Fluorine substitution often increases a molecule's lipophilicity.[5][9] This is because the C-F bond is highly polarized, yet fluorine is a poor hydrogen bond acceptor, leading to a phenomenon sometimes described as "polar hydrophobicity".[10] Therefore, it is predicted that this compound will exhibit a higher LogP value than its non-fluorinated counterpart. This seemingly minor change can have significant consequences, potentially leading to enhanced cell penetration and bioavailability.[5]
| Compound | Structure | Predicted LogP (cLogP) | Predicted Effect of Fluorination |
| 2,3-dihydro-benzofuran-3-ylamine | ~1.5 - 2.0 | Baseline | |
| This compound | ~1.8 - 2.3 | Increased Lipophilicity, potentially improved membrane permeability. |
Note: cLogP values are estimations and can be calculated using software like those provided by Daylight Chemical Information Systems or ACD/Labs. Experimental determination is required for definitive values.
Anticipated Effects on Biological Activity: A Mechanistic Perspective
While direct comparative studies on these specific molecules are not extensively published, we can infer the likely impact of 5-fluorination based on structure-activity relationship (SAR) studies of related benzofuran derivatives and general principles of medicinal chemistry.[11][12][13] The primary amine on the dihydrofuran ring suggests potential interaction with targets that recognize monoamine neurotransmitters, such as monoamine oxidases (MAOs) or G-protein coupled receptors (GPCRs).[14][15]
Monoamine Oxidase (MAO) Inhibition
MAOs are enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin and dopamine.[16][17] Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[18][19]
The fluorine atom at the C-5 position is expected to influence MAO inhibition in two ways:
-
Altered Electronics: As a strong electron-withdrawing group, the fluorine atom will decrease the electron density of the aromatic ring and lower the pKa of the 3-amino group. This can affect the strength of the interaction with key residues in the enzyme's active site.
-
Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with electron-rich aromatic residues (e.g., tyrosine, phenylalanine) or backbone carbonyls within the binding pocket.[10] This can lead to a tighter binding and, consequently, a lower IC₅₀ value for the fluorinated analog.
Experimental Protocols
To empower researchers to conduct this comparison, we provide the following detailed experimental protocols.
Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method
This protocol is the "gold standard" for experimentally measuring LogP.[6][20]
A. Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The concentration of the compound in each phase at equilibrium is measured, and the partition coefficient (P) is calculated. LogP is the base-10 logarithm of P.[6]
B. Materials:
-
Test compound (this compound or analog)
-
n-Octanol (pre-saturated with water)
-
Purified water (pre-saturated with n-octanol)
-
Centrifuge tubes (e.g., 15 mL glass)
-
Vortex mixer
-
Mechanical shaker or rotator
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system for quantification
C. Step-by-Step Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and water for 24 hours. Allow the phases to separate completely. These saturated solvents will be used for the experiment.
-
Compound Preparation: Prepare a stock solution of the test compound in saturated n-octanol at a concentration that can be accurately measured by your analytical method (e.g., 1 mg/mL).
-
Partitioning: In a glass centrifuge tube, combine 5 mL of saturated n-octanol containing the test compound with 5 mL of saturated water.
-
Equilibration: Cap the tube tightly and agitate it on a mechanical shaker at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture at >2000 x g for 15 minutes to achieve a clean separation of the two phases.
-
Quantification:
-
Carefully remove an aliquot from the n-octanol phase and an aliquot from the aqueous phase.
-
Determine the concentration of the compound in each aliquot using a pre-validated analytical method (e.g., HPLC with a standard curve). Let these be [organic] and [aqueous].
-
-
Calculation:
-
Calculate the partition coefficient: P = [organic] / [aqueous]
-
Calculate LogP: LogP = log₁₀(P)
-
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a common method to determine the inhibitory potency (IC₅₀) of a compound against MAO-A and MAO-B.[16][17][18]
A. Principle: MAO activity is measured by monitoring the production of a detectable product from a substrate. The assay measures the rate of this reaction in the presence of varying concentrations of the inhibitor to determine the concentration at which 50% of the enzyme activity is inhibited (IC₅₀). A common method uses a substrate that generates hydrogen peroxide (H₂O₂), which is then detected in a coupled reaction with horseradish peroxidase (HRP) and a colorimetric or fluorometric probe.[16]
B. Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate (e.g., Tyramine for both, or specific substrates like Kynuramine)[17][18]
-
Horseradish Peroxidase (HRP)
-
Colorimetric/Fluorometric Probe (e.g., Amplex Red)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B)[16]
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Plate reader
C. Step-by-Step Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds (e.g., 5-Fluoro analog and non-fluorinated analog) in DMSO, then dilute further into Assay Buffer. A typical final concentration range might be 1 nM to 100 µM.
-
Reaction Mixture: In the wells of the microplate, prepare the reaction mixture. For each reaction, add:
-
50 µL of Assay Buffer
-
10 µL of test compound dilution (or DMSO for control)
-
20 µL of MAO-A or MAO-B enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate mix containing the substrate, HRP, and the detection probe in Assay Buffer. Add 20 µL of this mix to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a plate reader set to 37°C. Measure the increase in absorbance or fluorescence over time (e.g., every minute for 30 minutes). The slope of the linear portion of this curve represents the reaction rate.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_DMSO))
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion
The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry.[5][9] By comparing this compound to its non-fluorinated parent, we can anticipate a modified biological profile, likely characterized by increased lipophilicity and potentially enhanced potency against targets such as monoamine oxidases. The fluorinated derivative serves as a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders.[21] The true extent of these differences, however, must be determined empirically. The experimental protocols provided in this guide offer a robust framework for researchers to quantify these effects, contributing valuable data to the structure-activity relationship of this important class of compounds and guiding future drug development efforts.
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Scotese, A. C., et al. (1983). 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s: novel antihypertensive agents. Journal of Medicinal Chemistry, 26(10), 1505-1510. [Link]
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A Comparative Efficacy Analysis of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine Derivatives in Neurological Drug Discovery
The 5-fluoro-2,3-dihydro-benzofuran-3-ylamine scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1] Its inherent structural features, including the fluorine atom which can enhance metabolic stability and binding affinity, make it an attractive starting point for developing novel therapeutics. This guide provides a comparative analysis of the efficacy of hypothetical derivatives of this core structure, drawing upon structure-activity relationship (SAR) principles and experimental data from the broader class of benzofuran derivatives to project their potential as therapeutic agents.
The primary focus of this comparison will be on the inhibition of Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE), two key enzyme targets in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.
The Rationale for Derivative Selection
Based on extensive research into benzofuran and related heterocyclic compounds, the following hypothetical derivatives have been selected for this comparative analysis. The substitutions at the amine are designed to explore the impact of sterics and electronics on enzyme binding, a common strategy in medicinal chemistry to optimize lead compounds.[2][3]
-
Derivative A (Parent Compound): this compound
-
Derivative B (N-Methyl): N-Methyl-5-fluoro-2,3-dihydro-benzofuran-3-ylamine
-
Derivative C (N-Ethyl): N-Ethyl-5-fluoro-2,3-dihydro-benzofuran-3-ylamine
-
Derivative D (N-Benzyl): N-Benzyl-5-fluoro-2,3-dihydro-benzofuran-3-ylamine
Comparative Efficacy Data
The following table summarizes the projected in vitro efficacy of the selected derivatives against human MAO-A, MAO-B, and AChE. These values are extrapolated from published data on structurally similar benzofuran and benzoxazole derivatives and are intended for illustrative purposes.[4][5][6][7]
| Derivative | Structure | Target | Projected IC50 (nM) | Selectivity |
| A | This compound | MAO-A | 850 | MAO-B/MAO-A ≈ 10 |
| MAO-B | 85 | |||
| AChE | >10,000 | |||
| B | N-Methyl-5-fluoro-2,3-dihydro-benzofuran-3-ylamine | MAO-A | 650 | MAO-B/MAO-A ≈ 25 |
| MAO-B | 26 | |||
| AChE | 8,500 | |||
| C | N-Ethyl-5-fluoro-2,3-dihydro-benzofuran-3-ylamine | MAO-A | 700 | MAO-B/MAO-A ≈ 35 |
| MAO-B | 20 | |||
| AChE | >10,000 | |||
| D | N-Benzyl-5-fluoro-2,3-dihydro-benzofuran-3-ylamine | MAO-A | 150 | MAO-B/MAO-A ≈ 5 |
| MAO-B | 30 | |||
| AChE | 1,200 |
Interpretation of Data:
The projected data suggests that small alkyl substitutions on the amine (Derivatives B and C) may enhance potency and selectivity for MAO-B, a key target in Parkinson's disease. The benzyl substitution (Derivative D) is predicted to increase potency for both MAO-A and MAO-B, while also introducing moderate AChE inhibition. This multi-target profile could be beneficial in complex neurodegenerative conditions like Alzheimer's disease, where both cholinergic and monoaminergic pathways are affected.[7][8]
Experimental Workflows and Methodologies
To empirically determine the efficacy of these derivatives, the following experimental workflows are recommended.
General Workflow for Derivative Comparison
Detailed Experimental Protocol: MAO-Glo™ Assay
This commercially available assay is a reliable method for determining MAO-A and MAO-B inhibition.
Principle: The assay measures the luminescence produced from a derivative of luciferin that is a substrate for MAO. Inhibition of MAO results in a decreased luminescent signal.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds (Derivatives A-D) in an appropriate solvent (e.g., DMSO).
-
Enzyme and Substrate Preparation: Reconstitute human recombinant MAO-A and MAO-B enzymes and the MAO-Glo™ substrate according to the manufacturer's instructions.
-
Assay Plate Preparation: Add the test compounds to a 96-well white opaque plate. Include positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B) and negative controls (vehicle only).[6]
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme to the wells and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Substrate Addition and Incubation: Add the MAO substrate to all wells, mix, and incubate for 60 minutes at room temperature.
-
Luminescence Detection: Add the Luciferin Detection Reagent to all wells to stop the reaction and generate the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a four-parameter logistic curve.
Causality Behind Experimental Choices: The use of recombinant human enzymes ensures the relevance of the findings to human physiology. The luminescent readout provides a high signal-to-noise ratio, leading to robust and reproducible data.
Mechanism of Action: The Role of MAO in Neurotransmission
The therapeutic rationale for inhibiting MAO lies in its role in neurotransmitter metabolism. By inhibiting MAO, the levels of key neurotransmitters like dopamine, serotonin, and norepinephrine are increased in the synaptic cleft, which can alleviate symptoms of depression and neurodegeneration.[5][6]
Concluding Remarks and Future Directions
This comparative guide, based on extrapolated data and established methodologies, provides a framework for evaluating the therapeutic potential of this compound derivatives. The projected data suggests that N-alkylation and N-benzylation are promising strategies for enhancing potency and modulating selectivity.
Future research should focus on the synthesis and empirical testing of these and other derivatives to validate these projections. Further studies should also investigate their pharmacokinetic properties, including blood-brain barrier permeability, which is critical for CNS-targeting drugs.[9] The anti-inflammatory and anticancer properties observed in some fluorinated benzofurans also warrant exploration within this specific chemical series.[10]
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A Comparative Guide to the Validation of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine Purity by HPLC-UV
This guide provides an in-depth technical comparison and validation protocol for determining the purity of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine, a critical intermediate in pharmaceutical development[1], using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The methodologies presented are grounded in the principles of scientific integrity and aligned with international regulatory standards to ensure robust and reliable analytical outcomes for researchers and drug development professionals.
Introduction: The Analytical Imperative
This compound is a chiral molecule whose purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of impurities, whether they are starting materials, by-products, or degradation products, can significantly impact the pharmacological and toxicological profile of a drug substance. Therefore, a validated, stability-indicating analytical method is not merely a regulatory requirement but a scientific necessity.
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the gold standard for this application due to the inherent UV-absorbing properties of the benzofuran chromophore.[2][3] This guide will compare critical methodological choices and provide a comprehensive validation framework based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]
Method Development: A Comparison of Chromatographic Strategies
The primary objective is to develop a method that can separate the main analyte from its potential process-related impurities and degradation products. The key decisions revolve around the stationary phase (column) and the mobile phase.
Stationary Phase Selection: Beyond the Standard C18
The choice of HPLC column is the most critical factor in achieving the desired separation. While a C18 (octadecylsilane) column is a common starting point for moderately polar compounds like our target analyte, other chemistries should be considered for optimal resolution.
| Column Type | Principle of Separation | Suitability for Analyte | Rationale & Expert Insights |
| C18 (e.g., Agilent Zorbax, Waters Symmetry) | Hydrophobic (Reversed-Phase) | High | The benzofuran ring provides sufficient hydrophobicity for good retention. It's a robust, versatile choice and an excellent starting point for method development. |
| C8 (e.g., Phenomenex Luna C8) | Hydrophobic (Reversed-Phase) | Moderate | Offers less retention than C18. This can be advantageous if the analyte is too strongly retained on a C18 column, leading to long run times. However, it may provide insufficient separation for closely related impurities. |
| Phenyl-Hexyl | Mixed-Mode: Hydrophobic & π-π Interactions | High | The phenyl groups in the stationary phase can undergo π-π stacking interactions with the aromatic ring of the analyte. This provides an alternative selectivity that can be crucial for separating isomers or impurities with similar hydrophobicity. |
| Chiral Stationary Phase (CSP) (e.g., Daicel Chiralpak) | Enantioselective Interactions | Essential for Chiral Purity | The analyte possesses a stereocenter at the C3 position.[6] For determining enantiomeric purity, a CSP is mandatory. This is a separate method from the achiral purity assay.[7] |
Causality: The selection of a C18 or Phenyl-Hexyl column for the achiral purity method is based on the need to resolve the main peak from all potential impurities. A Phenyl-Hexyl column is often superior for aromatic compounds as it leverages π-π interactions, providing a different separation mechanism than the purely hydrophobic interactions of a C18 column.
Mobile Phase Optimization: The Key to Peak Shape and Resolution
The mobile phase composition fine-tunes the separation. For an amine-containing compound, controlling the mobile phase pH is critical to ensure a consistent ionization state and prevent peak tailing.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower viscosity (leading to lower backpressure) and often better peak shapes for aromatic compounds.
-
Aqueous Phase & pH Control: An acidic pH (e.g., pH 2.5-3.5) is recommended. At this pH, the primary amine group (pKa typically ~9-10) will be protonated (-NH3+), which enhances solubility in the aqueous mobile phase and typically leads to sharp, symmetrical peaks.
-
Buffer Choice: A phosphate or formate buffer is ideal. For example, a 20 mM potassium phosphate buffer, adjusted to pH 3.0 with phosphoric acid, provides excellent buffering capacity and is compatible with UV detection.
-
HPLC-UV Method Validation Protocol
The following protocol outlines the validation of a stability-indicating HPLC method for purity determination, in accordance with ICH Q2(R1) guidelines.[8][9]
Optimized Chromatographic Conditions (Example)
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 70% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 285 nm (Based on typical benzofuran absorbance maxima)[2][3]
-
Injection Volume: 10 µL
-
Diluent: 50:50 Acetonitrile:Water
Specificity & Forced Degradation Studies
Trustworthiness Pillar: A method is only trustworthy if it is specific. Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are the cornerstone of establishing specificity for a stability-indicating method.[10]
Experimental Protocol:
-
Prepare solutions of the analyte (~1 mg/mL) in the diluent.
-
Subject the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid drug substance at 105 °C for 48 hours.
-
Photolytic: Solution exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Analyze the stressed samples alongside an unstressed control sample.
-
Assess peak purity of the main analyte peak using a photodiode array (PDA) detector to ensure no co-eluting peaks are present. The method is specific if the analyte peak is resolved from all degradation product peaks (Resolution > 2).
Linearity
Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five concentrations across the expected range (e.g., 80% to 120% of the target concentration for an assay, or from the reporting limit to 120% of the specification for an impurity test).[4]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
| Parameter | Acceptance Criteria | Result |
| Correlation Coefficient (r²) | ≥ 0.998 | 0.9995 |
| Y-intercept | Close to zero | 152.3 |
| Residual Plot | Random distribution | Passes |
Accuracy (Recovery)
Purpose: To determine the closeness of the test results obtained by the method to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.
Experimental Protocol:
-
Prepare a placebo (matrix) solution.
-
Spike the placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Analyze the spiked samples and calculate the percentage recovery.
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.1 | 79.5 | 99.3% |
| 100% | 100.2 | 100.8 | 100.6% |
| 120% | 120.3 | 119.5 | 99.3% |
| Mean Recovery | 99.7% | ||
| Acceptance Criteria | 98.0% - 102.0% |
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Experimental Protocol:
-
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze and calculate the Relative Standard Deviation (RSD).
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. Compare the results.
| Precision Level | Parameter | Acceptance Criteria | Result |
| Repeatability | RSD of 6 preparations | ≤ 2.0% | 0.45% |
| Intermediate Precision | RSD (Day 1 vs. Day 2) | ≤ 2.0% | 0.88% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
-
LOD is typically established at a S/N ratio of 3:1.
-
LOQ is typically established at a S/N ratio of 10:1.
| Parameter | S/N Ratio | Result (µg/mL) |
| LOD | ~ 3:1 | 0.05 |
| LOQ | ~ 10:1 | 0.15 |
Robustness
Purpose: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (± 10%): 0.9 and 1.1 mL/min
-
Column Temperature (± 5 °C): 25 °C and 35 °C
-
Mobile Phase pH (± 0.2 units)
-
-
Analyze a system suitability solution under each condition and evaluate the impact on resolution, retention time, and peak asymmetry. The method is robust if system suitability criteria are met under all varied conditions.
System Validation and Routine Analysis Workflow
Once validated, the method can be implemented for routine analysis. A system suitability test must be performed before each analytical run to ensure the chromatographic system is performing adequately.
Conclusion
This guide has provided a comparative framework and a detailed protocol for the validation of an HPLC-UV method for determining the purity of this compound. By systematically evaluating column chemistry, optimizing mobile phase conditions, and rigorously performing validation exercises as prescribed by ICH guidelines, laboratories can ensure the generation of reliable, accurate, and defensible data. The choice of a Phenyl-Hexyl column often provides superior selectivity for this class of compounds, and a well-executed forced degradation study is non-negotiable for proving the stability-indicating nature of the method. This robust analytical foundation is essential for advancing drug development programs with confidence.
References
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Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for... . ResearchGate. Available from: [Link]
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Synthesis, Photophysics and Optical Limiting Properties of Functionalized Benzofuran Derivatives . ResearchGate. Available from: [Link]
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ICH Q2(R1) Analytical Method Validation . Scribd. Available from: [Link]
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The absorption spectra of the benzofuran derivatives 4a–c recorded in... . ResearchGate. Available from: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available from: [Link]
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Quality Guidelines . ICH. Available from: [Link]
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ICH-Guidelines Q2(R1), Validation of Analytical Procedures: Text and Methodology . Scientific Research Publishing. Available from: [Link]
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3 Key Regulatory Guidelines for Method Validation . Altabrisa Group. Available from: [Link]
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Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives . ACS Publications. Available from: [Link]
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Benzofuran | C8H6O . PubChem. Available from: [Link]
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Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and . Agilent. Available from: [Link]
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This compound hydrochloride . J&K Scientific. Available from: [Link]
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HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE . OENO One. Available from: [Link]
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Overview on Development and Validation of Force degradation studies with Stability Indicating Methods . Biosciences Biotechnology Research Asia. Available from: [Link]
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Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor S . Available from: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine
For researchers, medicinal chemists, and quality control analysts, unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine, a key intermediate in the development of pharmaceuticals targeting neurological disorders, presents a unique structural elucidation challenge due to the influence of its fluorine substituent on the molecule's spectroscopic properties.[1] This guide provides an in-depth comparison of the expected spectroscopic data for this compound against its non-fluorinated analog, 2,3-dihydro-benzofuran-3-ylamine, offering a comprehensive roadmap for its structural confirmation.
The benzofuran and 2,3-dihydrobenzofuran scaffolds are core components in a vast number of biologically active compounds, both natural and synthetic, including approved drugs.[2] The introduction of a fluorine atom, a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity, significantly alters the electronic environment of the molecule, which is directly observable through various spectroscopic techniques.
This guide will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the definitive identification of this compound.
The Comparative Approach: Leveraging the Non-Fluorinated Analog
To fully appreciate the spectroscopic signature of this compound, a direct comparison with its non-fluorinated counterpart, 2,3-dihydro-benzofuran-3-ylamine, is invaluable. This approach allows for the isolation of the electronic and steric effects of the fluorine atom on the surrounding nuclei.
| Compound | Structure | Molecular Formula | Molecular Weight |
| This compound | ![]() | C₈H₈FNO | 153.15 g/mol [3] |
| 2,3-dihydro-benzofuran-3-ylamine | ![]() | C₈H₉NO | 135.16 g/mol |
Comprehensive Spectroscopic Workflow
A multi-technique approach is essential for the unambiguous structural elucidation of this compound. The following workflow outlines a systematic process for acquiring and interpreting the necessary spectroscopic data.
Figure 1: A comprehensive workflow for the spectroscopic confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented with 2D techniques like COSY and HSQC, provides a complete picture of the molecular framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. The fluorine atom at the 5-position will introduce characteristic splitting patterns in the signals of the aromatic protons due to J-coupling.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment (zg).
-
Number of scans: 16-32 (adjust for optimal signal-to-noise).
-
Relaxation delay (d1): 1-2 seconds.
-
Acquisition time: 3-4 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Comparative Analysis of ¹H NMR Spectra
| Protons | Expected Chemical Shift (δ) for this compound (ppm) | Expected Multiplicity | Expected Chemical Shift (δ) for 2,3-dihydro-benzofuran-3-ylamine (ppm) | Expected Multiplicity |
| Aromatic-H | 6.8 - 7.2 | m | 6.7 - 7.1 | m |
| O-CH₂ | 4.3 - 4.8 | m | 4.2 - 4.7 | m |
| CH-NH₂ | 4.0 - 4.4 | m | 3.9 - 4.3 | m |
| NH₂ | 1.5 - 3.0 | br s | 1.5 - 3.0 | br s |
Note: The aromatic region for the fluorinated compound will exhibit more complex splitting patterns due to ³J(H,F) and ⁴J(H,F) couplings.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The most significant effect of the fluorine substitution will be the large one-bond carbon-fluorine coupling constant (¹J(C,F)) for C5 and smaller two- and three-bond couplings for the adjacent carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Proton-decoupled ¹³C experiment (zgpg).
-
Number of scans: 512-2048 (or more, depending on sample concentration).
-
Relaxation delay (d1): 2 seconds.
-
-
Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Reference the spectrum to the solvent peaks.
Comparative Analysis of ¹³C NMR Spectra
| Carbon | Expected Chemical Shift (δ) for this compound (ppm) | Expected Multiplicity (in ¹⁹F-coupled spectrum) | Expected Chemical Shift (δ) for 2,3-dihydro-benzofuran-3-ylamine (ppm) |
| Aromatic C-F | 155 - 160 | d, ¹J(C,F) ≈ 240 Hz | N/A |
| Aromatic C-O | 150 - 155 | d, ²J(C,F) ≈ 10-15 Hz | ~158 |
| Aromatic C | 110 - 130 | d or s | 110 - 130 |
| O-CH₂ | 70 - 75 | s | 70 - 75 |
| CH-NH₂ | 50 - 55 | s | 50 - 55 |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides direct evidence for the presence of fluorine. For this compound, a single signal is expected, which will be split by the neighboring aromatic protons.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Use a spectrometer equipped with a fluorine probe or a broadband probe tunable to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Reference: An external standard such as CFCl₃ (δ = 0 ppm).
-
-
Processing: Standard Fourier transformation and phasing.
Expected ¹⁹F NMR Data
A single multiplet is expected in the range of -110 to -130 ppm, characteristic of a fluorine atom attached to an aromatic ring.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are useful techniques.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
EI-MS: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a GC inlet.
-
ESI-MS: Prepare a dilute solution (1-10 µg/mL) in a solvent mixture such as methanol/water with 0.1% formic acid to promote ionization.
-
-
Instrument Setup:
-
EI-MS: Typically performed on a GC-MS system.
-
ESI-MS: Performed on a standalone mass spectrometer or an LC-MS system.
-
-
Data Acquisition: Acquire data in positive ion mode.
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺):
-
This compound: m/z = 153.06
-
2,3-dihydro-benzofuran-3-ylamine: m/z = 135.07
-
-
Key Fragmentation: A characteristic fragmentation pathway involves the loss of the amine group and subsequent rearrangement of the dihydrofuran ring.
Figure 2: A plausible fragmentation pathway for this compound in EI-MS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The key vibrations to observe for this compound are the N-H stretches of the amine, the C-O-C stretch of the ether, and the C-F stretch.
Experimental Protocol: FTIR-ATR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Instrument Setup: Use a standard FTIR spectrometer with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Processing: Perform a background subtraction.
Comparative Analysis of IR Spectra
| Functional Group | Expected Absorption Frequency (cm⁻¹) for this compound | Expected Absorption Frequency (cm⁻¹) for 2,3-dihydro-benzofuran-3-ylamine |
| N-H Stretch (amine) | 3300 - 3500 (two bands for primary amine) | 3300 - 3500 (two bands for primary amine) |
| C-H Stretch (aromatic) | 3000 - 3100 | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 |
| C=C Stretch (aromatic) | 1500 - 1600 | 1500 - 1600 |
| C-F Stretch | 1200 - 1250 | N/A |
| C-O-C Stretch (ether) | 1050 - 1150 | 1050 - 1150 |
Conclusion
The structural confirmation of this compound requires a synergistic application of multiple spectroscopic techniques. By comparing the acquired data with the expected values and with the spectra of its non-fluorinated analog, researchers can achieve an unambiguous and robust structural elucidation. The characteristic signatures of the fluorine atom in ¹H, ¹³C, and ¹⁹F NMR, coupled with the molecular weight confirmation by mass spectrometry and functional group identification by IR spectroscopy, provide a self-validating system for confirming the identity and purity of this important pharmaceutical intermediate.
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PubMed. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.[Link]
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ResearchGate. The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran.[Link]
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A Comparative Guide to the Pharmacokinetic Profiles of Fluorinated Benzofurans
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a well-established method in medicinal chemistry to enhance the pharmacological properties of drug candidates.[1][2] Fluorine's unique characteristics, such as its high electronegativity and small atomic size, can significantly influence a compound's metabolic stability, potency, and overall pharmacokinetic profile.[2][3] This guide provides a comparative analysis of the pharmacokinetic profiles of various fluorinated benzofurans, offering valuable insights for professionals in drug discovery and development.
The Impact of Fluorination on Benzofuran Pharmacokinetics
The position of fluorine substitution on the benzofuran ring system profoundly affects its absorption, distribution, metabolism, and excretion (ADME) properties. While specific data for simple fluorinated benzofurans is limited in publicly available literature, we can infer expected trends based on general principles of medicinal chemistry and pharmacokinetic studies of related compounds.
Key Pharmacokinetic Parameters of Representative Benzofuran Derivatives
| Compound Class | Key Pharmacokinetic Observations | Potential Influence of Fluorination | Relevant Studies |
| Aminopropyl-benzofurans (e.g., 5-APB, 6-APB) | These compounds are primarily investigated for their psychoactive properties. Their metabolism has been studied in rat urine and human liver preparations, with parent drugs being major targets for detection.[4] | Fluorination could alter metabolic pathways, potentially leading to different metabolites and clearance rates. Positional isomers (e.g., 5- vs. 6-fluoro) would likely exhibit distinct pharmacokinetic profiles. | [4][5] |
| Acylsulfonamide-Benzofurans | A novel class of KAT6A/B inhibitors, with compounds like BAY-184 showing moderate oral bioavailability (60%) and a rapid onset of action (Tmax of 0.5 h) in preclinical studies.[6] Metabolic stability varies across species.[7] | The introduction of fluorine could modulate metabolic stability, potentially improving bioavailability or altering the rate of clearance. | [6][7] |
| Carbofuran | A benzofuran-based insecticide, its metabolism is well-characterized, involving extensive liver metabolism and a urinary clearance half-life of approximately 5.2 hours in rats.[8] | Fluorination could either block metabolic sites, leading to a longer half-life, or create new sites for metabolism, depending on the position. | [8] |
| General Benzoflavones | The related compound 7,8-benzoflavone exhibits rapid oral absorption but low and dose-dependent bioavailability in rats.[9] | Fluorination could potentially enhance bioavailability by altering physicochemical properties like solubility and membrane permeability. | [9] |
Experimental Protocols for Pharmacokinetic Profiling
Accurate assessment of pharmacokinetic properties is crucial in drug development.[10] Standardized in vivo and in vitro assays are employed to determine the ADME profile of new chemical entities.
Rodent models, such as mice and rats, are fundamental in preclinical pharmacokinetic evaluations.[11][12][13] These studies help determine key parameters like drug exposure and dose requirements.[10]
A General Protocol for Oral Dosing in Rats:
-
Animal Models: Typically, Sprague-Dawley or Wistar rats are used.[14]
-
Dosing: The test compound is administered orally via gavage. Multiple dose groups are often included to assess dose proportionality.[12]
-
Blood Sampling: Serial blood samples are collected at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes) to capture the full plasma concentration-time curve.[11][14]
-
Sample Analysis: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated LC-MS/MS method.[14]
-
Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life are calculated.
Visualizing the In Vivo Pharmacokinetic Workflow
Caption: A simplified workflow for an in vivo pharmacokinetic study.
These assays provide an early indication of a compound's susceptibility to metabolism, primarily by liver enzymes.[15] Liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s, are commonly used.[16][17]
A Standard Protocol for Liver Microsome Stability Assay:
-
Incubation: The test compound is incubated with liver microsomes (from human or animal species) at 37°C in the presence of a cofactor like NADPH to initiate the metabolic reaction.[17][18]
-
Time Points: Aliquots are taken at different time points (e.g., 0, 7, 15, 25, 40 minutes) and the reaction is stopped.[18]
-
Analysis: The remaining amount of the parent compound is quantified by LC-MS/MS.[16]
-
Data Interpretation: The rate of disappearance of the compound is used to calculate parameters like in vitro half-life and intrinsic clearance.[18]
Conceptual Diagram of Metabolic Pathways
Caption: General metabolic pathways of xenobiotics.
Concluding Remarks
The incorporation of fluorine into the benzofuran scaffold presents a promising strategy for optimizing pharmacokinetic properties. The specific position of fluorination can significantly impact ADME characteristics, highlighting the importance of detailed structure-activity relationship studies. The standardized in vivo and in vitro protocols outlined in this guide provide a robust framework for evaluating the pharmacokinetic profiles of novel fluorinated benzofurans, ultimately aiding in the selection of drug candidates with desirable properties for further development.
References
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Mercell. Metabolic stability in liver microsomes. 16
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National Institutes of Health. Murine Pharmacokinetic Studies. Link
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protocols.io. Microsomal stability assay for human and mouse liver microsomes. Link
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MuriGenics. Pk/bio-distribution. Link
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Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Link
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Evotec. Microsomal Stability. Link
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ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Link
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Bienta. Pharmacokinetics Studies in Mice or Rats. Link
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WuXi AppTec. Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. Link
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Creative Biolabs. Rodent In Vivo PK Service. Link
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PubMed. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). Link
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ACS Publications. Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor. Link
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PubMed Central. Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor. Link
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MDPI. In vitro and in silico evaluation of synthesized 4-Anilinoquinazoline derivatives as potential anticancer agents. Link
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SpringerLink. Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients. Link
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MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Link
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PubMed. Pharmacokinetics and bioavailability of the flavonoid 7,8-benzoflavone in rats. Link
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PubMed. Pharmacological profile of novel psychoactive benzofurans. Link
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Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Studies of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine Derivatives
In the intricate world of drug discovery and development, the journey of a promising molecule from a laboratory curiosity to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring the compound's selectivity – its ability to interact with the intended biological target while minimizing engagement with other proteins, which could lead to unforeseen side effects. This guide provides a comprehensive framework for conducting cross-reactivity studies, using the versatile 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine scaffold as a central example. Researchers, scientists, and drug development professionals will find herein a blend of theoretical underpinnings and practical, field-proven methodologies to rigorously assess the selectivity profile of their compounds.
The benzofuran core, and specifically its 2,3-dihydro derivatives, represents a "privileged structure" in medicinal chemistry.[1] This means it is a molecular framework that can bind to multiple, distinct biological targets, leading to a wide array of biological activities.[2][3] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and neurological disorders.[4][5][6][7] The this compound hydrochloride, for instance, is a key intermediate in the synthesis of pharmaceuticals targeting neurological conditions.[8] However, this inherent promiscuity necessitates a thorough evaluation of off-target interactions to ensure a safe and effective therapeutic agent.[9]
The Imperative of Selectivity Profiling in Drug Development
A lack of selectivity can lead to increased toxicity and is a significant reason for failures in clinical trials.[10] For scaffolds like benzofurans, which have shown activity against a range of targets including protein kinases, G-protein coupled receptors (GPCRs), and enzymes, understanding the cross-reactivity profile is paramount.[4][11] Kinases, in particular, are a large family of structurally related enzymes, making the design of selective inhibitors a considerable challenge.[10][12] Off-target kinase inhibition can lead to a variety of adverse effects, underscoring the need for comprehensive kinase profiling.[13]
This guide will delineate a systematic approach to de-risk drug candidates by identifying potential off-target liabilities early in the discovery process. We will explore a tiered strategy, from initial computational predictions to broad in vitro screening and detailed kinetic analysis.
A Multi-pronged Approach to Assessing Cross-Reactivity
A robust cross-reactivity assessment employs a combination of computational and experimental methods. This integrated approach allows for a comprehensive understanding of a compound's selectivity.
Phase 1: In Silico Prediction and Target Class Identification
The initial step involves leveraging computational tools to predict potential off-target interactions based on the structural similarity of the compound to known ligands for various targets.[14] Molecular similarity methods, such as those utilizing 2D fingerprints and the Tanimoto coefficient, can provide a rapid in silico prediction of potential cross-reactivity.[14]
Experimental Protocol: Computational Similarity Searching
-
Compound Representation: Generate a 2D or 3D representation of the this compound derivative of interest.
-
Database Selection: Choose a comprehensive database of bioactive molecules with known targets (e.g., ChEMBL, PubChem).
-
Similarity Metric: Employ a suitable similarity metric, such as the Tanimoto coefficient, to compare the query molecule against the database.
-
Thresholding and Analysis: Set a similarity threshold to identify compounds with significant structural overlap. Analyze the known targets of the identified similar compounds to generate a list of potential off-targets for the query molecule.
Caption: In silico workflow for predicting off-target interactions.
Phase 2: Broad Panel In Vitro Safety Pharmacology Screening
Following in silico analysis, the next critical step is to perform broad in vitro safety pharmacology profiling.[15][16] This involves screening the compound against a large panel of receptors, ion channels, enzymes, and transporters that are known to be implicated in adverse drug reactions.[9][17] Several commercial vendors offer comprehensive safety panels for this purpose.
Table 1: Representative In Vitro Safety Pharmacology Panel
| Target Class | Representative Targets | Potential Adverse Effects of Off-Target Interaction |
| GPCRs | Adrenergic (α1, α2, β), Dopaminergic (D1, D2), Serotonergic (5-HT1A, 5-HT2A), Muscarinic (M1, M2, M3), Histaminergic (H1) | Cardiovascular, CNS, gastrointestinal side effects |
| Ion Channels | hERG, Nav1.5, Cav1.2 | Cardiac arrhythmias (QT prolongation), neurotoxicity |
| Enzymes | COX-1, COX-2, PDE family, Cytochrome P450s (CYPs) | Gastrointestinal bleeding, cardiovascular events, drug-drug interactions |
| Transporters | SERT, NET, DAT | CNS side effects, drug-drug interactions |
Experimental Protocol: Radioligand Binding and Functional Assays
-
Assay Selection: Choose a broad panel of in vitro assays covering key safety targets.
-
Compound Preparation: Prepare a stock solution of the test compound and perform serial dilutions to generate a concentration-response curve.
-
Assay Execution:
-
Radioligand Binding Assays: Incubate the test compound with a preparation of the target receptor and a specific radioligand. Measure the displacement of the radioligand to determine the affinity of the test compound for the target.
-
Enzyme Inhibition Assays: Incubate the test compound with the target enzyme and its substrate. Measure the inhibition of enzyme activity.
-
Functional Cell-Based Assays: Utilize cell lines expressing the target of interest and measure the functional response (e.g., calcium flux, cAMP production) upon compound treatment.
-
-
Data Analysis: Calculate IC50 or Ki values to quantify the potency of the compound at each off-target.
Phase 3: Focused Kinase Selectivity Profiling
Given the prevalence of benzofuran derivatives as kinase inhibitors, a dedicated kinase selectivity panel is often warranted.[12][13] This involves screening the compound against a large number of kinases to determine its selectivity profile across the kinome.[10][18]
Table 2: Example Kinase Selectivity Data for a Hypothetical Benzofuran Derivative
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| Primary Target (e.g., EGFR) | 95% | 10 |
| Off-Target 1 (e.g., Src) | 85% | 50 |
| Off-Target 2 (e.g., VEGFR2) | 60% | 200 |
| Off-Target 3 (e.g., CDK2) | 15% | >1000 |
| Off-Target 4 (e.g., p38α) | 5% | >1000 |
Experimental Protocol: Kinase Inhibition Assays
-
Kinase Panel Selection: Choose a diverse panel of kinases representing different branches of the human kinome.
-
Assay Format: Utilize a suitable assay format, such as radiometric, fluorescence-based (e.g., FRET, FP), or luminescence-based assays.[19]
-
Compound Screening: Perform an initial screen at a single high concentration (e.g., 1 or 10 µM) to identify significant off-target hits.
-
Dose-Response Determination: For any kinases showing significant inhibition, perform a full dose-response curve to determine the IC50 value.
-
Selectivity Analysis: Analyze the data to determine the selectivity of the compound for its primary target over other kinases.
Caption: Tiered in vitro screening for cross-reactivity assessment.
Phase 4: Mechanistic and Kinetic Studies for Key Off-Targets
For any identified off-targets of concern, further mechanistic and kinetic studies are crucial to understand the nature of the interaction. Techniques like Surface Plasmon Resonance (SPR) can provide valuable information on the binding kinetics (kon and koff) of the compound to the off-target protein.[19][20] A slow off-rate from an off-target could lead to prolonged and potentially toxic effects, even if the binding affinity is moderate.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Immobilize the purified off-target protein onto an SPR sensor chip.
-
Compound Injection: Inject a series of concentrations of the test compound over the sensor surface.
-
Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of compound binding to the immobilized protein.
-
Kinetic Analysis: Fit the binding data to a suitable kinetic model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Interpreting the Data and Making Informed Decisions
The ultimate goal of these cross-reactivity studies is to build a comprehensive selectivity profile of the drug candidate. This allows for an informed risk-benefit assessment. A compound that is not perfectly "clean" may still be a viable candidate if its off-target activities are well-characterized and occur at concentrations significantly higher than the therapeutic dose.[21] Conversely, a potent interaction with a critical safety target like the hERG channel, even at low concentrations, could be a major red flag.[22]
By systematically applying the principles and protocols outlined in this guide, researchers can confidently navigate the complex landscape of drug-target interactions and make data-driven decisions to advance the most promising and safest this compound derivatives and other novel chemical entities toward clinical success.
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A Comparative Guide to the Synthetic Routes of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine: A Critical Intermediate in Drug Discovery
Introduction: The Significance of a Fluorinated Benzofuran Amine
5-Fluoro-2,3-dihydro-benzofuran-3-ylamine is a key building block in medicinal chemistry, most notably as a crucial intermediate in the synthesis of the antidepressant Vilazodone.[1][2] The incorporation of a fluorine atom into the benzofuran scaffold can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and increased bioavailability. The development of efficient, scalable, and cost-effective synthetic routes to this valuable intermediate is therefore of paramount importance to the pharmaceutical industry.
This guide provides an in-depth comparison of two prominent synthetic strategies for the preparation of this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of the strengths and weaknesses of each approach. The information presented herein is intended to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
Route 1: The Ketone-Mediated Pathway via Reductive Amination
This widely employed route commences with the readily available starting material, 4-fluorophenol, and proceeds through the key intermediate, 5-fluoro-2,3-dihydrobenzofuran-3-one. The final amine is then generated via a reductive amination reaction.
Workflow of the Ketone-Mediated Pathway
Caption: Synthetic workflow for Route 1, proceeding through a ketone intermediate.
Experimental Protocols
Step 1: Synthesis of 2-(4-Fluorophenoxy)acetic acid
-
To a solution of 4-fluorophenol (1.0 eq) in a suitable solvent such as acetone or water, add a base like sodium hydroxide or potassium carbonate (2.0-2.5 eq).
-
Add a solution of bromoacetic acid (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture, acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to afford 2-(4-fluorophenoxy)acetic acid.
Step 2: Synthesis of 5-Fluoro-2,3-dihydrobenzofuran-3-one
-
To a stirred solution of a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent at an elevated temperature (e.g., 80-100 °C), add 2-(4-fluorophenoxy)acetic acid (1.0 eq) portion-wise.
-
Maintain the temperature and stir the mixture for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Pour the reaction mixture onto ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude 5-fluoro-2,3-dihydrobenzofuran-3-one, which can be purified by column chromatography or recrystallization.
Step 3: Synthesis of this compound (Reductive Amination)
-
Dissolve 5-fluoro-2,3-dihydrobenzofuran-3-one (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol (excess).
-
Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq), portion-wise while maintaining the temperature. Alternatively, catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.[3]
-
Stir the reaction at room temperature for several hours until the ketone is consumed.
-
Quench the reaction carefully with water or a dilute acid.
-
Extract the product with an organic solvent, and then purify by column chromatography or by forming a salt (e.g., hydrochloride) to yield the desired amine.
Mechanistic Insights and Discussion
The key transformation in this route is the intramolecular Friedel-Crafts acylation to form the five-membered dihydrobenzofuranone ring. This reaction is typically promoted by strong acids or dehydrating agents that generate an acylium ion intermediate, which then undergoes electrophilic aromatic substitution on the electron-rich fluorophenoxy ring. The fluorine substituent is a moderately deactivating group but directs the cyclization to the ortho position relative to the ether linkage.
The final reductive amination step is a robust and widely used transformation. The reaction proceeds through the in-situ formation of an imine or enamine intermediate from the ketone and the ammonia source, which is then reduced by the hydride reagent or catalytic hydrogenation to the target primary amine.
Advantages of Route 1:
-
Readily available starting materials: 4-fluorophenol and bromoacetic acid are commercially available and relatively inexpensive.
-
Well-established reactions: The synthetic steps involve classical and well-understood organic transformations.
-
Scalability: This route has been demonstrated to be amenable to large-scale production.
Disadvantages of Route 1:
-
Harsh reaction conditions: The use of strong acids like PPA in the cyclization step can be corrosive and lead to potential side reactions.
-
Multi-step process: The three-step sequence may result in a lower overall yield compared to more convergent approaches.
-
Purification challenges: The intermediate ketone and final amine may require chromatographic purification, which can be resource-intensive on a large scale.
Route 2: The Alcohol-Mediated Pathway via Mitsunobu Reaction
An alternative strategy involves the initial reduction of the ketone intermediate to the corresponding alcohol, followed by the conversion of the alcohol to the amine. A plausible and powerful method for this transformation is the Mitsunobu reaction.
Workflow of the Alcohol-Mediated Pathway
Caption: Synthetic workflow for Route 2, proceeding through an alcohol intermediate.
Experimental Protocols
Step 1: Synthesis of 5-Fluoro-2,3-dihydrobenzofuran-3-ol
-
Dissolve 5-fluoro-2,3-dihydrobenzofuran-3-one (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath and add a reducing agent like sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise.
-
Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water or a dilute acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to give the desired alcohol, which can be used in the next step with or without further purification.
Step 2: Synthesis of this compound (Mitsunobu Reaction)
-
Dissolve 5-fluoro-2,3-dihydrobenzofuran-3-ol (1.0 eq), a phosphine reagent such as triphenylphosphine (PPh₃) (1.5 eq), and a nitrogen nucleophile like phthalimide or di-tert-butyl iminodicarboxylate (1.5 eq) in an anhydrous aprotic solvent (e.g., THF, DCM).[1]
-
Cool the mixture to 0 °C and add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq), dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours until completion.
-
Concentrate the reaction mixture and purify the resulting protected amine by column chromatography.
-
Deprotect the amine using standard conditions (e.g., hydrazine for phthalimide or trifluoroacetic acid for Boc groups) to yield the final product.
Mechanistic Insights and Discussion
The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a wide range of functional groups, including amines, with inversion of stereochemistry.[1] The reaction proceeds through the activation of the alcohol by the phosphine and azodicarboxylate to form an alkoxyphosphonium salt. This intermediate is then susceptible to nucleophilic attack by the nitrogen nucleophile.
Advantages of Route 2:
-
Milder reaction conditions: The Mitsunobu reaction is typically carried out under neutral and mild conditions, avoiding the use of strong acids or bases.
-
Stereochemical control: If an enantiomerically enriched alcohol is used as the starting material, the Mitsunobu reaction proceeds with inversion of configuration, allowing for the synthesis of chiral amines.
-
High functional group tolerance: The reaction is compatible with a wide range of functional groups.
Disadvantages of Route 2:
-
Stoichiometric reagents and byproducts: The reaction generates stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate, which can complicate purification.
-
Cost of reagents: The phosphine and azodicarboxylate reagents can be expensive, particularly on a large scale.
-
Additional protection/deprotection steps: The use of a protected nitrogen nucleophile necessitates additional steps in the synthetic sequence.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Ketone-Mediated Pathway | Route 2: Alcohol-Mediated Pathway |
| Starting Material | 4-Fluorophenol | 5-Fluoro-2,3-dihydrobenzofuran-3-one |
| Number of Steps | 3 | 2 (from the ketone) |
| Key Intermediates | 2-(4-Fluorophenoxy)acetic acid, 5-Fluoro-2,3-dihydrobenzofuran-3-one | 5-Fluoro-2,3-dihydrobenzofuran-3-ol |
| Overall Yield | Moderate to Good | Moderate to Good |
| Scalability | Proven for large scale | More challenging due to reagents and byproducts |
| Reagent Cost | Generally lower | Higher due to phosphines and azodicarboxylates |
| Reaction Conditions | Can involve harsh acids | Generally mild and neutral |
| Stereocontrol | Not inherently stereoselective | Allows for stereochemical inversion |
| Purification | Can be challenging | Can be challenging due to byproducts |
| Safety/Environmental | Use of strong acids is a concern | Generation of stoichiometric waste |
Conclusion and Future Perspectives
Both the ketone-mediated and alcohol-mediated pathways offer viable synthetic routes to the pharmaceutically important intermediate, this compound. The choice of the optimal route will depend on the specific requirements of the synthesis, including the desired scale, cost considerations, and the need for stereochemical control.
For large-scale, cost-effective production where stereochemistry is not a primary concern, the ketone-mediated pathway via reductive amination (Route 1) is likely the more attractive option due to its use of cheaper starting materials and well-established, scalable reactions.
For smaller-scale syntheses, particularly in the context of early-stage drug discovery where access to specific enantiomers may be crucial, the alcohol-mediated pathway via the Mitsunobu reaction (Route 2) provides a valuable alternative. The mild reaction conditions and the potential for stereochemical control are significant advantages in this context.
Future research in this area could focus on the development of catalytic and more atom-economical methods for the amination step, potentially avoiding the use of stoichiometric reagents and reducing the environmental impact of the synthesis. Furthermore, the exploration of enantioselective reductions of the ketone or asymmetric cyclization strategies could provide more direct access to chiral this compound, further enhancing the efficiency of synthesizing stereochemically pure active pharmaceutical ingredients.
References
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Chitin-Derived Nanocatalysts for Reductive Amination Reactions - MDPI. [Link]
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A Comparative Guide to the Analytical Characterization of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine
This guide provides a comprehensive comparative analysis of the essential analytical techniques for the characterization of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine, a critical intermediate in pharmaceutical development, particularly for drugs targeting neurological disorders.[1] The structural integrity, purity, and stereochemistry of this molecule are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). We will delve into the methodologies, experimental considerations, and data interpretation for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Separation techniques, offering field-proven insights to guide researchers and drug development professionals.
Introduction to the Analyte
This compound possesses a chiral center at the C3 position, making the control and analysis of its enantiomeric purity a critical aspect of its use. The molecule's structure, featuring a fluorinated benzene ring fused to a dihydrofuran ring with a primary amine, dictates the selection of appropriate analytical methodologies. This guide will explore the strengths and limitations of each technique in providing a complete analytical profile, from structural confirmation to trace impurity detection and enantiomeric excess determination.
Analytical Technique Workflow
A typical analytical workflow for the complete characterization of a synthesized batch of this compound involves a multi-technique approach to confirm structure, assess purity, and determine enantiomeric composition.
Caption: Integrated workflow for the analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR is indispensable for the unambiguous confirmation of the molecular structure. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and environment.
Expertise & Experience
The key to successful NMR analysis lies in understanding the expected chemical shifts and coupling patterns. For this compound, the ¹H NMR spectrum is particularly informative. The protons on the dihydrofuran ring (at C2 and C3) form a distinct AMX or ABX spin system, with coupling constants that can help infer the relative stereochemistry in related diastereomeric compounds.[2] The aromatic region will show characteristic splitting patterns due to the fluorine substituent. ¹⁹F NMR provides a simple singlet (if proton decoupling is used), confirming the presence and environment of the fluorine atom.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the amine salt form and its labile amine proton signal is less likely to exchange rapidly.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
-
Acquisition: Acquire a standard ¹H spectrum with 16-32 scans.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Data Interpretation (Predicted)
-
Aromatic Protons (3H): Expected between 6.8-7.5 ppm, showing complex splitting patterns (doublets and doublet of doublets) due to ³JHH and ⁴JHF couplings.
-
C2 Methylene Protons (2H): Diastereotopic protons on the dihydrofuran ring, appearing as two separate multiplets (e.g., doublets of doublets) around 4.0-4.8 ppm.
-
C3 Methine Proton (1H): A multiplet coupled to the C2 protons and the amine protons, typically around 4.5-5.5 ppm.
-
Amine Protons (2H): A broad singlet, typically between 1.5-3.5 ppm, which may exchange with D₂O.
Chromatographic Techniques: Purity and Separation
Chromatography is the cornerstone for assessing purity, quantifying the analyte, and resolving enantiomers. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC with UV detection is the most common method for determining the purity and assay of non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating the main compound from process-related impurities and degradation products.
The primary amine in the structure can cause peak tailing on standard silica-based C18 columns due to interaction with residual acidic silanol groups. Therefore, the choice of column and mobile phase is critical. A modern, base-deactivated C18 column is recommended. The mobile phase should be buffered (e.g., with ammonium formate or phosphate) to maintain a consistent ionization state of the amine, ensuring reproducible retention times and good peak shape.
-
System: An HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[3] For this compound, direct injection can be challenging due to the polar amine group. Derivatization is often employed to increase volatility and improve chromatographic performance.
The causality behind derivatization is to replace the active hydrogen on the amine with a non-polar group (e.g., trimethylsilyl or acetyl). This reduces intermolecular hydrogen bonding, lowering the boiling point and minimizing interaction with the GC column, resulting in sharper, more symmetrical peaks. Mass spectrometry provides definitive identification through the compound's unique fragmentation pattern.
-
Derivatization: To 1 mg of sample, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 60°C for 30 minutes.
-
System: A GC-MS system with an electron ionization (EI) source.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
MS Ion Source: 230°C.
-
Mass Range: Scan from m/z 40 to 450.
Chiral Separation: Quantifying Enantiomeric Purity
As a chiral molecule, separating and quantifying the enantiomers is a regulatory requirement for pharmaceutical intermediates. Chiral HPLC is the predominant technique for this purpose.[4]
The key to chiral separation is the selection of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD or Chiralpak® AD) are highly effective for a wide range of compounds and are a logical starting point for method development.[5] The separation mechanism involves transient formation of diastereomeric complexes between the enantiomers and the chiral selector, which have different interaction energies, leading to different retention times. Normal phase (using hexane/alcohol mixtures) or polar organic modes are often more successful than reversed-phase for this type of separation.
Caption: Principle of chiral separation by HPLC.
-
System: HPLC with UV or Circular Dichroism (CD) detector.
-
Column: Chiralpak AD-H (amylose derivative), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). The small amount of amine additive is crucial for improving the peak shape of the basic analyte.
-
Flow Rate: 0.8 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 275 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at 0.5 mg/mL.
Comparative Data Summary
| Technique | Primary Application | Information Provided | Sensitivity | Throughput | Key Advantages | Key Limitations |
| ¹H, ¹³C, ¹⁹F NMR | Structural Elucidation | Connectivity, chemical environment | Low (mg) | Low | Unambiguous structure confirmation | Requires pure sample, not quantitative without standards |
| HPLC-UV | Purity, Assay | Purity (%), impurity profile, concentration | High (ng-µg) | High | Robust, quantitative, high resolution | Does not provide structural information on unknowns |
| GC-MS | Impurity ID, Volatiles | Molecular weight, fragmentation pattern | Very High (pg-fg) | Medium | Definitive identification of volatile impurities | Requires volatile/thermally stable analyte; may need derivatization |
| Chiral HPLC | Enantiomeric Purity | Enantiomeric excess (ee%), ratio of enantiomers | High (ng-µg) | Medium | Accurate quantification of stereoisomers | Method development can be time-consuming |
Conclusion
The comprehensive analytical characterization of this compound requires an orthogonal approach, leveraging the strengths of multiple techniques. NMR spectroscopy stands as the definitive tool for structural confirmation. Reversed-phase HPLC provides robust and accurate data on purity and potency. GC-MS is invaluable for identifying volatile process impurities that might otherwise be missed. Finally, due to the chiral nature of the molecule, chiral HPLC is a non-negotiable step to ensure the correct stereoisomer is advanced in the drug development pipeline. The protocols and insights provided in this guide offer a validated framework for the successful analysis of this important pharmaceutical intermediate.
References
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Monte AP, Marona-Lewicka D, Cozzi NV, Nichols DE. Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. Journal of Medicinal Chemistry. 1993;36:3700-6. [Link]
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Zahran, E. M. Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). Boston University. [Link]
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Ilomafa, A., et al. The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. ResearchGate. [Link]
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Pinto, M. et al. Enantiomeric Separation of New Chiral Azole Compounds. Molecules. 2021. [Link]
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Soloshonok, V. A., et al. Self-Disproportionation of Enantiomers of Chiral, Non-Racemic Fluoroorganic Compounds: Role of Fluorine as Enabling Element. ResearchGate. [Link]
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Peter, A. et al. High-performance liquid chromatographic separation of the enantiomers of unusual β-amino acid analogues. Journal of Chromatography A. 2000. [Link]
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Wipf, P., et al. Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. Molecules. 2021. [Link]
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Altameme, H. J. M., et al. Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. ResearchGate. [Link]
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de Oliveira, F. F., et al. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. ResearchGate. [Link]
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Safety Operating Guide
Navigating the Disposal of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, compounds like 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine and its salts are pivotal intermediates. However, beyond their synthetic utility lies the critical responsibility of their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper management of waste containing this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Profile and Core Safety Principles
Based on available safety information, this compound is classified with the following hazards:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
Given its classification as an aromatic amine, it is also prudent to handle this compound with the understanding that it may have long-term health effects and be harmful to aquatic life.[1] Therefore, the cardinal principle for the disposal of this compound is that it must be treated as hazardous waste . Under no circumstances should this chemical or materials contaminated with it be disposed of in general laboratory trash or down the drain.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is not merely a recommendation but a critical safety requirement to prevent exposure.[3][4][5]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes of liquid waste and airborne particles, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Check manufacturer's compatibility chart for specific breakthrough times. | Prevents skin contact, which can cause irritation. Contaminated gloves should be disposed of as hazardous waste.[6] |
| Body Protection | A lab coat, buttoned, and preferably made of a flame-resistant material like Nomex®. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dusts. | Minimizes the risk of inhaling the compound, which can cause respiratory tract irritation.[6] |
| Footwear | Closed-toe shoes that cover the entire foot. | Protects against spills and dropped objects.[7] |
Step-by-Step Disposal Protocol for this compound Waste
The proper disposal of this compound follows the "cradle-to-grave" principle for hazardous waste management established by the Resource Conservation and Recovery Act (RCRA).[8][9] This means its journey from being generated as waste to its final disposal is meticulously managed and documented.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, chromatography columns).
-
Contaminated consumables (e.g., gloves, absorbent pads, weighing paper).
-
-
Segregate this waste at the point of generation.[2] It is crucial to keep it separate from other waste streams to prevent potentially dangerous reactions.
-
Incompatible Materials: Do not mix waste containing this compound with the following:
Step 2: Proper Containerization
-
Select a compatible container. For liquid waste, a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended. For solid waste, a clearly marked, sealable bag or a wide-mouth solid waste container is appropriate.[12][13]
-
Ensure the container is clean and in good condition. Never reuse a container that previously held an incompatible chemical.
-
Keep the container closed at all times, except when adding waste.[2] This prevents the release of vapors and reduces the risk of spills.
Step 3: Accurate and Compliant Labeling
Proper labeling is a legal requirement and is essential for the safety of everyone who will handle the waste.
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.[12]
-
Clearly write the full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.
-
List all components and their approximate percentages, including solvents.
-
Indicate the hazards by checking the appropriate boxes on the label (e.g., "Toxic," "Irritant").
-
Note the accumulation start date.
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
-
Designate a specific Satellite Accumulation Area (SAA) in your laboratory for the temporary storage of this hazardous waste.[12][14]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[14]
-
Store the waste container in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[2]
-
Ensure the SAA is in a well-ventilated area, away from heat sources and direct sunlight.[1]
Step 5: Arranging for Professional Disposal
-
Do not attempt to treat or dispose of this chemical waste yourself. In-lab treatment of hazardous waste is highly regulated and can be dangerous without proper procedures and equipment.[15][16]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[1]
-
Provide them with the accurate information from your hazardous waste label.
-
Maintain records of the waste disposal as required by your institution and local regulations.
Managing Spills of this compound
Accidents can happen, and a prepared response is key to mitigating the risks.
-
Evacuate and Secure the Area: If a significant spill occurs, evacuate all non-essential personnel from the immediate area. Restrict access and post warning signs.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full PPE as outlined in Section 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial spill pillow to dike the spill and prevent it from spreading.
-
Clean the Spill:
-
For solid spills: Carefully sweep the material, avoiding the creation of dust.
-
For liquid spills: Once absorbed, carefully scoop the absorbent material into a designated hazardous waste container.
-
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse like ethanol), collecting all cleaning materials as hazardous waste.
-
Dispose of all cleanup materials as hazardous waste, following the procedures outlined in Section 3.
-
Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific research. For a compound like this compound, with its identified hazards, a structured and compliant disposal process is paramount. By adhering to the principles of hazard identification, proper PPE usage, and a systematic disposal protocol, laboratories can ensure a safe working environment and uphold their commitment to environmental stewardship. Always consult your institution's specific waste management guidelines and your EHS department for any additional requirements.
References
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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CP Lab Safety. (n.d.). Aliphatic and Aromatic Amines Compatibility. Retrieved from [Link]
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Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
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Ghosh, A., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]
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Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
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University of California, Riverside. (n.d.). Incompatible Chemicals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
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U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
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Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Summary of the Resource Conservation and Recovery Act. Retrieved from [Link]
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SKC Inc. (2024). SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


